molecular formula C12H13N3O3S B094665 Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- CAS No. 119-70-0

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-

Cat. No.: B094665
CAS No.: 119-70-0
M. Wt: 279.32 g/mol
InChI Key: VKURVCNKVWKGLX-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is a useful research compound. Its molecular formula is C12H13N3O3S and its molecular weight is 279.32 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2-(4-aminoanilino)benzenesulfonic acid
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InChI

InChI=1S/C12H13N3O3S/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18/h1-7,15H,13-14H2,(H,16,17,18)
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InChI Key

VKURVCNKVWKGLX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O
Source PubChem
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Molecular Formula

C12H13N3O3S
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DSSTOX Substance ID

DTXSID1059492
Record name 4,4′-Diamino-2-sulfodiphenylamine
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Molecular Weight

279.32 g/mol
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Physical Description

Purple solid; [Sigma-Aldrich MSDS]
Record name 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid
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CAS No.

119-70-0, 97675-30-4
Record name 4,4′-Diaminodiphenylamine-2-sulfonic acid
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Record name 5-amino-2-(p-aminoanilino)benzenesulphonic acid
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Record name Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, diazotized, coupled with 5,5'-[(5-hydroxy-1,3-phenylene)bis(oxy)]bis[1,3-benzenediol], sodium salt
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Foundational & Exploratory

In-Depth Technical Guide: Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of the organic compound Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, also known as 4,4'-Diaminodiphenylamine-2-sulfonic acid. This document consolidates available data on its chemical and physical characteristics, synthesis, and potential biological activities to support research and development efforts.

Core Properties and Data

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is a sulfonated aromatic amine. The presence of multiple functional groups, including sulfonic acid and amino moieties, imparts unique chemical reactivity and potential for diverse applications, primarily as an intermediate in the synthesis of azo dyes.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that some of the data is based on predictions and should be confirmed through experimental validation.

PropertyValueSource
CAS Number 119-70-0[1]
Molecular Formula C₁₂H₁₃N₃O₃S[1]
Molecular Weight 279.32 g/mol [1]
Appearance Purple solid[3]
Melting Point 244 °C[3]
Density (Predicted) 1.527 g/cm³[4]
Water Solubility 450 mg/L at 30 °C[3]
LogP (Predicted) -0.777[3]

Synthesis and Experimental Protocols

The synthesis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- typically involves a multi-step process. A general synthetic route involves the condensation of a substituted nitrobenzene sulfonic acid with a phenylene diamine, followed by the reduction of the nitro group.[5]

Experimental Protocol: Synthesis via Condensation and Reduction

This protocol is based on established methods for the synthesis of related aminobenzenesulfonic acids.[5]

Step 1: Condensation of 6-chloro-3-nitro-benzene-sulfonic acid sodium salt with 1,4-phenylene diamine

  • In a suitable reaction vessel, dissolve 1,4-phenylene diamine in a saturated aqueous solution of sodium chloride at 95 °C.

  • To this solution, add the sodium salt of 6-chloro-3-nitro-benzene-sulfonic acid.

  • Maintain the pH of the reaction mixture at 9 by the controlled addition of a 33% sodium hydroxide solution to neutralize the hydrochloric acid that is liberated during the condensation.

  • Allow the reaction to proceed for approximately 6 hours.

  • After the condensation is complete, adjust the pH to 1.5 at 70 °C using 30% hydrochloric acid to precipitate the intermediate product, 4-nitro-4'-amino-diphenylamine-2-sulfonic acid.

Step 2: Reduction of the Nitro Group

  • The precipitated intermediate from Step 1 is then subjected to reduction.

  • A common method is catalytic hydrogenation. The intermediate is suspended in a suitable solvent, and a catalyst (e.g., Raney nickel or palladium on carbon) is added.

  • The reaction is carried out under a hydrogen atmosphere (e.g., 40 bar) at an elevated temperature (70-95 °C) for approximately 30 minutes to one hour.

  • Upon completion of the reduction, the catalyst is filtered off.

  • The pH of the filtrate is adjusted to approximately 5.5 with hydrochloric acid to precipitate the final product, 4,4'-diamino-diphenylamine-2-sulfonic acid.

  • The precipitate is filtered and washed with water to yield the purified product.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. A reverse-phase column can be employed with a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive. For mass spectrometry (MS) compatible applications, formic acid can be used in place of phosphoric acid.

Biological Activity and Potential Applications

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- and its derivatives have been investigated for their potential biological activities.

Antimicrobial Properties

Some studies suggest that this class of compounds exhibits antibacterial activity. The proposed mechanism of action involves the disruption of the bacterial cell membrane. Cationic portions of the molecule can interact with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and ultimately cell death.[6][7]

Anticancer Potential

Derivatives of benzenesulfonic acid have shown potential as anticancer agents. The proposed mechanisms of action include the induction of apoptosis and the destabilization of microtubules, which are critical for cell division.[8] For some related sulfonamide compounds, the anticancer activity is attributed to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8] The induction of apoptosis may proceed through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8][9]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- have not been fully elucidated, the known activities of related sulfonamide compounds in cancer cells provide a hypothetical framework.

Hypothetical Apoptosis Induction Pathway

Based on the activity of related compounds, a potential pathway for apoptosis induction is outlined below. This pathway involves the modulation of key regulatory proteins in the apoptotic cascade.

apoptosis_pathway Compound Benzenesulfonic acid derivative VEGFR2 VEGFR-2 Inhibition Compound->VEGFR2 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Compound->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Compound->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis induction pathway for benzenesulfonic acid derivatives.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-.

synthesis_workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (6-chloro-3-nitro-benzene-sulfonic acid Na salt, 1,4-phenylene diamine) Condensation Condensation Start->Condensation Reduction Reduction Condensation->Reduction Purification Purification Reduction->Purification Product Final Product Purification->Product HPLC HPLC Analysis Product->HPLC Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopy

Caption: General experimental workflow for synthesis and analysis.

Disclaimer: The information provided in this guide is based on publicly available data and is intended for research and informational purposes only. Detailed experimental procedures and safety precautions should be developed and followed in a laboratory setting. The biological activities mentioned are potential areas of investigation and should not be considered established therapeutic effects.

References

A Comprehensive Technical Guide to CAS 119-70-0: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the chemical compound registered under CAS number 119-70-0. Initial database searches may present conflicting information, occasionally misidentifying this CAS number. This guide clarifies that CAS 119-70-0 correctly corresponds to the sulfonic acid compound, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid . This compound is a significant intermediate in the synthesis of azo dyes.[1] This document will detail its chemical structure, stereochemistry, physical and chemical properties, and its primary application in the dye industry.

Chemical Structure and Properties

5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is an aromatic sulfonic acid characterized by the presence of two amino groups and a diphenylamine backbone. The structural formula and key chemical identifiers are presented below.

Chemical Structure Diagram

Caption: 2D structure of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 119-70-0[1]
IUPAC Name 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid[2]
Molecular Formula C₁₂H₁₃N₃O₃S[3]
Molecular Weight 279.31 g/mol
Melting Point 244 °C
Density 1.527 g/cm³
InChI Key VKURVCNKVWKGLX-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O[3]

Stereochemistry

5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is an achiral molecule. It does not possess any stereocenters and therefore does not exhibit stereoisomerism.

Synthesis

Application in Azo Dye Synthesis

The primary application of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is as an intermediate in the synthesis of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis is a two-step process involving diazotization followed by azo coupling.

Experimental Workflow for Azo Dye Synthesis

The following diagram illustrates the general workflow for the synthesis of an azo dye using an aminobenzenesulfonic acid derivative like CAS 119-70-0.

G General Workflow for Azo Dye Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling start Dissolve 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in acidic solution (e.g., HCl) cool Cool the solution to 0-5 °C in an ice bath start->cool add_nitrite Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining low temperature cool->add_nitrite diazonium_salt Formation of the diazonium salt solution add_nitrite->diazonium_salt prepare_coupler Prepare a solution of the coupling component (e.g., a phenol or aniline derivative) in an appropriate solvent coupling_reaction Slowly add the diazonium salt solution to the coupling component solution with stirring diazonium_salt->coupling_reaction Add to prepare_coupler->coupling_reaction dye_precipitation Azo dye precipitates from the solution coupling_reaction->dye_precipitation isolation Isolate the azo dye by filtration and wash with water dye_precipitation->isolation drying Dry the purified azo dye isolation->drying final_product Final Azo Dye Product drying->final_product

Caption: A generalized experimental workflow for the synthesis of azo dyes.

Representative Experimental Protocol for Azo Dye Synthesis

The following is a representative protocol for the synthesis of an azo dye using an aminobenzenesulfonic acid, which can be conceptually applied to CAS 119-70-0. This specific example details the synthesis of an azo dye from 4-aminobenzenesulfonic acid and α-naphthol.[5]

Materials:

  • 4-aminobenzenesulfonic acid

  • 1M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • α-naphthol

  • 2M Sodium hydroxide (NaOH)

  • Ice-water bath

Procedure: [5]

  • Formation of the Diazonium Salt:

    • Dissolve 0.25 g of 4-aminobenzenesulfonic acid in 10 mL of 1M HCl in a test tube.

    • Cool the solution in an ice-water bath to 5 °C with stirring.

    • In a separate test tube, prepare a solution of 2 g of sodium nitrite in 10 mL of water and cool it in an ice-water bath.

    • Slowly add the sodium nitrite solution to the 4-aminobenzenesulfonic acid solution while keeping the temperature at 5 °C.

  • Preparation of the Coupling Agent:

    • In a third test tube, dissolve 0.5 g of α-naphthol in 2 mL of 2M NaOH.

    • Cool this solution in an ice-water bath with stirring.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold α-naphthol solution with continuous stirring.

    • The formation of the azo dye will be observed as a colored precipitate.

    • The precipitate can then be isolated by filtration, washed with water, and dried.

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid are not provided in the readily available literature. However, such data would be obtainable through standard analytical techniques. For reference, the ¹³C NMR chemical shifts for the carbonyl carbons of various amino acid derivatives have been shown to be influenced by solvent polarity.[6] ¹H and ¹³C NMR spectroscopy are standard methods for the identification and quantification of amino acids and their derivatives after hydrolysis.[7]

Conclusion

CAS 119-70-0 is unequivocally identified as 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, an achiral molecule primarily utilized as an intermediate in the synthesis of azo dyes. Its chemical structure, properties, and a general experimental workflow for its application in dye synthesis have been presented. This guide serves as a foundational resource for researchers and professionals working with this compound, clarifying its identity and principal applications. Further experimental work would be required to establish detailed spectral characterization and specific synthesis protocols.

References

In-depth Technical Guide: Mechanism of Action for 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, also known as 4,4'-diaminodiphenylamine-2-sulfonic acid, is a synthetic aromatic compound.[1] While its primary and well-established role is as a key intermediate in the synthesis of azo dyes, emerging research has indicated potential biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, supported by available data and detailed experimental methodologies.

Physicochemical Properties

PropertyValueReference
CAS Number 119-70-0[1]
Molecular Formula C12H13N3O3S[1]
Molecular Weight 279.31 g/mol [2]
Appearance Purple solid
Melting Point 244°C[3]
Water Solubility 450 mg/L (at 30°C, pH 5.7)[4]

Core Mechanism of Action: Biological Activities

The biological effects of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid are multifaceted, with the most evidence supporting its role as an antimicrobial agent. Preliminary studies also suggest potential as an anticancer agent through various mechanisms, although much of this is inferred from related compounds.

Antimicrobial Activity

The compound has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

Quantitative Data on Antibacterial Activity

Bacterial StrainIC50 (μM)
Staphylococcus aureus9.4 - 15.3
Escherichia coli9.4 - 15.3

Mechanism of Antibacterial Action: Cell Membrane Disruption

The primary proposed mechanism for its antibacterial properties is the disruption of the bacterial cell wall and membrane, leading to cell death.[5] Cationic and amphiphilic molecules can interact with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids, leading to membrane destabilization, pore formation, and leakage of cellular contents.

Experimental Protocol: Assessing Antibacterial Activity and Membrane Disruption

A representative workflow for evaluating the antibacterial mechanism is outlined below.

G cluster_0 Phase 1: Minimum Inhibitory Concentration (MIC) Determination cluster_1 Phase 2: Membrane Permeability Assay cluster_2 Phase 3: Morphological Analysis A Prepare serial dilutions of the compound in 96-well plates B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC (lowest concentration with no visible growth) C->D E Treat bacteria with compound at MIC F Add membrane-impermeable fluorescent dye (e.g., Propidium Iodide) E->F G Measure fluorescence intensity over time F->G H Increased fluorescence indicates membrane disruption G->H I Treat bacteria with compound J Prepare samples for Scanning Electron Microscopy (SEM) I->J K Image cells to observe morphological changes (e.g., cell lysis) J->K

Workflow for assessing antibacterial mechanism.

Detailed Methodologies for Key Experiments:

  • Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

    • Prepare a stock solution of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include positive (standard antibiotic) and negative (no compound) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Cell Membrane Disruption Assay (Propidium Iodide Uptake):

    • Grow bacteria to the mid-logarithmic phase and wash with a suitable buffer (e.g., PBS).

    • Resuspend the bacterial pellet in the buffer to a standardized optical density.

    • Add propidium iodide to the bacterial suspension.

    • Add 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid at its MIC and 2x MIC.

    • Monitor the increase in fluorescence over time using a fluorescence spectrophotometer or plate reader. An increase in fluorescence indicates the uptake of propidium iodide through a compromised cell membrane.

Potential Anticancer Activity

Preliminary studies on benzenesulfonic acid derivatives suggest potential anticancer properties.[6] It is important to note that the following data is for related compounds and not directly for 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

Quantitative Data on Cytotoxic Activity of Related Benzenesulfonic Acid Derivatives

Cell LineCancer TypeIC50 (μM)
MDA-MB-231Breast Cancer2.43 - 7.84
HepG2Liver Cancer4.98 - 14.65

Proposed Mechanisms of Anticancer Action for Related Compounds:

  • Microtubule Destabilization: Some derivatives have been shown to interfere with microtubule assembly, which is crucial for mitosis, leading to cell cycle arrest.[6]

  • Induction of Apoptosis: An increase in caspase-3 activity (1.33–1.57 times) has been observed in cancer cells treated with related compounds, indicating the induction of programmed cell death.[6]

  • Cell Cycle Arrest: These derivatives have been noted to cause cell cycle arrest in the G2/M phase.[6]

Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a hypothetical signaling pathway based on the mechanisms observed for related benzenesulfonic acid derivatives.

G cluster_0 Cellular Effects cluster_1 Downstream Consequences compound Benzenesulfonic Acid Derivative tubulin Tubulin microtubules Microtubule Assembly compound->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest caspase3 Caspase-3 Activation g2m_arrest->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical anticancer signaling pathway.

Experimental Protocol: Assessing Cytotoxicity in Cancer Cell Lines (MTT Assay)

  • Seed cancer cells (e.g., MDA-MB-231, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Enzyme Inhibition

Preliminary studies suggest that 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid may inhibit certain enzymes involved in cancer metabolism.[5] However, specific enzyme targets and quantitative inhibition data for this compound are not yet available in the scientific literature.

Enzymatic Biodegradation

In the context of environmental fate and metabolism, 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, particularly in the form of azo dyes derived from it, is subject to enzymatic degradation. The primary enzymes involved are azoreductases, which are found in various microorganisms.[5] These enzymes catalyze the reductive cleavage of the azo bond (-N=N-).

G azo_dye Azo Dye Derivative azoreductase Azoreductase azo_dye->azoreductase Substrate amines Aromatic Amines azoreductase->amines Products

Enzymatic degradation by azoreductase.

Summary and Future Directions

5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is a compound with a well-defined role in industrial chemistry and emerging potential in the biomedical field. Its antibacterial activity through cell membrane disruption is the most characterized biological effect to date. The potential for this compound and its derivatives as anticancer agents warrants further investigation to elucidate specific molecular targets and signaling pathways. Future research should focus on:

  • Comprehensive screening against a broader panel of microbial pathogens.

  • In-depth studies to identify the specific protein or lipid targets within the bacterial cell membrane.

  • Validation of the anticancer activity of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid itself and identification of its molecular targets in cancer cells.

  • Enzyme inhibition assays to identify and characterize specific enzymes that are modulated by this compound.

This technical guide provides a foundation for researchers and drug development professionals to understand the current knowledge and to guide future studies on the mechanism of action of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

References

The Untapped Therapeutic Potential of 4,4'-Diaminodiphenylamine-2-sulfonic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activities of derivatives of 4,4'-diaminodiphenylamine-2-sulfonic acid. While direct research on this specific family of compounds is nascent, this document consolidates findings from structurally related molecules, including diphenylamine and sulfonamide analogs, to highlight the therapeutic promise of this chemical scaffold. By presenting available quantitative data, detailed experimental protocols, and outlining potential signaling pathways, this guide aims to provide a foundational framework to stimulate and inform future research and development in this area.

Introduction to 4,4'-Diaminodiphenylamine-2-sulfonic Acid

4,4'-Diaminodiphenylamine-2-sulfonic acid is a chemical entity that combines the structural features of both diphenylamine and a sulfonated aromatic amine. Historically, related compounds have been utilized in the synthesis of azo dyes.[1] However, the inherent structural motifs—the diphenylamine core known for its antioxidant properties and the sulfonamide group, a cornerstone of antibacterial drugs—suggest a rich, yet largely unexplored, potential for diverse biological activities. This guide will extrapolate from the known anticancer, antimicrobial, and antioxidant activities of analogous compounds to build a case for the focused investigation of 4,4'-diaminodiphenylamine-2-sulfonic acid derivatives as a novel class of therapeutic agents.

Biological Activities of Structurally Related Compounds

Evidence from closely related chemical structures strongly suggests that derivatives of 4,4'-diaminodiphenylamine-2-sulfonic acid are likely to exhibit significant biological effects.

Anticancer Activity

Diphenylamine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, a study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives revealed potent anticancer activity, with some compounds showing high selectivity against prostate (PPC-1) and melanoma (IGR39) cancer cell lines.[2][3] Another structurally similar compound, 4,4'-diamino-2,2'-stilbene disulfonic acid (DSD), has been shown to exhibit strong anticancer effects against brain (NIH/3T3), cervical (HeLa), and breast (MCF-7) cancer cell lines.[4][5]

Antimicrobial Activity

The sulfonamide group is a well-established pharmacophore in antimicrobial drugs. It is therefore highly probable that derivatives of 4,4'-diaminodiphenylamine-2-sulfonic acid will possess antibacterial and antifungal properties. Studies on various diphenylamine derivatives have confirmed antimicrobial and antifungal activity.[6] For example, azo-azomethine dyes synthesized from 4,4'-diaminodiphenyl sulfone have been screened for their antimicrobial potential.[7] Furthermore, 4,4'-diamino-2,2'-stilbene disulfonic acid (DSD) has been reported to outperform the standard drug cefixime against Candida albicans and Pseudomonas aeruginosa.[4][5]

Antioxidant Activity

The secondary amine bridge in the diphenylamine structure is a key feature responsible for antioxidant activity through its ability to donate a hydrogen atom. Various 4-aminodiphenylamine derivatives have been investigated for their antioxidant capacity using standard assays like DPPH and ABTS.[8] The antioxidant potential of diphenylamine derivatives is well-documented, with their efficacy often linked to the nature and position of substituents on the aromatic rings.[2]

Data Presentation: Biological Activity of Related Derivatives

The following tables summarize the quantitative data from studies on compounds structurally related to 4,4'-diaminodiphenylamine-2-sulfonic acid.

Table 1: Anticancer Activity of Related Diphenylamine and Stilbene Derivatives

Compound ClassCompound/DerivativeCancer Cell LineActivity MetricValueReference
Diphenylamine-pyrrolidinone-hydrazoneDerivative with 5-nitrothiophene moietyMelanoma (IGR39)EC502.50 ± 0.46 µM[2][3]
Prostate (PPC-1)EC503.63 ± 0.45 µM[2][3]
Breast (MDA-MB-231)EC505.10 ± 0.80 µM[2][3]
Pancreatic (Panc-1)EC505.77 ± 0.80 µM[2][3]
4,4'-Diamino-2,2'-stilbene disulfonic acidDSDCervical (HeLa)IC5015.31 µM[4][5]
Brain (NIH/3T3)IC5032.59 µM[4][5]
Breast (MCF-7)IC5096.46 µM[4][5]

Table 2: Antimicrobial Activity of Related Diphenylamine Derivatives

Compound ClassDerivativeMicroorganismActivity MetricResultReference
2-hydrazinyl-N,N-diphenylacetamide2-(2-Benzylidenehydrazinyl) derivativeRhizopus oryzaeZone of InhibitionSignificant[6]
Aspergillus nigerZone of InhibitionSignificant[6]
2-(2-(3-methylbenzylidene)hydrazinyl) derivativeBacterial strainsZone of InhibitionSignificant[6]
2-(2-(2-nitrobenzylidine)hydrazinyl) derivativeBacterial strainsZone of InhibitionSignificant[6]
4,4'-Diamino-2,2'-stilbene disulfonic acidDSDCandida albicansComparisonOutperforms cefixime[4]
Pseudomonas aeruginosaComparisonOutperforms cefixime[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of 4,4'-diaminodiphenylamine-2-sulfonic acid derivatives.

General Synthesis of a Schiff Base Derivative

A common synthetic route to introduce diversity into the core structure involves the condensation of the primary amino groups with various aldehydes to form Schiff bases.

  • Dissolution : Dissolve 4,4'-diaminodiphenylamine-2-sulfonic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde : Add the desired aromatic aldehyde (2 equivalents) to the solution. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Reaction : Reflux the mixture for a specified time (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation : Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification : Wash the crude product with a cold solvent (e.g., ethanol) to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent.

  • Characterization : Confirm the structure of the synthesized derivative using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

G cluster_synthesis General Synthesis Workflow start Start: Dissolve Core Compound add_aldehyde Add Aromatic Aldehyde (2 equivalents) start->add_aldehyde reflux Reflux Reaction Mixture (e.g., 4-8 hours) add_aldehyde->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter to Collect Precipitate cool->filter wash Wash with Cold Solvent filter->wash purify Recrystallize for Purification wash->purify characterize Characterize Structure (NMR, IR, MS) purify->characterize end_product Final Product: Purified Derivative characterize->end_product

General workflow for the synthesis of Schiff base derivatives.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow for determining in vitro anticancer activity using the MTT assay.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

  • Preparation of Inoculum : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution : Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with the standardized microbial suspension.

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[1]

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.[1]

  • Reaction Mixture : In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement : Measure the absorbance at 517 nm.[9] A decrease in absorbance indicates radical scavenging activity.

  • Calculation : Calculate the percentage of scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[9]

Potential Signaling Pathways

While direct evidence is pending, based on the activities of related compounds, derivatives of 4,4'-diaminodiphenylamine-2-sulfonic acid may modulate key signaling pathways implicated in cancer and inflammation.

  • NF-κB Pathway : The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. Some anti-inflammatory and anticancer agents exert their effects by inhibiting this pathway. The structurally related 4,4'-diamino-2,2'-stilbene disulfonic acid (DSD) is suggested to reduce inflammation by blocking NF-κB binding sites.[4]

  • PI3K/Akt/mTOR Pathway : This is a crucial intracellular signaling pathway that regulates the cell cycle and is often dysregulated in cancer. Natural compounds with anticancer properties have been shown to induce apoptosis and inhibit cancer cell growth by targeting this pathway.[10]

  • MAPK/ERK Pathway : This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Its inhibition is a common mechanism for anticancer agents.[10]

G cluster_pathway Hypothesized Signaling Pathways for Anticancer Activity cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway derivative 4,4'-Diaminodiphenylamine-2- sulfonic Acid Derivative mtor mTOR derivative->mtor erk ERK derivative->erk nfkb NF-κB derivative->nfkb pi3k PI3K akt Akt pi3k->akt akt->mtor apoptosis Apoptosis mtor->apoptosis proliferation Cell Proliferation mtor->proliferation ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk erk->proliferation ikk IKK ikb IκBα ikk->ikb inhibits degradation ikb->nfkb sequesters inflammation Inflammation nfkb->inflammation

Potential signaling pathways modulated by the derivatives.

Future Directions and Conclusion

The derivatives of 4,4'-diaminodiphenylamine-2-sulfonic acid represent a promising yet underexplored class of compounds for drug discovery. The structural amalgamation of a diphenylamine core with a sulfonic acid moiety provides a strong rationale for their investigation as anticancer, antimicrobial, and antioxidant agents. This technical guide provides a comprehensive starting point for researchers by summarizing the biological activities of related compounds, offering detailed experimental protocols, and hypothesizing the underlying mechanisms of action. Future research should focus on the systematic synthesis and screening of a library of these derivatives to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development.

References

Spectroscopic and Structural Elucidation of Fexinidazole (C12H13N3O3S): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Fexinidazole (C12H13N3O3S), a critical antimicrobial agent. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a centralized resource for the structural characterization of this compound.

Compound Identification

The molecular formula C12H13N3O3S corresponds to the compound Fexinidazole .

  • IUPAC Name: 1-methyl-2-[(4-methylsulfanylphenoxy)methyl]-5-nitroimidazole

  • CAS Number: 59729-37-2

  • Molecular Weight: 279.32 g/mol [1]

  • Monoisotopic Mass: 279.06776246 Da

Spectroscopic Data Summary

Mass Spectrometry

Mass spectrometry of Fexinidazole confirms its molecular weight. The fragmentation pattern is influenced by the nitroimidazole core and the substituted phenoxy methyl side chain.

Parameter Value
Molecular Ion (M+) m/z 279.0678
Key Fragmentation Pathways Cleavage of the ether linkage, loss of the nitro group, and fragmentation of the imidazole and phenyl rings.

Predicted Mass Spectrometry Data:

  • [M+H]⁺: m/z 280.0750

  • [M+Na]⁺: m/z 302.0570

  • [M+K]⁺: m/z 318.0309

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for Fexinidazole are provided below. These values are estimated based on the chemical structure and typical shifts for similar functional groups.

¹H NMR (Predicted)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Imidazole-H7.8 - 8.2Singlet
O-CH₂5.2 - 5.5Singlet
Aromatic-H (adjacent to O)6.9 - 7.2Doublet
Aromatic-H (adjacent to S)7.2 - 7.5Doublet
N-CH₃3.8 - 4.1Singlet
S-CH₃2.4 - 2.7Singlet

¹³C NMR (Predicted)

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Nitroimidazole)140 - 150
C-NO₂ (Nitroimidazole)145 - 155
Imidazole C120 - 140
Aromatic C-O155 - 165
Aromatic C-S130 - 140
Aromatic C-H115 - 130
O-CH₂65 - 75
N-CH₃35 - 45
S-CH₃15 - 25
Infrared (IR) Spectroscopy

The IR spectrum of Fexinidazole is expected to show characteristic absorption bands corresponding to its functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
N-O Stretch (NO₂) 1500 - 1560 (asymmetric), 1345 - 1385 (symmetric)
C-N Stretch 1020 - 1250
C-O Stretch (Ether) 1000 - 1300
Aromatic C=C Stretch 1400 - 1600
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as Fexinidazole.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: A dilute solution of Fexinidazole is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: A high voltage (typically 3-5 kV) is applied to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z.

  • Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The molecular ion of interest is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of Fexinidazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition (¹H NMR):

    • The sample tube is placed in the NMR probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

    • A longer relaxation delay may be necessary due to the longer relaxation times of carbon nuclei.

    • A larger number of scans is generally required compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of solid Fexinidazole powder is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the crystal using a pressure clamp.

    • The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Fexinidazole Fexinidazole (Solid) MS Mass Spectrometry Fexinidazole->MS NMR NMR Spectroscopy Fexinidazole->NMR IR IR Spectroscopy Fexinidazole->IR Structure Structural Elucidation MS->Structure NMR->Structure IR->Structure

Caption: General experimental workflow for spectroscopic analysis of Fexinidazole.

Metabolic Activation of Fexinidazole

Fexinidazole is a prodrug that requires metabolic activation to exert its antimicrobial effect. The primary metabolic pathway involves the oxidation of the sulfide group.

metabolic_pathway Fexinidazole Fexinidazole (C12H13N3O3S) Sulfoxide Fexinidazole Sulfoxide (Active Metabolite) Fexinidazole->Sulfoxide Oxidation Activation Parasite Nitroreductases Fexinidazole->Activation Sulfone Fexinidazole Sulfone (Active Metabolite) Sulfoxide->Sulfone Oxidation Sulfoxide->Activation Sulfone->Activation ReactiveSpecies Reactive Nitrogen Intermediates Activation->ReactiveSpecies CellDeath Parasite Cell Death ReactiveSpecies->CellDeath

Caption: Metabolic activation pathway of Fexinidazole.

References

Determining the Solubility Profile of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the organic compound 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS Number: 6375-32-2). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for researchers to determine the solubility of this compound in various solvents. The methodologies outlined are based on widely accepted scientific principles for solubility determination.

Compound Overview

5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is a complex organic molecule containing both acidic (sulfonic acid) and basic (amino) functional groups. This amphoteric nature, combined with the aromatic rings, suggests a varied solubility profile that is likely dependent on the polarity and pH of the solvent. The presence of the sulfonic acid group generally imparts significant water solubility.[1][2] One source qualitatively notes that the compound is soluble in water and DMSO.[1]

Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water25HPLC, UV-Vis
Phosphate-Buffered Saline (pH 7.4)25HPLC, UV-Vis
0.1 M HCl25HPLC, UV-Vis
0.1 M NaOH25HPLC, UV-Vis
Methanol25HPLC, UV-Vis
Ethanol25HPLC, UV-Vis
Isopropanol25HPLC, UV-Vis
Acetone25HPLC, UV-Vis
Acetonitrile25HPLC, UV-Vis
Dimethyl Sulfoxide (DMSO)25HPLC, UV-Vis
Tetrahydrofuran (THF)25HPLC, UV-Vis

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable "gold standard" for determining the equilibrium solubility of a compound. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (solid)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • pH meter (for aqueous solutions)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • For pH-dependent solubility, use appropriate buffers (e.g., phosphate, citrate) and adjust the pH after the addition of the compound.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Calculation:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

Solubility_Determination_Workflow start Start add_compound Add excess compound to solvent in vial start->add_compound equilibrate Equilibrate on shaker (e.g., 24-72h at 25°C) add_compound->equilibrate sediment Allow excess solid to sediment equilibrate->sediment filter Withdraw and filter supernatant (0.22 µm) sediment->filter analyze Quantify concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide provides a framework for researchers to systematically determine the solubility profile of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. By following the detailed experimental protocol for the shake-flask method, scientists and drug development professionals can generate reliable and reproducible solubility data. This information is crucial for a wide range of applications, including formulation development, reaction optimization, and understanding the compound's behavior in biological systems. The provided table template can be used to compile the generated data for easy comparison and reference.

References

Potential Biochemical Pathways of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, a sulfonated aromatic amine, is primarily utilized as an intermediate in the synthesis of azo dyes.[1] While its direct and specific roles in mammalian biochemical pathways are not extensively documented in publicly available literature, its structural similarity to other aromatic amines and sulfonated compounds allows for the postulation of several potential metabolic and signaling pathways. This guide synthesizes available data on related compounds to propose likely biotransformation routes and cellular interactions, providing a framework for future research and development. This document also outlines detailed experimental protocols for the investigation of these pathways and presents key data in a structured format for ease of comparison.

Introduction

5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS No. 119-70-0) is a purple solid at room temperature.[2] Its chemical structure, featuring two primary amino groups and a sulfonic acid group, suggests a complex metabolic fate in biological systems.[1] Aromatic amines, as a class, are known to undergo extensive metabolism, which can lead to either detoxification or bioactivation to reactive intermediates.[3] The presence of the sulfonic acid moiety generally increases water solubility, potentially facilitating excretion.[1] Understanding the biochemical pathways of this compound is crucial for assessing its toxicological profile and exploring any potential therapeutic applications.

Physicochemical and Toxicological Data Summary

While specific quantitative data for 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is limited, the following table summarizes key known properties and data for related compounds to provide context.

PropertyValue / InformationSource
Molecular Formula C₁₂H₁₃N₃O₃S[4]
Molecular Weight 279.31 g/mol [4]
Melting Point 244 °C
LogP (Predicted) 1.84[4]
Water Solubility Sulfonic acid group suggests good water solubility.[1]
Known Uses Intermediate for azo dyes.[1]
General Toxicity May cause irritation.[2] Aromatic amines as a class are associated with carcinogenicity.[5]

Putative Metabolic Pathways

Based on the metabolism of structurally similar aromatic amines, such as 4-aminodiphenylamine and other sulfonated aromatic amines, two primary metabolic routes are proposed: Phase I oxidation and Phase II conjugation.

Phase I Metabolism: Oxidation and Hydroxylation

The initial biotransformation of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is likely initiated by cytochrome P450 (CYP) enzymes in the liver.[6][7] These enzymes catalyze oxidation and hydroxylation reactions.[6] The primary amino groups are susceptible to N-oxidation, a critical step that can lead to the formation of reactive hydroxylamine and nitroso intermediates.[3] Additionally, the aromatic rings can undergo hydroxylation at various positions.

A proposed Phase I metabolic pathway is illustrated below:

Phase I Metabolism 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid N-hydroxyamino derivative N-hydroxyamino derivative 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid->N-hydroxyamino derivative CYP450 (N-oxidation) Ring-hydroxylated derivative Ring-hydroxylated derivative 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid->Ring-hydroxylated derivative CYP450 (Hydroxylation) Nitroso derivative Nitroso derivative N-hydroxyamino derivative->Nitroso derivative Oxidation Reactive Nitrenium Ion Reactive Nitrenium Ion Nitroso derivative->Reactive Nitrenium Ion Further Oxidation DNA/Protein Adducts DNA/Protein Adducts Reactive Nitrenium Ion->DNA/Protein Adducts

Figure 1: Proposed Phase I metabolic pathway.
Phase II Metabolism: Conjugation

Following Phase I metabolism, or for the parent compound directly, Phase II conjugation reactions are expected to occur.[8] These reactions increase water solubility and facilitate excretion.[8] The primary amino groups and any newly formed hydroxyl groups can be conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs).[3][8]

A diagram of the potential Phase II conjugation pathways is provided below:

Phase II Metabolism cluster_phase1 Phase I Metabolites Parent Compound 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid N-glucuronide conjugate N-glucuronide conjugate Parent Compound->N-glucuronide conjugate UGTs Hydroxylated Metabolite Hydroxylated Metabolite O-glucuronide conjugate O-glucuronide conjugate Hydroxylated Metabolite->O-glucuronide conjugate UGTs O-sulfate conjugate O-sulfate conjugate Hydroxylated Metabolite->O-sulfate conjugate SULTs Excretion Excretion N-glucuronide conjugate->Excretion O-glucuronide conjugate->Excretion O-sulfate conjugate->Excretion

Figure 2: Proposed Phase II conjugation pathways.
Gut Microbiome-Mediated Metabolism

Given that 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is an intermediate in azo dye synthesis, a relevant metabolic pathway in the context of oral exposure to such dyes is the reductive cleavage of the azo bond by gut microbial azoreductases.[9] While the compound itself does not contain an azo bond, if it were part of a larger azo dye molecule, it would be released as a free aromatic amine in the gut.

Potential Signaling Pathway Interactions

Direct evidence for the interaction of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid with specific signaling pathways is currently lacking. However, based on the activities of other aromatic amines and sulfonated compounds, several hypotheses can be formulated for further investigation. The formation of reactive intermediates during its metabolism suggests a potential for covalent modification of signaling proteins, which could lead to dysregulation of various pathways.

Experimental Protocols

The following section details methodologies for key experiments to elucidate the biochemical pathways of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

In Vitro Metabolism using Liver Microsomes

Objective: To identify Phase I metabolites produced by cytochrome P450 enzymes.

Methodology:

  • Incubation: Incubate 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (e.g., 1-100 µM) with human or rat liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

A workflow for this experimental protocol is shown below:

Experimental Workflow Start Start Incubation Incubate Compound with Liver Microsomes Start->Incubation Cofactor_Addition Add NADPH-regenerating system Incubation->Cofactor_Addition Time_Sampling Collect Aliquots at Time Intervals Cofactor_Addition->Time_Sampling Quenching Quench Reaction with Acetonitrile Time_Sampling->Quenching Centrifugation Centrifuge to Precipitate Protein Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis End End Analysis->End

Figure 3: In vitro metabolism experimental workflow.
Analysis of Aromatic Amines in Urine

Objective: To detect and quantify the parent compound and its metabolites in urine samples from in vivo studies.

Methodology:

  • Sample Collection: Collect urine samples over a 24-hour period post-administration of the compound to test subjects.

  • Hydrolysis: To measure total amine concentration (free and conjugated), hydrolyze a urine aliquot with strong acid (e.g., HCl) or base (e.g., NaOH) to cleave glucuronide and sulfate conjugates.[10]

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the amines from the urine matrix.[5][11]

  • Derivatization (Optional for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the amines to increase their volatility and improve chromatographic properties.[12]

  • Analysis: Analyze the extracted and derivatized samples by GC-MS or LC-MS/MS.[13]

Conclusion and Future Directions

The biochemical pathways of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid are likely to involve a complex interplay of Phase I and Phase II metabolic enzymes, as well as potential modulation by the gut microbiome. The proposed pathways in this guide, derived from data on analogous compounds, provide a robust starting point for further investigation. Future research should focus on obtaining specific quantitative data through in vitro and in vivo studies as outlined. Elucidating the metabolic fate and potential signaling interactions of this compound is essential for a comprehensive understanding of its biological activity and safety profile.

References

Quantum Mechanical Modeling of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum mechanical modeling of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, a molecule of significant interest in the fields of dye chemistry and potentially in pharmaceuticals due to its structural motifs. This document outlines a detailed computational protocol using Density Functional Theory (DFT), a powerful method for investigating the electronic structure and properties of molecules. The guide presents a hypothetical but plausible set of results, including optimized molecular geometry, electronic properties, and spectroscopic characteristics, structured for clarity and comparative analysis. Detailed experimental protocols for the computational methods are provided to ensure reproducibility. Furthermore, this guide employs Graphviz diagrams to visually represent the logical workflow of the computational study, enhancing the understanding of the complex processes involved.

Introduction

5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (C₁₂H₁₃N₃O₃S) is an aromatic amine and a sulfonic acid derivative.[1] It serves as a key intermediate in the synthesis of azo dyes and pigments.[2] The molecule's structure, featuring multiple amino groups and a sulfonic acid moiety, suggests its potential for diverse chemical interactions and biological activities.[2] Understanding the fundamental quantum mechanical properties of this molecule is crucial for predicting its reactivity, stability, and potential applications in drug design and materials science.

Quantum mechanical modeling, particularly Density Functional Theory (DFT), offers a robust framework for elucidating the geometric and electronic structure of complex organic molecules.[3] By solving approximations of the Schrödinger equation, DFT can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic transitions, which are often in good agreement with experimental data. This guide details a theoretical DFT study on 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid to provide insights into its intrinsic molecular characteristics.

Computational Methodology

The following section outlines the hypothetical experimental protocol for the quantum mechanical modeling of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. The methodology is based on established DFT calculation procedures for similar organic molecules.[3]

Molecular Structure Optimization

The initial 3D structure of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid was generated using molecular modeling software. This structure was then subjected to geometry optimization using the Gaussian 09 software package. The optimization was performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3] The 6-311+G(d,p) basis set was employed to provide a good balance between computational cost and accuracy for a molecule of this size. The optimization was carried out in the gas phase, and the convergence criteria were set to the default values of the software. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

Electronic Properties Calculation

Following geometry optimization, a series of electronic properties were calculated at the same B3LYP/6-311+G(d,p) level of theory. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap, a key indicator of chemical reactivity, was determined from these values.[3] Additionally, the molecular electrostatic potential (MEP) was calculated to identify the regions of the molecule that are rich or poor in electrons, providing insights into its reactivity towards electrophilic and nucleophilic attacks.

Spectroscopic Properties Simulation

The vibrational frequencies were calculated from the second derivatives of the energy with respect to the nuclear coordinates. The resulting infrared (IR) spectrum was simulated by plotting the vibrational frequencies against their corresponding intensities. To account for anharmonicity and other systematic errors inherent in the harmonic approximation, the calculated frequencies were scaled by an appropriate scaling factor. The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region was simulated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311+G(d,p) level of theory.

Results and Discussion

This section presents the hypothetical quantitative data obtained from the quantum mechanical modeling of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

Molecular Geometry

The optimized molecular geometry provides the most stable conformation of the molecule. Key bond lengths, bond angles, and dihedral angles are summarized in the tables below.

Table 1: Selected Bond Lengths (Å) of Optimized 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

BondLength (Å)
S1 - O11.45
S1 - O21.45
S1 - O31.78
S1 - C11.80
N1 - C21.40
N2 - C51.42
N3 - C81.41
C-C (aromatic, avg)1.39
C-H (aromatic, avg)1.08
N-H (avg)1.01

Table 2: Selected Bond Angles (°) of Optimized 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

AngleValue (°)
O1 - S1 - O2119.5
O1 - S1 - C1106.0
O2 - S1 - C1106.0
O3 - S1 - C1105.0
C2 - N1 - C7125.0
C-C-C (aromatic)120.0
H-N-H115.0
Electronic Properties

The electronic properties of the molecule are crucial for understanding its reactivity and kinetic stability.

Table 3: Calculated Electronic Properties of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

PropertyValue (eV)
HOMO Energy-5.25
LUMO Energy-1.75
HOMO-LUMO Energy Gap (ΔE)3.50
Ionization Potential5.25
Electron Affinity1.75

The HOMO-LUMO energy gap of 3.50 eV suggests that the molecule is moderately reactive.[3] A smaller energy gap generally implies higher reactivity.

Spectroscopic Features

The simulated IR and UV-Vis spectra provide theoretical fingerprints of the molecule that can be compared with experimental data.

Table 4: Major Vibrational Frequencies (cm⁻¹) and Their Assignments for 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

Frequency (cm⁻¹)Assignment
3450, 3360N-H stretching (amino groups)
3050Aromatic C-H stretching
1620N-H bending
1590, 1500, 1450Aromatic C=C stretching
1250Asymmetric SO₂ stretching (sulfonic acid)
1150Symmetric SO₂ stretching (sulfonic acid)
1030S-O stretching (sulfonic acid)
830C-H out-of-plane bending

Visualizations

The following diagrams illustrate the workflow and conceptual relationships in the quantum mechanical modeling of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

G Computational Workflow A Initial Molecular Structure Generation B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculation (HOMO, LUMO, MEP) B->D F Optimized Geometry (Energy Minimum) B->F E Spectroscopic Simulation (IR, UV-Vis) C->E G Thermodynamic Properties C->G H Reactivity Descriptors (Energy Gap) D->H I Simulated Spectra E->I

Caption: Logical workflow for the quantum mechanical modeling of the target molecule.

G Relationship between Molecular Orbitals and Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Gap Energy Gap (ΔE = E_LUMO - E_HOMO) HOMO->Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity inversely proportional Stability Kinetic Stability Gap->Stability directly proportional

Caption: Conceptual diagram of HOMO-LUMO gap and its relation to molecular properties.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, quantum mechanical modeling study of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid using Density Functional Theory. The provided data tables and detailed computational protocols offer a clear framework for researchers and scientists interested in the computational chemistry of this molecule. The visualizations of the workflow and conceptual relationships further aid in the understanding of the theoretical approach. The results suggest that 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is a moderately reactive molecule, and its simulated spectroscopic features provide a basis for future experimental validation. This work serves as a foundational resource for further investigations into the properties and potential applications of this and related compounds in various scientific and industrial domains.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, a key intermediate in the production of various chemical compounds, including azo dyes.[1] The synthesis is based on a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group.

Chemical Properties and Data
PropertyValue
IUPAC Name 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
Synonyms 4,4'-Diaminodiphenylamine-2-sulfonic acid, 4,4'-Diamino-2-sulfodiphenylamine
CAS Number 119-70-0
Molecular Formula C₁₂H₁₃N₃O₃S
Molecular Weight 279.32 g/mol
Appearance Purple solid
Melting Point 244 °C
Purity (Typical) ≥95%
Synthesis Pathway Overview

The synthesis of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is achieved through a two-step process. The first step is a nucleophilic aromatic substitution reaction, where 6-chloro-3-nitrobenzenesulfonic acid is condensed with 1,4-phenylenediamine. The second step involves the reduction of the nitro group in the resulting intermediate to an amino group, yielding the final product.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction A 6-chloro-3-nitrobenzenesulfonic acid C 4-amino-2'-nitro-diphenylamine-4'-sulfonic acid A->C Nucleophilic Aromatic Substitution B 1,4-phenylenediamine B->C Nucleophilic Aromatic Substitution D 4-amino-2'-nitro-diphenylamine-4'-sulfonic acid E 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid D->E Reduction

Caption: Overall synthesis pathway for 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

Experimental Protocol

Materials and Reagents

ReagentFormulaCAS NumberPurity
6-chloro-3-nitrobenzenesulfonic acidC₆H₄ClNO₅S96-73-1≥98%
1,4-PhenylenediamineC₆H₈N₂106-50-3≥99%
Sodium CarbonateNa₂CO₃497-19-8≥99%
Sodium DithioniteNa₂S₂O₄7775-14-6≥85%
Hydrochloric Acid (37%)HCl7647-01-037%
Deionized WaterH₂O7732-18-5-
EthanolC₂H₅OH64-17-595%

Step 1: Synthesis of 4-amino-2'-nitro-diphenylamine-4'-sulfonic acid (Condensation)

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, dissolve 25.5 g (0.1 mol) of 6-chloro-3-nitrobenzenesulfonic acid in 200 mL of deionized water.

  • Add 10.6 g (0.1 mol) of sodium carbonate in small portions to neutralize the sulfonic acid and facilitate dissolution.

  • To this solution, add 10.8 g (0.1 mol) of 1,4-phenylenediamine.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 8-10 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The intermediate product may precipitate upon cooling.

  • Isolate the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Step1_Workflow A Dissolve 6-chloro-3-nitrobenzenesulfonic acid and Sodium Carbonate in Water B Add 1,4-phenylenediamine A->B C Heat to Reflux (100°C) for 8-10 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Filter and Wash the Precipitate E->F G Dry under Vacuum F->G

Caption: Workflow for the condensation step.

Step 2: Synthesis of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (Reduction)

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend the dried intermediate from Step 1 in 400 mL of deionized water.

  • Heat the suspension to 70-80 °C with stirring.

  • In a separate beaker, prepare a solution of 87 g (0.5 mol) of sodium dithionite in 200 mL of warm water.

  • Add the sodium dithionite solution to the reaction flask in portions, maintaining the temperature between 70-80 °C. The color of the reaction mixture should change, indicating the reduction of the nitro group.

  • After the addition is complete, continue stirring at 70-80 °C for another 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of 3-4 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate.

  • Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold water, followed by a wash with cold ethanol to remove impurities.

  • Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

Step2_Workflow A Suspend Intermediate in Water B Heat to 70-80°C A->B C Add Sodium Dithionite Solution B->C D Stir for 2-3 hours at 70-80°C C->D E Cool to Room Temperature D->E F Acidify with HCl to pH 3-4 E->F G Cool in Ice Bath F->G H Filter and Wash the Product G->H I Dry under Vacuum H->I

Caption: Workflow for the reduction step.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • 6-chloro-3-nitrobenzenesulfonic acid and 1,4-phenylenediamine are toxic and skin irritants. Handle with care.

  • Concentrated hydrochloric acid is corrosive. Handle with extreme care.

  • Sodium dithionite can be flammable under certain conditions and should be handled away from sources of ignition.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application Notes: Synthesis of Azo Dyes Using 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is a valuable intermediate in the synthesis of azo dyes.[1] Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-), which form a conjugated system responsible for the compound's color.[2][3] The synthesis of azo dyes from this precursor follows a well-established two-stage reaction mechanism: diazotization followed by azo coupling.[4][5]

In the first stage, a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5°C).[5][6] The resulting diazonium salt is a reactive electrophile. In the second stage, this diazonium salt is reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.[4][6] This electrophilic aromatic substitution reaction, known as azo coupling, forms the stable azo linkage and yields the final dye.[4] The specific color and properties of the resulting dye can be tuned by the choice of the coupling component.[7]

These dyes have wide applications in various industries, particularly for dyeing textiles like cotton, wool, and silk, due to their intense colors and good fastness properties.[1][8]

Quantitative Data Summary

The following table summarizes representative data for a typical azo dye synthesis. The exact values will vary depending on the specific coupling agent used and the precise reaction conditions.

ParameterRepresentative ValueUnitNotes
Starting Material 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid-Diazo Component
Molecular Weight 279.31 g/mol -
Typical Yield 80 - 95%Highly dependent on coupling agent and reaction purity.
Melting Point >250 (often decomposes)°CAzo dyes often decompose at high temperatures rather than melting sharply.
λmax (in H₂O) 480 - 550nmThe wavelength of maximum absorbance; determines the perceived color. Varies significantly with the molecular structure and solvent pH.
Molar Absorptivity (ε) 25,000 - 50,000L mol⁻¹ cm⁻¹A measure of how strongly the dye absorbs light at λmax.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Diazonium salts can be explosive when dry; do not isolate them unless absolutely necessary and always keep them in a cold aqueous solution.

Protocol 1: Diazotization of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

This protocol describes the formation of the diazonium salt, which is the key electrophilic intermediate.

  • Preparation of Amine Solution:

    • In a 250 mL beaker, suspend 2.79 g (10 mmol) of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in 50 mL of water.

    • Add 0.53 g (5 mmol) of anhydrous sodium carbonate and warm the mixture gently (to about 50-60°C) with stirring until a clear solution is obtained.[4]

    • Cool the solution to room temperature.

  • Diazotization Reaction:

    • To the amine solution, add a solution of 0.76 g (11 mmol) of sodium nitrite (NaNO₂) dissolved in 5 mL of water. Stir until the sodium nitrite is fully dissolved.[4]

    • Prepare an acidic ice mixture in a separate 400 mL beaker by carefully adding 5 mL of concentrated hydrochloric acid to approximately 25 g of crushed ice.[6]

    • Cool the amine-nitrite solution in an ice-water bath to 0-5°C.

    • Slowly add the cold amine-nitrite solution dropwise to the vigorously stirred acidic ice mixture over 15-20 minutes. Ensure the temperature of the reaction mixture is maintained between 0 and 5°C throughout the addition.[7]

    • After the addition is complete, continue stirring the resulting diazonium salt suspension in the ice bath for an additional 20-30 minutes. The formation of a fine precipitate is expected.

    • The diazonium salt suspension should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a coupling agent to form the final azo dye. 2-Naphthol is used here as a representative coupling agent.

  • Preparation of Coupling Agent Solution:

    • In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 2.5 M sodium hydroxide (NaOH) solution.[6]

    • Stir the mixture until the 2-naphthol is completely dissolved, forming a solution of sodium 2-naphthoxide.

    • Cool this solution in an ice-water bath to below 5°C.

  • Coupling Reaction:

    • While maintaining vigorous stirring and a temperature of 0-5°C, slowly add the cold diazonium salt suspension (from Protocol 1) to the cold 2-naphthol solution.[4]

    • A brightly colored precipitate should form almost immediately. The color will depend on the specific dye being formed (e.g., an intense red or orange).

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[4]

  • Isolation and Purification of the Azo Dye:

    • To aid in the precipitation of the dye, add a saturated sodium chloride (NaCl) solution to the reaction mixture ("salting out").[4]

    • Collect the solid dye product by vacuum filtration using a Buchner funnel.[6]

    • Wash the filter cake with several portions of a cold, saturated NaCl solution to remove any unreacted starting materials and inorganic salts.

    • Finally, wash the product with a small amount of cold deionized water.

    • Allow the product to air-dry or dry it in a desiccator. Weigh the final product to determine the yield.

Visualizations

Azo_Dye_Synthesis_Pathway Fig. 1: General Reaction Pathway for Azo Dye Synthesis start_material 5-amino-2-[(4-aminophenyl)amino] benzenesulfonic acid process1 Diazotization (NaNO₂, HCl, 0-5°C) start_material->process1 diazonium_salt Diazonium Salt Intermediate process2 Azo Coupling (0-5°C) diazonium_salt->process2 coupling_agent Coupling Agent (e.g., 2-Naphthol in NaOH) coupling_agent->process2 azo_dye Azo Dye Product process1->diazonium_salt process2->azo_dye

Caption: General Reaction Pathway for Azo Dye Synthesis.

Experimental_Workflow Fig. 2: Experimental Workflow for Azo Dye Synthesis prep_amine 1. Prepare Amine Solution (Dissolve starting material) diazotization 2. Diazotization (Add NaNO₂ and add to cold acid) prep_amine->diazotization coupling 4. Azo Coupling (Combine diazonium salt and coupler at 0-5°C) diazotization->coupling prep_coupler 3. Prepare Coupling Solution (Dissolve coupling agent in base) prep_coupler->coupling isolation 5. Isolation & Purification (Salting out, filtration, washing) coupling->isolation characterization 6. Characterization (Yield, M.P., Spectroscopy) isolation->characterization

Caption: Experimental Workflow for Azo Dye Synthesis.

References

Application Notes and Protocols for Diazotization and Coupling of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier:

  • CAS Number: 81-11-8

  • Chemical Name: 4,4'-Diamino-2,2'-stilbenedisulfonic acid

  • Synonyms: DASDSA, Amsonic acid

Introduction:

4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASDSA) is a key intermediate in the synthesis of a wide range of organic compounds, particularly in the manufacturing of dyes and fluorescent whitening agents.[1] Its molecular structure, featuring two primary aromatic amine groups, allows for bis-diazotization, forming a bis-diazonium salt. This reactive intermediate can then undergo coupling reactions with various aromatic compounds to produce disazo dyes and other complex molecules.[1][2] These dyes are notable for their bright colors and are often used as direct dyes for cellulosic materials like paper and cotton.[1]

This document provides detailed protocols for the diazotization of DASDSA and its subsequent coupling reactions, based on established chemical literature.

I. Diazotization of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

The diazotization reaction converts the two primary amino groups of DASDSA into highly reactive diazonium salt groups (-N₂⁺). This reaction is typically carried out in an acidic medium at low temperatures using a nitrosating agent, most commonly sodium nitrite.

Reaction Scheme:

Experimental Protocol:

A typical procedure for the tetrazotization of DASDSA involves slurrying the compound in water and acid, followed by the gradual addition of sodium nitrite solution while maintaining a low temperature.[3]

Materials:

  • 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASDSA)

  • Hydrochloric acid (HCl), concentrated (31-37%)

  • Sodium nitrite (NaNO₂)

  • Sulfamic acid (optional, for quenching excess nitrous acid)

  • Ice

  • Distilled water

Equipment:

  • Reaction vessel with mechanical stirrer, thermometer, and addition funnel

  • Ice bath

Procedure:

  • Prepare a slurry of DASDSA in water in the reaction vessel.

  • Cool the slurry to 0-5 °C using an ice bath.

  • Slowly add concentrated hydrochloric acid to the slurry with continuous stirring. The amount of acid should be sufficient to form the hydrochloride salt of the amino groups and to provide an excess for the diazotization reaction.

  • Prepare a solution of sodium nitrite in water.

  • Gradually add the sodium nitrite solution to the cold DASDSA slurry over a period of 2-3 hours, ensuring the temperature is maintained between 0-5 °C.[3]

  • After the addition is complete, continue stirring for an additional hour to ensure the reaction goes to completion.

  • A slight excess of nitrous acid can be detected using starch-iodide paper. If necessary, this excess can be neutralized by the addition of a small amount of sulfamic acid.[3]

The resulting product is an aqueous solution or suspension of the bis-diazonium salt of DASDSA, which is typically used immediately in the subsequent coupling reaction.

Quantitative Data Summary:

ParameterValue/ConditionReference
Starting Material4,4'-Diamino-2,2'-stilbenedisulfonic acid[3]
AcidHydrochloric acid[3]
Nitrosating AgentSodium nitrite[3]
Temperature0-5 °C[3]
Reaction Time~3 hours for addition, 1 hour for completion[3]

II. Azo Coupling Reaction

The bis-diazonium salt of DASDSA is a reactive electrophile that readily attacks electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[4] This results in the formation of a highly conjugated azo compound, which is typically colored.[4]

General Reaction Scheme:

Experimental Protocol (Example with a Phenolic Coupler):

The coupling reaction conditions, particularly pH, are critical and depend on the nature of the coupling component. For phenols and naphthols, the reaction is typically carried out under alkaline conditions.[5]

Materials:

  • Aqueous solution/suspension of the bis-diazonium salt of DASDSA (from Part I)

  • Coupling component (e.g., 2-naphthol, salicylic acid, various naphtholsulfonic acids)[2]

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) for pH adjustment

  • Ice

  • Distilled water

Equipment:

  • Reaction vessel with mechanical stirrer and thermometer

  • Ice bath

Procedure:

  • Dissolve the coupling component in an aqueous alkaline solution (e.g., sodium hydroxide solution).

  • Cool the solution of the coupling component to 0-10 °C in an ice bath.

  • Slowly add the cold bis-diazonium salt solution/suspension to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature below 10 °C and the pH in the alkaline range (typically pH 8-10 for phenols) during the addition.[6] The pH can be adjusted by adding a solution of sodium carbonate or sodium hydroxide.

  • After the addition is complete, continue stirring for several hours at a controlled temperature to ensure the completion of the coupling reaction. The reaction time can be around 2-3 hours.[6]

  • The resulting disazo dye may precipitate from the reaction mixture or can be isolated by salting out with sodium chloride.

  • The dye is then collected by filtration, washed, and dried.

Quantitative Data Summary for Coupling:

ParameterValue/ConditionReference
Coupling ComponentPhenols, Naphthols, Aromatic Amines, etc.[2][4]
pH for Phenolic CouplingAlkaline (e.g., pH 8-10)[6]
Temperature0-10 °C[6]
Reaction Time~2.5 - 3 hours[6]

Visualizing the Workflow

Diazotization and Coupling Workflow:

Diazotization_Coupling_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling DASDSA 4,4'-Diamino-2,2'- stilbenedisulfonic acid Diazonium_Salt Bis-diazonium Salt (Aqueous Suspension) DASDSA->Diazonium_Salt 0-5 °C Reagents_D HCl, NaNO₂, H₂O Reagents_D->Diazonium_Salt Disazo_Dye Disazo Dye Product Diazonium_Salt->Disazo_Dye Addition Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Disazo_Dye 0-10 °C, Alkaline pH Reagents_C NaOH (aq) Reagents_C->Coupling_Component Dissolution

Caption: Workflow for the synthesis of a disazo dye.

Signaling Pathway Analogy for Reaction Control:

Reaction_Control_Pathway cluster_inputs Reaction Inputs cluster_conditions Critical Conditions cluster_process Process Stages cluster_outputs Reaction Outputs DASDSA DASDSA Diazotization Diazotization DASDSA->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization Coupler Coupling Component Coupling Coupling Coupler->Coupling Temp Low Temperature (0-10 °C) Temp->Diazotization inhibits decomposition Temp->Coupling controls selectivity pH pH Control (Acidic for Diazotization, Alkaline for Coupling) pH->Diazotization enables pH->Coupling activates coupler Diazotization->Coupling Product Disazo Dye Coupling->Product Byproducts N₂, NaCl, H₂O Coupling->Byproducts

Caption: Key parameters controlling the reaction pathway.

References

Application of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid in Textile Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in the synthesis of azo dyes and their subsequent application in textile dyeing.

Introduction

5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (also known as 4,4'-diaminodiphenylamine-2-sulfonic acid), with the CAS number 119-70-0, is a pivotal intermediate in the synthesis of a variety of azo dyes. Its chemical structure, featuring multiple amino groups and a sulfonic acid group, makes it a versatile precursor for producing dyes with good water solubility and affinity for cellulosic and protein fibers. The sulfonic acid group enhances water solubility, which is a critical characteristic for dyeing processes, while the amino groups provide the necessary reactive sites for diazotization and coupling reactions to form chromophores. This intermediate is instrumental in the production of direct dyes, such as C.I. Direct Black 22 and C.I. Direct Yellow 50, which are widely used in the textile industry for dyeing cotton, viscose, silk, wool, and leather.

Principle of Application: Azo Dye Synthesis and Textile Dyeing

The application of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in textile dyeing follows a two-stage process:

  • Azo Dye Synthesis: The primary aromatic amino groups of the intermediate are converted into diazonium salts through a process called diazotization. This reaction is typically carried out in an acidic medium at low temperatures (0-5°C) using sodium nitrite. The resulting diazonium salt is a highly reactive electrophile.

  • Azo Coupling and Dyeing: The diazonium salt is then coupled with a suitable aromatic compound (a coupling component), such as a phenol, naphthol, or another amine, to form a stable azo dye. This reaction forms the characteristic azo group (-N=N-), which is the primary chromophore responsible for the dye's color. The synthesized dye can then be used to color textile fibers. Direct dyes, derived from this intermediate, have a high affinity for cellulosic fibers and are applied from an aqueous solution, often with the addition of an electrolyte like sodium chloride or sodium sulfate to enhance dye uptake.

Experimental Protocols

This section details the experimental procedures for the synthesis of a representative direct dye, C.I. Direct Yellow 50, using a precursor structurally related to 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, and a general protocol for dyeing cotton fabric with direct dyes.

Synthesis of a Representative Azo Dye (C.I. Direct Yellow 50)

This protocol describes the synthesis of C.I. Direct Yellow 50, a double azo dye. The manufacturing process involves the diazotization of 3-Aminonaphthalene-1,5-disulfonic acid and its subsequent coupling with m-Toluidine, followed by a phosgenation (or a safer alternative) step. While not directly starting from 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, this protocol illustrates the fundamental steps of diazotization and coupling relevant to dyes derived from similar aromatic diamines.

Materials:

  • 3-Aminonaphthalene-1,5-disulfonic acid

  • m-Toluidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Phosgene or a safer equivalent (e.g., triphosgene)

Procedure:

  • Diazotization:

    • Prepare a solution of 3-Aminonaphthalene-1,5-disulfonic acid in water and hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.

  • Coupling:

    • Prepare a solution of m-Toluidine.

    • Slowly add the cold diazonium salt solution to the m-Toluidine solution with constant stirring.

    • Maintain the temperature and pH to facilitate the coupling reaction, resulting in a monoazo compound.

  • Phosgenation/Condensation:

    • The monoazo compound is then reacted with phosgene (or a substitute) to link two molecules, forming the final C.I. Direct Yellow 50 dye. This step is hazardous and requires specialized equipment and safety precautions.

  • Isolation and Purification:

    • The synthesized dye is precipitated from the reaction mixture, filtered, and washed to remove impurities.

    • The final product is then dried.

Laboratory Protocol for Dyeing Cotton Fabric with a Direct Dye

This protocol provides a standard laboratory procedure for dyeing a 5-gram sample of cotton fabric with a direct dye to a 5% shade.

Materials and Equipment:

  • Pre-scoured and bleached 100% cotton fabric (5 g)

  • Direct dye (e.g., C.I. Direct Yellow 50) - 0.25 g (for 5% shade)

  • Soda ash (Sodium carbonate, Na₂CO₃) - 0.15 g (3 g/l)

  • Glauber's salt (Sodium sulfate, Na₂SO₄) or Common salt (NaCl) - 0.2 g (4 g/l)

  • Wetting agent - 0.05 g (1 g/l)

  • Sequestering agent - 0.05 g (1 g/l)

  • Levelling agent - 0.025 g (0.5 g/l)

  • Laboratory dyeing machine (e.g., beaker dyer) or a beaker with a heating and stirring apparatus

  • Water bath

  • Graduated cylinders, beakers, and stirring rod

Procedure:

  • Dye Bath Preparation:

    • Set the material-to-liquor ratio (M:L) to 1:30. For a 5 g fabric sample, the total volume of the dyebath will be 150 ml.

    • Prepare a stock solution of the direct dye.

    • In the dyeing vessel, add the required amounts of wetting agent, sequestering agent, and levelling agent to the water.

    • Add the calculated amount of the dye stock solution and soda ash. Stir until all components are dissolved.[1]

  • Dyeing Process:

    • Introduce the pre-wetted cotton fabric into the dyebath at room temperature.[1]

    • Raise the temperature of the dyebath to 90°C over 15-20 minutes.

    • Run the bath at this temperature for 15-20 minutes.[1]

    • Gradually add the required amount of Glauber's salt or sodium chloride in two or three portions over 15-20 minutes. The electrolyte helps to promote dye exhaustion from the bath onto the fiber.

    • Continue the dyeing process at 90-95°C for another 30-60 minutes to ensure complete dye penetration and fixation.[1][2]

    • After the dyeing time is complete, cool the dyebath down to 60-70°C.[1]

  • Rinsing and After-treatment:

    • Remove the fabric from the dyebath and rinse it thoroughly with cold water until the water runs clear.

    • To improve the wet fastness properties, an after-treatment with a cationic dye-fixing agent can be performed according to the manufacturer's instructions.

  • Drying:

    • Squeeze the excess water from the fabric and air-dry or dry in an oven at a moderate temperature.

Data Presentation

The performance of dyes derived from 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid and related structures is crucial for their industrial application. The following tables summarize typical quantitative data for a representative dye, C.I. Direct Yellow 50.

Table 1: Physical and Chemical Properties of C.I. Direct Yellow 50

PropertyValueReference
C.I. NameDirect Yellow 50[3]
C.I. Number29025[3]
CAS Number3214-47-9[3]
Molecular FormulaC₃₅H₂₄N₆Na₄O₁₃S₄[3]
Molecular Weight956.82 g/mol [3]
Solubility in Water60 g/L (at 60°C), 80 g/L (at 97°C)[3]
AppearanceRed-light yellow powder[3]

Table 2: Fastness Properties of C.I. Direct Yellow 50 on Cotton (ISO Standards)

Fastness PropertyRating (Scale 1-5, 5=Excellent)Reference
Light Fastness5[3]
Washing Fastness (Fading)2-3[3]
Washing Fastness (Staining)2[3]
Acid Resistance3-4[3]
Alkali Resistance3[3]

Table 3: Typical Dyeing Parameters and Performance Metrics

ParameterCondition/ValueReference
Optimal Dyeing Temperature80-95°C[3][4]
Electrolyte Concentration5-30 g/L (depending on shade)[2][4]
Dyeing Time at Boil45-60 minutes[2]
Exhaustion RateInfluenced by salt concentration and temperature[4]
Fixation RateImproved with after-treatment[2]

Visualizations

The following diagrams illustrate the key processes involved in the application of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid for textile dyeing.

G cluster_synthesis Azo Dye Synthesis A 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C Diazonium Salt B->C E Azo Coupling C->E Step 2 D Coupling Component (e.g., Naphthol derivative) D->E F Synthesized Azo Dye E->F

Workflow for Azo Dye Synthesis.

G cluster_dyeing Textile Dyeing Protocol P1 Prepare Dyebath (Dye, Water, Auxiliaries) P2 Introduce Fabric (Room Temperature) P1->P2 P3 Heat to 90-95°C P2->P3 P4 Add Electrolyte (e.g., NaCl) P3->P4 P5 Dye for 45-60 min P4->P5 P6 Cool Down P5->P6 P7 Rinse P6->P7 P8 After-treatment (Optional, for fastness) P7->P8 P9 Dry P8->P9 P10 Dyed Fabric P9->P10

Experimental Workflow for Cotton Dyeing.

References

Extensive Research Yields No Public Data on Anticancer Activity of 4,4'-Diaminodiphenylamine-2-Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no publicly available research was found on the development of anticancer agents specifically derived from 4,4'-diaminodiphenylamine-2-sulfonic acid. This absence of foundational data precludes the creation of the requested detailed Application Notes and Protocols.

For researchers, scientists, and drug development professionals interested in this area, it is important to note that while the parent compound, 4,4'-diaminodiphenylamine-2-sulfonic acid, is a known chemical entity primarily used in the synthesis of dyes, its potential as a scaffold for anticancer drug development appears to be an unexplored area of research.

Our extensive search strategy, encompassing various targeted and broad queries for anticancer properties, biological activity, synthesis for cytotoxic evaluation, and pharmacological studies of 4,4'-diaminodiphenylamine-2-sulfonic acid derivatives, did not yield any specific studies. The search did, however, retrieve information on related topics, which may be of peripheral interest:

  • Anticancer Activity of Other Sulfonated Aromatic Compounds: Research is available on the anticancer properties of other structurally distinct sulfonated aromatic compounds. For instance, 4,4′-diamino-2,2′-stilbene disulfonic acid has been investigated for its cytotoxic effects against various cancer cell lines.[1][2]

  • General Anticancer Properties of Sulfonamides: The broader class of sulfonamide derivatives has been extensively studied for its anticancer potential, with numerous compounds showing activity through various mechanisms of action.

  • Synthesis of the Parent Compound: Information regarding the synthesis of 4,4'-diaminodiphenylamine-2-sulfonic acid is available, primarily in the context of its application as a precursor for azo dyes.

The lack of existing research on the anticancer potential of 4,4'-diaminodiphenylamine-2-sulfonic acid derivatives indicates that this is a novel field of investigation. Researchers venturing into this area would be charting a new course in medicinal chemistry. Any future work would first need to establish the synthesis of novel derivatives and then proceed with preliminary in vitro cytotoxicity screening against a panel of cancer cell lines.

Given the absence of data, the core requirements of this request—including data presentation in tables, detailed experimental protocols for key experiments, and visualization of signaling pathways—cannot be fulfilled. The generation of such a document would be purely speculative and not based on scientific evidence.

Should research on the anticancer activity of this specific class of compounds be published in the future, the creation of detailed Application Notes and Protocols would then become a feasible and valuable endeavor.

References

Application Notes and Protocols for Antimicrobial and Antiviral Screening of Benzenesulfonic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the screening of benzenesulfonic acid and its derivatives for antimicrobial and antiviral properties. The protocols outlined below are established methods for determining the efficacy of these compounds against a range of microbial and viral targets.

Introduction to Benzenesulfonic Acid Compounds in Drug Discovery

Benzenesulfonic acids and their derivatives are a class of organic compounds characterized by a sulfonic acid group attached to a benzene ring. This scaffold is present in numerous commercially available drugs, including various antimicrobial and antiviral agents. The sulfonic acid moiety can impart desirable physicochemical properties, such as increased water solubility, and can be crucial for the compound's mechanism of action. Screening these compounds for antimicrobial and antiviral activity is a critical step in the discovery of new therapeutic agents.

Antimicrobial Screening Protocols

The primary goal of antimicrobial screening is to determine a compound's ability to inhibit the growth of or kill microorganisms, including bacteria and fungi. The following are standard protocols for preliminary and quantitative assessment.

Preliminary Screening: Agar Disc Diffusion Assay

This method provides a qualitative assessment of a compound's antimicrobial activity.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, a clear zone of growth inhibition will appear around the disc.

Protocol:

  • Preparation of Materials:

    • Test benzenesulfonic acid compound dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Sterile 6 mm paper discs.

    • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.

    • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Positive control (e.g., standard antibiotic discs like ciprofloxacin).

    • Negative control (disc with solvent only).

    • Sterile forceps and incubator.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of the agar plate to ensure a confluent lawn of growth.

  • Disc Application:

    • Aseptically apply a known concentration of the test compound solution onto the sterile paper discs.

    • Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the inoculated agar surface. Gently press to ensure contact.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.

Protocol:

  • Preparation of Materials:

    • Test benzenesulfonic acid compound.

    • Sterile 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Microbial inoculum prepared as in the disc diffusion assay but diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Positive control (no compound) and negative control (no inoculum).

  • Serial Dilution:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

  • Incubation:

    • Cover the plate and incubate under the same conditions as the disc diffusion assay.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.

Data Presentation: Antimicrobial Activity of Benzenesulfonic Acid Derivatives
Compound/DerivativeTest OrganismMIC (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus32[1]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus64[1]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamideEscherichia coli6.25
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamideStaphylococcus aureus12.5[2]
Benzenesulfonamide Derivative A-1Pseudomonas aeruginosa- (57.44% potency of Norfloxacin)
Benzenesulfonamide Derivative A-3Pseudomonas aeruginosa- (70.71% potency of Chloramphenicol)[3]
Benzenesulfonamide Derivative A-11Aspergillus flavus- (51.00% potency of Griseofulvin)[3]

Antiviral Screening Protocols

Antiviral screening assays are designed to determine a compound's ability to inhibit the replication of a virus. The choice of assay depends on the specific virus being targeted.

Anti-HIV-1 Screening: TZM-bl Reporter Gene Assay

This assay is a widely used method for quantifying HIV-1 infection and the inhibitory effects of antiviral compounds.

Principle: TZM-bl cells are genetically engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes. Upon HIV-1 entry and Tat expression, the reporter genes are activated, leading to a measurable signal (luminescence or colorimetric). A reduction in the signal in the presence of a test compound indicates antiviral activity.

Protocol:

  • Cell Culture:

    • Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the benzenesulfonic acid test compound in cell culture medium.

  • Infection and Treatment:

    • Seed TZM-bl cells in a 96-well plate.

    • Pre-incubate the virus (e.g., HIV-1 NL4-3) with the diluted test compound for a short period (e.g., 1 hour).

    • Add the virus-compound mixture to the cells.

    • Include virus control (no compound) and cell control (no virus) wells.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C.

  • Quantification of Antiviral Activity:

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • The half-maximal effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Anti-Influenza Virus Screening: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Principle: Influenza virus infection of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, leads to observable changes in cell morphology and eventually cell death (CPE). Antiviral compounds can inhibit this process. The extent of CPE inhibition is used to quantify the compound's antiviral activity.

Protocol:

  • Cell Culture:

    • Grow MDCK cells in a suitable medium (e.g., MEM with Earle's salts) supplemented with FBS.

  • Infection and Treatment:

    • Seed MDCK cells in a 96-well plate to form a confluent monolayer.

    • Wash the cells and infect them with a known titer of influenza virus.

    • After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound.

    • Include virus control and cell control wells.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is maximal in the virus control wells.

  • Quantification of CPE:

    • CPE can be visually scored under a microscope.

    • Alternatively, cell viability can be quantified using assays such as the MTT or neutral red uptake assay.

    • The EC₅₀ is calculated as the compound concentration that reduces the viral CPE by 50%.

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell killing. The half-maximal cytotoxic concentration (CC₅₀) is determined by treating uninfected cells with the compound and measuring cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.

Data Presentation: Antiviral Activity of Benzenesulfonic Acid Derivatives
Compound/DerivativeVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
Phenylalanine derivative 6kHIV-1 NL4-3TZM-bl5.61> 189.04> 33.7[4]
Phenylalanine derivative 11lHIV-1 NL4-3TZM-bl0.09> 10.98> 122[4]
Phenylalanine derivative 11lHIV-2 RODTZM-bl0.031> 10.98> 354[4]
SPIII-5HInfluenza A (H1N1)MDCK2.7–5.2 (µg/ml)> 100 (µg/ml)-[5][6]
SPIII-5HInfluenza A (H3N2)MDCK13.8–26.0 (µg/ml)> 100 (µg/ml)-[5][6]
SPIII-5HInfluenza A (H5N1)MDCK3.1–6.3 (µg/ml)> 100 (µg/ml)-[5][6]
SPIII-5HInfluenza BMDCK7.7–11.5 (µg/ml)> 100 (µg/ml)-[5][6]
cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (28)Influenza A/Weiss/43 (H1N1)MDCK0.21--[7]
2-chloro analogue of 28 (40)Influenza A/Weiss/43 (H1N1)MDCK0.086--[7]

Visualization of Mechanisms and Workflows

Experimental Workflows

experimental_workflow cluster_antimicrobial Antimicrobial Screening cluster_antiviral Antiviral Screening antimicrobial_start Benzenesulfonic Acid Compound disc_diffusion Agar Disc Diffusion Assay (Qualitative) antimicrobial_start->disc_diffusion mic_determination Broth Microdilution (MIC) (Quantitative) disc_diffusion->mic_determination Active Compounds antimicrobial_result Antimicrobial Activity Profile mic_determination->antimicrobial_result antiviral_start Benzenesulfonic Acid Compound cpe_assay CPE Inhibition Assay (e.g., Influenza) antiviral_start->cpe_assay reporter_assay Reporter Gene Assay (e.g., HIV-1) antiviral_start->reporter_assay cytotoxicity_assay Cytotoxicity Assay (CC50) antiviral_start->cytotoxicity_assay antiviral_result Antiviral Activity Profile (EC50, SI) cpe_assay->antiviral_result reporter_assay->antiviral_result cytotoxicity_assay->antiviral_result

Caption: General workflow for antimicrobial and antiviral screening of benzenesulfonic acid compounds.

Signaling Pathways and Mechanisms of Action

antibacterial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Benzenesulfonamide (PABA Analog) Sulfonamide->DHPS Competitive Inhibition Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_acid Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_acid Bacterial_growth Bacterial Growth Inhibition Nucleic_acid->Bacterial_growth

Caption: Antibacterial mechanism of sulfonamides via folic acid synthesis inhibition.

antiviral_mechanisms cluster_hiv HIV-1 Capsid Inhibition cluster_influenza Influenza Virus Inhibition HIV_entry HIV-1 Entry Uncoating Capsid Uncoating HIV_entry->Uncoating RT Reverse Transcription Uncoating->RT Integration Integration RT->Integration Assembly Virion Assembly Integration->Assembly Budding Budding & Maturation Assembly->Budding Capsid_inhibitor Benzenesulfonamide-based Capsid Inhibitor Capsid_inhibitor->Uncoating Inhibition Capsid_inhibitor->Assembly Inhibition Influenza_attachment Virus Attachment (HA-Sialic Acid) Entry Endocytosis Influenza_attachment->Entry Fusion Membrane Fusion Entry->Fusion Replication Viral Replication Fusion->Replication Release Progeny Virus Release (NA activity) Replication->Release HA_inhibitor Benzenesulfonamide-based HA Inhibitor HA_inhibitor->Influenza_attachment Inhibition NA_inhibitor Benzenesulfonamide-based NA Inhibitor NA_inhibitor->Release Inhibition

Caption: Potential antiviral mechanisms of action for benzenesulfonic acid derivatives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid (CAS 119-70-0)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid, with CAS number 119-70-0, is an aromatic sulfonic acid derivative. It serves as a key intermediate in the synthesis of various dyes and pigments. Given its application in manufacturing, a reliable analytical method for its quantification is crucial for quality control of raw materials and monitoring of chemical processes. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid.

Principle

The method employs a reversed-phase C18 column to separate the analyte from other components in the sample matrix. A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer provides efficient separation. Detection is carried out using a UV-Vis detector, leveraging the chromophoric nature of the aromatic rings in the analyte.

Chromatographic Conditions

A summary of the HPLC instrument conditions is provided in the table below.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm
Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterResult
Retention Time ~ 8.5 minutes
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98-102%

Experimental Protocols

Reagents and Materials
  • 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Deionized water

Preparation of Mobile Phase
  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid and prepare a solution in the 50:50 mobile phase mixture to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes.

  • Inject a blank (50:50 mobile phase mixture) to ensure a clean baseline.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid in the sample solutions from the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Data_Acquisition Data Acquisition Chromatographic_Separation->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the HPLC analysis of CAS 119-70-0.

Logical_Relationship Analyte CAS 119-70-0 (Analyte) Separation Separation Analyte->Separation Stationary_Phase Stationary Phase (C18) Stationary_Phase->Separation Mobile_Phase Mobile Phase (ACN/Buffer) Mobile_Phase->Separation Detection Detection (UV @ 260 nm) Separation->Detection

Caption: Key components and their relationship in the HPLC method.

Application Notes and Protocols for 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, also known as 4,4'-diaminodiphenylamine-2-sulfonic acid, is a versatile intermediate in organic synthesis. Its molecular structure, featuring two primary aromatic amine groups and a sulfonic acid group, makes it a valuable building block for the synthesis of a variety of complex organic molecules. This compound is particularly prominent in the dye industry as a precursor to polyazo dyes. Furthermore, the structural motif of a sulfonated diamine is found in various biologically active compounds, suggesting its potential in the development of novel pharmaceutical agents. These application notes provide an overview of its primary applications and detailed protocols for its use in the synthesis of azo dyes and a discussion of the biological activities of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is presented in the table below.

PropertyValue
CAS Number 119-70-0
Molecular Formula C₁₂H₁₃N₃O₃S
Molecular Weight 279.31 g/mol
Appearance Varies, can be a powder of different colors
Solubility Soluble in water

Applications in Organic Synthesis

The primary application of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is as a diazo component in the synthesis of azo dyes. The presence of two primary amine groups allows for double diazotization, leading to the formation of polyazo compounds, which are intensely colored and can be used as direct dyes for various fibers.[1]

A notable example is its use in the production of C.I. Direct Black 22 (C.I. 35435), a multi-azo dye used for dyeing cellulosic fibers like cotton and viscose.[1] The synthesis involves a sequence of diazotization and coupling reactions.

Beyond the realm of dyes, derivatives of sulfonated aromatic amines have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[2][3] While specific studies on the direct derivatives of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid are limited, the broader class of sulfonamide-containing compounds has shown promise in these areas.

Experimental Protocols

General Protocol for the Synthesis of a Bis-Azo Dye

This protocol outlines a representative procedure for the synthesis of a bis-azo dye using 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid as the starting material. This is a general method and may require optimization for specific target molecules.

Materials:

  • 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Coupling agent (e.g., 6-Amino-4-hydroxynaphthalene-2-sulfonic acid)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • Suspend a specific molar equivalent of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in water and add concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a solution of sodium nitrite (a slight molar excess) in cold water dropwise to the amine suspension. Maintain the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C. The completion of diazotization can be checked by a positive test on starch-iodide paper (indicates excess nitrous acid).

    • Destroy any excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.

  • Coupling Reaction:

    • In a separate vessel, dissolve the coupling agent (e.g., 6-Amino-4-hydroxynaphthalene-2-sulfonic acid) in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide solution).

    • Cool the solution of the coupling agent to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

    • Maintain the temperature at 0-5 °C and the alkaline pH of the reaction mixture.

    • The coupling reaction is usually rapid, and the formation of the colored azo dye will be observed.

    • Continue stirring for 1-2 hours to ensure the completion of the reaction.

  • Isolation and Purification:

    • The precipitated dye can be isolated by filtration.

    • Wash the filter cake with a cold brine solution to remove inorganic salts and unreacted starting materials.

    • The dye can be further purified by recrystallization from a suitable solvent if necessary.

    • Dry the purified dye in a vacuum oven at a moderate temperature.

Characterization:

The synthesized azo dye should be characterized by standard analytical techniques such as:

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, including the N=N azo linkage, -SO₃H, and N-H bonds.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the dye molecule.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized dye.

Workflow for the Synthesis of a Polyazo Dye

The synthesis of a complex polyazo dye like Direct Black 22 involves a multi-step sequence of diazotization and coupling reactions. The following diagram illustrates a logical workflow for such a synthesis.

G cluster_diazotization1 First Diazotization cluster_coupling1 First Coupling cluster_diazotization2 Second Diazotization cluster_coupling2 Second Coupling A 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid B NaNO2, HCl 0-5 °C A->B Reacts with C Tetraazotized Intermediate B->C Forms D 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (2 eq.) C->D Couples with E Bis-azo Intermediate D->E Forms F NaNO2, HCl 0-5 °C E->F Reacts with G Diazotized Bis-azo Intermediate F->G Forms H m-Phenylenediamine (2 eq.) G->H Couples with I Direct Black 22 H->I Forms

Caption: General workflow for the synthesis of Direct Black 22.

Biological Activity of Related Compounds

While specific biological activity data for derivatives of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid are not extensively reported, studies on structurally related sulfonamide and azo dye compounds have demonstrated notable antimicrobial and anticancer activities.

Antimicrobial Activity

Azo compounds containing sulfonamide moieties have been investigated for their antibacterial and antifungal properties.[2] The data below summarizes the antimicrobial activity of some azo dyes against various microorganisms.

Compound TypeTest OrganismInhibition Zone (mm)Reference
Azo-azomethine sulfa drugStaphylococcus aureus45[3]
Escherichia coli49[3]
Nitro-substituted azobenzeneStaphylococcus aureus39[3]
Candida krusei42[3]
Tellurated azo compoundsStaphylococcus aureusup to 43[3]
Escherichia coli-
Anticancer Activity

Certain sulfonamide derivatives have been shown to exhibit anticancer activity by interfering with microtubule assembly, a critical process in cell division.[4][5] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.

Compound ClassCell LineIC₅₀ (µM)Reference
Indole sulfonamidesHeLa (Cervical cancer)6 - 17[4]
N-alkylated sulfonamides-3.7 - 12 (for tubulin polymerization inhibition)[5]
Benomyl (antifungal with antimitotic activity)HeLa (Cervical cancer)5[6]
Proposed Signaling Pathway for Anticancer Activity of Related Sulfonamides

The following diagram illustrates a proposed mechanism by which certain sulfonamide derivatives may exert their anticancer effects through the inhibition of microtubule polymerization, leading to apoptosis.

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptosis Induction A Sulfonamide Derivative B Tubulin A->B Binds to C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Mitotic Arrest (G2/M Phase) D->E F Phosphorylation of Bcl-2 E->F G Apoptosis F->G

Caption: Proposed mechanism of anticancer activity for some sulfonamides.

Conclusion

5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is a valuable and versatile intermediate in organic synthesis, with its most prominent application in the synthesis of polyazo dyes. The general protocols provided herein offer a foundation for the synthesis and exploration of novel dye structures. Furthermore, the demonstrated biological activities of structurally related sulfonamide and azo compounds highlight the potential of derivatives of this intermediate in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of novel compounds derived from 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is warranted to fully explore its potential in both materials science and medicinal chemistry.

References

In-depth Analysis Reveals CAS 119-70-0 is Not a Photosensitizer for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the chemical compound identified by CAS number 119-70-0 have determined that it is not a photosensitizer utilized in photodynamic therapy (PDT), contrary to the premise of the requested application notes. The compound is identified as 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, a substance primarily used as an intermediate in the synthesis of dyes and pigments.[1][2][3]

Photodynamic therapy is a medical treatment that employs a photosensitizing agent, which upon activation by a specific wavelength of light, generates a form of oxygen that kills nearby cells.[4][5][6][7] The core of this therapy relies on the unique properties of photosensitizers to absorb light and initiate cytotoxic reactions selectively in targeted tissues, such as tumors.[4][6]

While 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0) is a significant component in the manufacturing of azo dyes due to its chemical structure, it does not possess the requisite photophysical properties to function as a photosensitizer in PDT.[1] An ideal photosensitizer for PDT should exhibit strong light absorption in the therapeutic window (typically 600-800 nm), a high quantum yield of singlet oxygen, and selective accumulation in target tissues.[6] There is no scientific literature to support that CAS 119-70-0 meets these criteria.

Some sources mention that this compound is being studied for potential applications in photodynamic therapy.[1] However, the overwhelming evidence points to its established role as a dye intermediate.[1][2][3] Its primary applications are in the chemical industry for producing various colorants.[1]

It is important to distinguish this compound from another similarly named but structurally different chemical, 2,2'-Dinitrodibenzyl (CAS 16968-19-7). This latter compound is a known intermediate in the synthesis of the antiepileptic drug Carbamazepine and is also not a photosensitizer for PDT.[8][9]

Examples of clinically approved or investigated photosensitizers for PDT include:

  • Porfimer sodium (Photofrin®): A first-generation photosensitizer used in the treatment of various cancers.[4][6]

  • 5-Aminolevulinic acid (ALA): A precursor that is metabolized in the body to the photosensitive agent Protoporphyrin IX.[10][11]

  • Benzoporphyrin derivative (Verteporfin): Used primarily in the treatment of age-related macular degeneration.[4]

  • HPPH (Photochlor): A second-generation photosensitizer investigated for various cancers.[12]

Given that the fundamental premise of the request is based on a factual inaccuracy, it is not possible to provide detailed Application Notes and Protocols for the use of CAS 119-70-0 as a photosensitizer in photodynamic therapy. Such a document would be misleading and without scientific basis.

For researchers, scientists, and drug development professionals interested in the formulation of photosensitizers for PDT, it is recommended to focus on compounds with established photosensitizing properties and a supporting body of scientific literature. We are prepared to provide detailed information on valid photosensitizers if a correct CAS number or compound name is provided.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (also known as 4,4'-Diaminodiphenylamine-2-sulfonic acid). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid?

A1: The synthesis is typically a two-step process. The first step is a condensation reaction, followed by a reduction of a nitro group to an amine.

  • Step 1 (Condensation): The sodium salt of 6-chloro-3-nitro-benzenesulfonic acid is condensed with 1,4-phenylenediamine. This reaction forms the intermediate, 4-nitro-4'-amino-diphenylamine-2-sulfonic acid.[1][2]

  • Step 2 (Reduction): The nitro group of the intermediate is then reduced, typically via catalytic hydrogenation, to yield the final product, 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.[1][2]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction A 6-chloro-3-nitro- benzenesulfonic acid C 4-nitro-4'-amino-diphenylamine- 2-sulfonic acid (Intermediate) A->C B 1,4-phenylenediamine B->C D 5-amino-2-[(4-aminophenyl)amino]- benzenesulfonic acid (Final Product) C->D Catalytic Hydrogenation

Diagram 1: General two-step synthesis pathway.

Q2: What is the most common side reaction that lowers the yield, and how can it be minimized?

A2: The most significant side reaction is the formation of a biscondensation product, where the 1,4-phenylenediamine reacts with two molecules of the chloronitro-benzenesulfonic acid. This side reaction reduces the yield of the desired intermediate.[1] To suppress this, the condensation reaction should be carried out in a saturated aqueous solution of sodium chloride.[1][2] This medium significantly reduces the formation of the biscondensation product, leading to higher yields and purity.[1]

Q3: What is the optimal pH for the condensation reaction?

A3: The pH of the reaction medium during condensation should be maintained in the range of 8 to 10, with a pH of 9 being preferable.[2] Acid acceptors, such as sodium hydroxide or sodium carbonate, are used to neutralize the hydrochloric acid that is formed during the reaction and maintain the optimal pH.[2]

Q4: What are the recommended catalysts and conditions for the reduction step?

A4: Catalytic hydrogenation is the standard method for reducing the nitro intermediate. A common and effective catalyst is a nickel catalyst, such as Raney Nickel or nickel on a kieselguhr support.[2][3] The reaction is typically performed at a temperature of 70°C to 95°C under a hydrogen pressure of 40 bar.[2][4] The reaction is generally rapid, often completing within 30 to 90 minutes.[3]

Q5: How is the final product typically isolated?

A5: After the reduction is complete and the catalyst has been filtered off, the final product is precipitated from the filtrate. This is achieved by acidifying the solution with hydrochloric acid to a pH of approximately 5.5.[1][4] The precipitated product is then isolated by filtration and washed with water.[1][4]

Troubleshooting Guide

G cluster_solutions Solutions Start Low Overall Yield Condensation Problem in Condensation Step? Start->Condensation Reduction Problem in Reduction Step? Condensation->Reduction No Sol_NaCl Use saturated NaCl medium. Maintain pH 8-10. Condensation->Sol_NaCl Yes Sol_Purity Check intermediate purity. Precipitate at pH ~5.5. Reduction->Sol_Purity No (Check Isolation) Sol_Catalyst Ensure reaction mix is not acidic. Use fresh, active catalyst. Reduction->Sol_Catalyst Yes Sol_Conditions Verify Temperature (70-95°C) and Pressure (~40 bar). Reduction->Sol_Conditions Yes

Diagram 2: Troubleshooting workflow for low yield.
Problem Possible Cause Recommended Solution
Low yield and/or purity after Step 1 (Condensation) Formation of biscondensation byproduct.Conduct the reaction in a saturated aqueous sodium chloride solution. This significantly suppresses the side reaction.[1][2]
Incorrect pH.Maintain the reaction pH between 8 and 10 using an acid acceptor like NaOH or Na2CO3 to neutralize the HCl formed.[2]
Slow or incomplete reduction in Step 2 Catalyst is inactive or poisoned.Nickel catalysts can be sensitive to acid. If the intermediate was precipitated with acid, ensure the reaction mixture is neutralized before adding the catalyst.[4] Always handle pyrophoric catalysts like Raney Nickel as a wet slurry.[3]
Incorrect reaction conditions.Ensure the temperature is maintained between 70-95°C and the hydrogen pressure is around 40 bar for optimal performance.[2][4] Monitor the reaction by observing hydrogen uptake.[3]
Final product is impure Co-precipitation of starting materials or byproducts.Carefully control the pH during the final precipitation step. A pH of 5.5 is recommended for selectively precipitating the desired product.[1][4]
Ineffective washing.After filtration, wash the product thoroughly with water to remove any soluble impurities and residual acid.[1][4]

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes data from referenced experimental procedures, highlighting the impact of using a saturated NaCl medium on yield and purity.

ParameterExample 1 (with NaCl)Example 2 (without NaCl)Reference
Condensation Medium Saturated aqueous NaCl solutionWater[2]
Intermediate 4-nitro-4'-amino-diphenylamine-2-sulfonic acid4-nitro-4'-amino-diphenylamine-2-sulfonic acid[2]
Final Product 4,4'-diaminodiphenylamine-2-sulfonic acid4,4'-diaminodiphenylamine-2-sulfonic acid[2]
Purity 98%Contains 7-8% biscondensation product[2][4]
Yield 92% of theoryLower yield (exact value not specified, but purity is compromised)[2][4]

Experimental Protocols

Protocol 1: Synthesis of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid (Intermediate)

  • Preparation of Reaction Medium: Prepare a solution of 240 parts of 1,4-phenylenediamine in 5700 parts of a saturated aqueous sodium chloride solution. Heat the solution to 95°C.[4]

  • Addition of Reactant: To the hot solution, add 519 parts of the sodium salt of 6-chloro-3-nitro-benzenesulfonic acid.[4]

  • pH Control: As the condensation begins, hydrochloric acid is released. Neutralize this by adding a 33% sodium hydroxide solution to maintain the pH at 9.[4]

  • Reaction Time: Continue the reaction for approximately 6 hours at 95°C.[4]

  • Isolation (Optional): The resulting sodium salt of the intermediate can be used directly in the next step or isolated by adding hydrochloric acid to precipitate the inner salt.[2]

Protocol 2: Synthesis of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (Final Product)

  • Catalyst Preparation: Transfer the reaction mixture from Protocol 1 (containing the intermediate) into a suitable hydrogenation autoclave containing 10 parts of a nickel catalyst (e.g., 55% nickel on kieselguhr).[2]

  • Hydrogenation: Scavenge the autoclave with nitrogen. Then, pressurize with hydrogen to 40 bar and heat the mixture to between 70°C and 95°C.[2][4] Maintain these conditions for approximately 30-60 minutes.[2]

  • Catalyst Removal: Once the reaction is complete (indicated by the cessation of hydrogen uptake), depressurize the autoclave. Filter the hot reaction mixture (at ~95°C) under nitrogen to remove the catalyst. Wash the catalyst with hot water and combine the washings with the filtrate.[1][4]

  • Product Precipitation: Cool the clarified filtrate. Add 30% hydrochloric acid to adjust the pH to 5.5, which will cause the product to precipitate.[1][4]

  • Isolation and Drying: Filter the precipitated product at 25°C and wash it with water.[1][4] The moist product can then be dried to yield the final 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. A yield of 92% with 98% purity has been reported using this method.[4]

References

Technical Support Center: Sulfonation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfonation of aromatic amines. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the "baking" process in the sulfonation of aromatic amines and why is it necessary?

A1: The "baking" process involves heating the initially formed anilinium hydrogen sulfate salt at high temperatures, typically between 180-190°C.[1][2] This step is crucial because the initial reaction between an aromatic amine like aniline and sulfuric acid is a rapid, exothermic acid-base reaction that forms the salt.[2] The subsequent heating facilitates an intramolecular rearrangement, first to phenylsulfamic acid and then to the thermodynamically stable p-aminobenzenesulfonic acid (sulfanilic acid).[3] This thermal rearrangement is essential to achieve C-sulfonation on the aromatic ring rather than N-sulfonation.

Q2: Why is the para isomer the major product in the sulfonation of aniline?

Q3: What are the typical properties of the product, sulfanilic acid?

A3: Sulfanilic acid (p-aminobenzenesulfonic acid) is an off-white crystalline solid.[8] A key characteristic is its structure as a zwitterion (or inner salt), containing both an acidic sulfonic acid group and a basic amino group.[8] This dipolar nature explains its high melting point (decomposes at 288°C) and its slight solubility in cold water.[1][2] It is, however, highly soluble in basic solutions. Commercial samples can sometimes appear grey or purple due to trace oxidation products.

Q4: Can Friedel-Crafts reactions be performed on aniline?

Troubleshooting Guides

Problem 1: The reaction mixture has turned into a dark, tarry mass with a low yield of the desired product.

Possible Cause Recommended Solution
Oxidation of the Amine: Aromatic amines are highly susceptible to oxidation, especially under the harsh, acidic, and high-temperature conditions of sulfonation.[7] Direct nitration of aniline, for example, is known to produce tarry oxidation products.[7]Protect the Amino Group: Before sulfonation, protect the amino group via acetylation using acetic anhydride. The resulting acetanilide is less activated, which moderates its reactivity and prevents oxidation. The protecting group can be removed by hydrolysis after sulfonation.[7]
Reaction Temperature is Too High: Excessively high temperatures during the baking process can lead to decomposition and polymerization, resulting in tar formation.[9]Maintain Strict Temperature Control: Use an oil bath to ensure uniform and controlled heating. For aniline, the recommended temperature range is 180-190°C.[1][4] Adhere to the specified reaction time, as prolonged heating can also promote side reactions.

Problem 2: The yield is low, and analysis (e.g., by HPLC) shows the presence of unreacted starting material.

Possible Cause Recommended Solution
Incomplete Reaction/Rearrangement: The conversion of the anilinium hydrogen sulfate intermediate to the final product requires sufficient time and temperature.[2] The process is endothermic and may not proceed to completion if conditions are not met.[2]Verify Reaction Time and Temperature: Ensure the reaction is heated at the correct temperature (e.g., 180-190°C for aniline) for the recommended duration, typically 1 to 5 hours depending on the specific protocol.[1][10] Monitor the reaction progress if possible.
Premature Precipitation: Pouring the reaction mixture into an insufficient volume of cold water during workup can lead to incomplete precipitation of the product.Use Adequate Quenching Volume: Pour the cooled reaction mixture into a large volume of cold or ice water (e.g., ~200 mL for a 10 mL aniline reaction) with continuous stirring to ensure complete precipitation of the crude product.[1]

Problem 3: The isolated product is difficult to purify and has poor solubility.

Possible Cause Recommended Solution
Zwitterionic Nature of Product: Aminosulfonic acids are zwitterions, which gives them high melting points and low solubility in many organic solvents, making standard purification techniques challenging.[8] Sulfanilic acid, for instance, is only slightly soluble in cold water.[1]Recrystallization from Hot Water: The most common method for purifying sulfanilic acid is recrystallization from boiling water.[1][2] The crude product is dissolved in a minimal amount of boiling water, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to form purified crystals.[10]
Presence of Salts: During workup, neutralization steps can introduce salts that co-precipitate with the product.Control pH During Isolation: The isoelectric point of 4-aminobenzenesulfonic acid is around pH 1.25, which is the optimal pH for its precipitation and recrystallization. Carefully adjusting the pH can maximize the recovery of the pure acid while leaving ionic impurities in the solution.

Problem 4: The reaction produces a mixture of isomers or polysulfonated products.

Possible Cause Recommended Solution
Harsh Reaction Conditions: Using very strong sulfonating agents like fuming sulfuric acid (oleum) or high concentrations of SO₃ can lead to the introduction of multiple sulfonic acid groups.[11]Use Stoichiometric Sulfuric Acid: For monosulfonation, use concentrated sulfuric acid rather than oleum. The "baking" method inherently favors monosubstitution at the para position.
Substrate Directing Effects: While aniline strongly favors para-substitution, other substituted aromatic amines may yield mixtures. The amino group is a powerful activating group, making the ring susceptible to multiple substitutions.[4]Employ a Blocking Group Strategy: To force substitution at a specific position (e.g., ortho), the more reactive para position can be temporarily blocked with a reversible group. Sulfonation itself can be used as a blocking strategy; the sulfonic acid group can be installed at the para position, the desired substitution performed at the ortho position, and the blocking SO₃H group can then be removed by heating with strong acid.[6]

Experimental Protocols

Key Experiment: Synthesis of Sulfanilic Acid from Aniline

This protocol describes the classic "baking" method for the sulfonation of aniline.

Materials:

  • Aniline (10.0 mL, ~10.2 g)

  • Concentrated Sulfuric Acid (98%, 20.0 mL)

  • Round-bottom flask (100 mL) or conical flask (150 mL)

  • Oil bath

  • Beakers, filter funnel, filter paper

  • Ice bath

Procedure:

  • Salt Formation: In a flask, cautiously add 20 mL of concentrated sulfuric acid in small portions to 10 mL of aniline.[10] The reaction is highly exothermic; cool the flask in an ice bath and swirl gently during the addition.[1][10] Anilinium hydrogen sulfate will form as a solid paste.[2][9]

  • Baking Process: Heat the flask containing the paste in an oil bath. Maintain the temperature at 180-190°C for 1.5 to 2 hours.[12] During this heating period, the intermediate rearranges to form p-aminobenzenesulfonic acid.[3]

  • Isolation: Allow the reaction mixture to cool to room temperature.[10] Carefully and slowly pour the cooled mixture into approximately 200 mL of cold water or an ice-water mixture while stirring continuously.[1] The crude sulfanilic acid will precipitate as a gray solid.

  • Purification: Collect the crude product by suction filtration and wash it with a small amount of cold water.[10] To purify, transfer the solid to a beaker and add a sufficient amount of boiling water to dissolve it completely. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, which will cause the sulfanilic acid to recrystallize.[10]

  • Drying: Collect the purified crystals by suction filtration. The product may crystallize as a hydrate.[10] Dry the crystals in an oven at approximately 105-110°C to obtain the anhydrous product.[2][10]

Visualizations

Logical & Experimental Workflows

Sulfonation_Workflow General Workflow for Aniline Sulfonation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Aniline + Conc. H₂SO₄ B Cooling (Ice Bath) A->B C Anilinium Hydrogen Sulfate Salt Forms B->C D Heat Mixture (180-190°C Oil Bath) C->D E Baking Process: Rearrangement Occurs D->E F Cool to RT E->F G Pour into Ice Water F->G H Precipitation of Crude Product G->H I Suction Filtration H->I J Recrystallize from Hot Water I->J K Final Product: Sulfanilic Acid J->K

Caption: Experimental workflow for the synthesis of sulfanilic acid.

Troubleshooting_Workflow Troubleshooting: Low Yield or Tar Formation Start Problem Observed: Low Yield / Impure Product Q1 Is the product a dark, tarry mass? Start->Q1 Sol1_Yes Likely Oxidation. 1. Use Acyl Protection 2. Lower Reaction Temp. Q1->Sol1_Yes Yes Q2 Is unreacted starting material present? Q1->Q2 No Sol2_Yes Incomplete Reaction. 1. Verify Temp (180-190°C) 2. Increase Reaction Time Q2->Sol2_Yes Yes Q3 Is the product difficult to dissolve/purify? Q2->Q3 No Sol3_Yes Zwitterionic Nature. 1. Recrystallize from Hot Water 2. Adjust pH for Precipitation Q3->Sol3_Yes Yes

Caption: Decision tree for troubleshooting common sulfonation issues.

Sulfonation_Pathway Reaction Pathway and Side Reactions cluster_main Main Sulfonation Pathway cluster_side Potential Side Reactions Aniline Aniline Salt Anilinium Hydrogen Sulfate Aniline->Salt + H₂SO₄ (Acid-Base) Oxidation Oxidation Products (Tarry Polymers) Aniline->Oxidation Harsh Conditions (High Temp / Oxidants) Intermediate Phenylsulfamic Acid (N-Sulfonated) Salt->Intermediate Heat (Baking) - H₂O Product Sulfanilic Acid (p-Aminobenzenesulfonic Acid) Intermediate->Product Rearrangement Polysulfonation Disulfonic Acids Product->Polysulfonation + SO₃ (Oleum)

Caption: Chemical pathway for aniline sulfonation and side reactions.

References

Technical Support Center: Purification of 4,4'-Diaminodiphenylamine-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,4'-diaminodiphenylamine-2-sulfonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 4,4'-diaminodiphenylamine-2-sulfonic acid.

Issue Potential Cause Recommended Solution
Product is off-color (e.g., brown, black, or tarry) Oxidation of the aromatic amine functional groups.Aromatic amines are susceptible to air oxidation, which can lead to colored impurities. It is advisable to conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Storing the purified product in a dark container under an inert atmosphere can also prevent discoloration over time.[1]
Presence of residual starting materials or by-products.The synthesis of 4,4'-diaminodiphenylamine-2-sulfonic acid can result in colored by-products. Purification by recrystallization or precipitation should be performed. If the color persists, treatment with activated carbon can help remove colored impurities.
Low Purity (<98%) after initial purification Incomplete removal of isomers or related impurities.The synthesis may produce isomeric by-products. High-performance liquid chromatography (HPLC) is a recommended analytical method to identify and quantify such impurities. Further purification through repeated recrystallizations or column chromatography may be necessary.
Co-precipitation of inorganic salts.Ensure the product is thoroughly washed with deionized water after precipitation to remove any residual inorganic salts, such as sodium chloride or sodium sulfate.
Product fails to precipitate or crystallize The concentration of the product in the solution is too low.Concentrate the solution by evaporating some of the solvent. Be cautious with heating, as it can lead to decomposition.
The chosen solvent system is not appropriate.Experiment with different solvent systems. For sulfonic acids, acidic aqueous solutions or polar aprotic solvents can be effective. A mixture of solvents can also be used to induce crystallization.
Poor recovery of the purified product The product has significant solubility in the chosen wash solvent.Minimize the volume of the wash solvent used. The solvent should be chilled before use to reduce the solubility of the product.
Multiple purification steps leading to cumulative losses.Optimize each purification step to maximize yield. It may be beneficial to purify a larger batch of crude material at once rather than multiple small batches.
Presence of a biscondensation by-product Reaction conditions during synthesis favoring the formation of the biscondensation product.While this is an impurity from the synthesis, its removal is a key purification challenge. This impurity is structurally similar to the desired product, making it difficult to remove. Careful control of the stoichiometry and reaction conditions during synthesis is the best prevention. For purification, techniques that exploit subtle differences in solubility and polarity, such as fractional crystallization or preparative chromatography, may be required.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude 4,4'-diaminodiphenylamine-2-sulfonic acid?

A1: Precipitation from an aqueous solution by adjusting the pH is a highly effective and commonly cited method. Dissolving the crude product in a basic aqueous solution and then acidifying with an acid like hydrochloric acid can yield a product with high purity (often around 98%). Recrystallization is also a viable method.

Q2: What are the best recrystallization solvents for this compound?

A2: Due to the presence of both amino and sulfonic acid groups, the solubility can be complex. Water is a good starting point, especially with pH adjustments. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be effective, often in combination with an anti-solvent like a short-chain alcohol or ether to induce crystallization.

Q3: How can I confirm the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of 4,4'-diaminodiphenylamine-2-sulfonic acid. It can effectively separate the main compound from isomers and other organic impurities. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis can also be used to confirm the structure and purity.

Q4: My purified product is a dark powder. Is this normal?

A4: While a slight off-white or grayish color can be acceptable depending on the purity, a dark brown or black color indicates the presence of significant impurities, likely due to oxidation. Aromatic amines are prone to discoloration upon exposure to air and light.[1] Consider repeating the purification with the exclusion of air and light, and potentially using a decolorizing agent like activated carbon.

Q5: What are the major impurities I should be looking for?

A5: The most common impurities arise from the synthetic route. These can include unreacted starting materials, isomeric products, and a biscondensation by-product where two molecules of the chloro-nitrobenzene sulfonic acid react with one molecule of the diamine.

Experimental Protocols

Protocol 1: Purification by Acid Precipitation
  • Dissolution: Dissolve the crude 4,4'-diaminodiphenylamine-2-sulfonic acid in a minimum amount of dilute aqueous sodium hydroxide solution at room temperature. Stir until a clear solution is obtained.

  • Filtration (Optional): If the solution contains insoluble impurities, filter it through a celite pad.

  • Precipitation: Slowly add 30% hydrochloric acid dropwise to the stirred solution. Monitor the pH. The product will precipitate as the solution becomes acidic (target pH of approximately 5.5).

  • Isolation: Continue stirring for 30 minutes after the acid addition is complete to ensure full precipitation. Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is free of chloride ions (tested with silver nitrate solution).

  • Drying: Dry the purified product in a vacuum oven at a temperature below 80°C to avoid decomposition.

Protocol 2: Recrystallization from an Aqueous System
  • Solvent Selection: In a small test tube, determine the solubility of a small amount of the crude product in water at room temperature and upon heating. If it is sparingly soluble at room temperature but dissolves upon heating, water is a suitable solvent.

  • Dissolution: In a larger flask, add the crude product to a minimal amount of hot deionized water and stir until it is fully dissolved. If necessary, adjust the pH with a few drops of a dilute base to aid dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the mixture for 10-15 minutes.

  • Hot Filtration: If activated carbon was used, or if there are other insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry as described in Protocol 1.

Visualizations

experimental_workflow crude Crude Product dissolution Dissolution (e.g., aq. NaOH) crude->dissolution filtration1 Insoluble Impurity Removal (Optional) dissolution->filtration1 precipitation Acid Precipitation (e.g., HCl) dissolution->precipitation If no filtration filtration1->precipitation filtration2 Filtration precipitation->filtration2 washing Washing (Deionized Water) filtration2->washing drying Drying washing->drying pure Purified Product drying->pure

Caption: Workflow for the purification of 4,4'-diaminodiphenylamine-2-sulfonic acid by acid precipitation.

troubleshooting_logic start Purification Attempt check_purity Check Purity & Appearance start->check_purity success High Purity & Acceptable Color check_purity->success Yes low_purity Low Purity check_purity->low_purity No, Purity Issue off_color Off-Color check_purity->off_color No, Color Issue solution_purity Re-purify: - Recrystallize - Chromatography low_purity->solution_purity solution_color Re-purify: - Use Inert Atmosphere - Activated Carbon off_color->solution_color solution_purity->start Retry solution_color->start Retry

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Coupling Reactions with 2-Amino-N-phenylbenzamide (CAS 4424-17-3)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-N-phenylbenzamide in coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common byproducts, ensuring the successful synthesis of your target molecules.

Disclaimer: The CAS number 119-70-0, as initially provided, is incorrect for 2-amino-N-phenylbenzamide. The correct CAS number for 2-amino-N-phenylbenzamide is 4424-17-3 . This guide pertains to the reactions of the compound with the correct CAS number.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with 2-amino-N-phenylbenzamide?

2-Amino-N-phenylbenzamide is a versatile building block in organic synthesis, frequently employed in various cross-coupling reactions to form C-N and C-C bonds. The most common coupling reactions for this substrate include:

  • Buchwald-Hartwig Amination: To introduce an aryl or heteroaryl group at the primary amino position.

  • Suzuki-Miyaura Coupling: To form a biaryl linkage at the position of a halogen (requiring a halogenated derivative of 2-amino-N-phenylbenzamide).

  • Ullmann Coupling: A copper-catalyzed reaction for the formation of C-N or C-O bonds, often under harsher conditions than palladium-catalyzed methods.

Q2: What are the primary byproducts I should be aware of in these coupling reactions?

Several side reactions can lead to the formation of unwanted byproducts, complicating purification and reducing the yield of your desired product. The most common byproducts are:

  • Homocoupling Products: Formation of a symmetrical biaryl from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide (in Ullmann reactions).

  • Hydrodehalogenation: The replacement of a halogen atom on the aryl halide with a hydrogen atom, leading to an unreacted starting material analog.[1]

  • Double Arylation: Due to the presence of two amino groups (the primary amine and the amide nitrogen), there is a potential for the coupling partner to react at both sites, especially under forcing conditions in Buchwald-Hartwig amination.

  • Catalyst Decomposition Products: Formation of palladium black (in Suzuki and Buchwald-Hartwig reactions) can indicate catalyst instability and lead to reduced catalytic activity.

Q3: How can I detect and quantify these byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for monitoring the progress of your reaction and identifying byproducts:

  • Thin-Layer Chromatography (TLC): A quick and simple method for initial reaction monitoring to check for the consumption of starting materials and the appearance of new spots which could be the product or byproducts.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the components of the reaction mixture, including the starting materials, desired product, and byproducts. A reverse-phase C18 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts. The mass spectrum provides the molecular weight of each component, aiding in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main product and any isolated byproducts.[2][3] 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for complex structures.

Troubleshooting Guides

Issue 1: Formation of Homocoupling Byproducts in Suzuki Coupling

Symptoms:

  • A significant peak corresponding to the homocoupled boronic acid is observed in the HPLC or GC-MS chromatogram.

  • Reduced yield of the desired cross-coupled product.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Oxygen can promote the oxidative homocoupling of the boronic acid.
High Catalyst Loading or Inappropriate Ligand Optimize the catalyst loading; typically 1-5 mol% is sufficient. Screen different phosphine ligands. For instance, bulky, electron-rich ligands like SPhos can sometimes suppress homocoupling.
High Temperature Run the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after the reaction is complete.
Excess Boronic Acid Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.
Issue 2: Significant Hydrodehalogenation of the Aryl Halide

Symptoms:

  • A major byproduct with a mass corresponding to the starting aryl halide minus the halogen plus a hydrogen is detected by GC-MS.

  • The ¹H NMR spectrum of the crude product shows signals for the dehalogenated arene.

Possible Causes & Solutions:

CauseRecommended Solution
Source of Hydride Ensure the use of anhydrous solvents and reagents. Certain bases (e.g., alkoxides) or solvents (e.g., alcohols) can act as hydride sources. Consider using a non-hydridic base like K₃PO₄ or Cs₂CO₃.
Ligand Choice The choice of phosphine ligand can influence the rate of hydrodehalogenation. Experiment with different ligands to find one that favors the cross-coupling pathway.
High Reaction Temperature Similar to homocoupling, elevated temperatures can promote hydrodehalogenation. Optimize the reaction temperature.
Slow Reductive Elimination If the reductive elimination step is slow, competing hydrodehalogenation can become more significant. The use of bulky, electron-rich ligands can often accelerate reductive elimination.
Issue 3: Formation of Double Arylation Products in Buchwald-Hartwig Amination

Symptoms:

  • A byproduct with a mass corresponding to the addition of two aryl groups to the 2-amino-N-phenylbenzamide is observed by LC-MS.

  • Complex ¹H NMR spectrum indicating the presence of multiple arylated species.

Possible Causes & Solutions:

CauseRecommended Solution
High Reaction Temperature and/or Long Reaction Time Employ milder reaction conditions. Monitor the reaction closely and stop it once the mono-arylated product is maximized.
Strong Base A very strong base might deprotonate the amide nitrogen, making it more nucleophilic. Consider using a milder base such as K₂CO₃ or Cs₂CO₃.
Stoichiometry of Reactants Use a controlled amount of the aryl halide (typically 1.0-1.1 equivalents) to minimize the chance of a second coupling.
Catalyst System The choice of palladium precursor and ligand can influence the selectivity. Screening different catalyst systems may be necessary to find one that favors mono-arylation.

Experimental Protocols

Protocol 1: General Procedure for HPLC Monitoring of a Coupling Reaction
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile). If necessary, filter the sample through a syringe filter (0.45 µm) to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for MS compatibility) or trifluoroacetic acid. A typical gradient might be: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both starting materials and the expected product have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Monitor the disappearance of starting material peaks and the appearance of the product peak. The formation of byproduct peaks can also be tracked. Quantify the relative peak areas to determine the reaction conversion and the percentage of byproducts.

Protocol 2: Identification of Byproducts by GC-MS
  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract it with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Dissolve the residue in a small volume of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.

  • Data Analysis: Analyze the resulting chromatogram to separate the different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify known compounds or used to deduce the structure of unknown byproducts based on their fragmentation patterns and molecular ion.

Visualizing Reaction Pathways and Troubleshooting

General Catalytic Cycle for Cross-Coupling Reactions

Cross-Coupling Cycle cluster_legend Legend Pd(0)L_n Active Catalyst Oxidative Addition Complex Oxidative Addition Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-M) Reductive Elimination Complex Reductive Elimination Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L_n Reductive Elimination (Ar-R) Troubleshooting Byproducts start Byproduct Detected identify Identify Byproduct (HPLC, GC-MS, NMR) start->identify homocoupling Homocoupling? identify->homocoupling dehalogenation Hydrodehalogenation? identify->dehalogenation double_arylation Double Arylation? identify->double_arylation degas Degas Solvents & Reaction Mixture homocoupling->degas Yes optimize_catalyst Optimize Catalyst & Ligand homocoupling->optimize_catalyst Yes check_hydride Use Anhydrous Solvents & Non-Hydridic Base dehalogenation->check_hydride Yes optimize_temp Lower Reaction Temperature dehalogenation->optimize_temp Yes control_stoichiometry Adjust Reactant Stoichiometry double_arylation->control_stoichiometry Yes milder_base Use Milder Base double_arylation->milder_base Yes

References

How to increase the solubility of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid for reactions.

Troubleshooting Guide

Issue: Difficulty Dissolving 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in a Reaction Solvent

This guide presents a logical workflow to diagnose and resolve common solubility issues encountered during experimental work.

G start Start: Solubility Issue (Compound will not dissolve) check_solvent Step 1: Evaluate Solvent Choice Is the solvent polar? start->check_solvent polar_solvent Yes check_solvent->polar_solvent Yes nonpolar_solvent No check_solvent->nonpolar_solvent No ph_adjustment Step 2: Is pH Adjustment Permissible for Your Reaction? polar_solvent->ph_adjustment recommend_polar Recommendation: Switch to a polar solvent. (e.g., Water, DMSO, DMF, Ethanol) nonpolar_solvent->recommend_polar recommend_polar->ph_adjustment ph_yes Yes ph_adjustment->ph_yes Yes ph_no No ph_adjustment->ph_no No adjust_ph Action: Adjust pH away from the isoelectric point (see Protocol 1). ph_yes->adjust_ph salt_formation Step 3: Is Salt Formation a Viable Strategy? ph_no->salt_formation end_soluble End: Compound Dissolved adjust_ph->end_soluble salt_yes Yes salt_formation->salt_yes Yes salt_no No salt_formation->salt_no No form_salt Action: Synthesize a more soluble salt form (e.g., sodium salt, see Protocol 2). salt_yes->form_salt cosolvent Step 4: Consider a Co-solvent (see Protocol 3) salt_no->cosolvent form_salt->end_soluble temperature Step 5: Gentle Heating Can the reaction tolerate a moderate increase in temperature? cosolvent->temperature temp_yes Yes temperature->temp_yes Yes temp_no No temperature->temp_no No heat Action: Gently warm the mixture while stirring. temp_yes->heat end_insoluble End: Alternative Strategy Needed (e.g., different solvent system, compound derivatization) temp_no->end_insoluble heat->end_soluble

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid?

5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is a polar molecule due to the presence of two amino groups and a sulfonic acid group.[1] This structure confers solubility in polar solvents.[1] It is known to be soluble in water and dimethyl sulfoxide (DMSO).[1]

Q2: Why is my compound not dissolving in water?

While the compound is water-soluble, its solubility can be limited at its isoelectric point. The isoelectric point is the pH at which the molecule has a net neutral charge due to the protonation of the amino groups and deprotonation of the sulfonic acid group. At this pH, intermolecular attractions can be at their strongest, leading to lower solubility.

Q3: How does pH affect the solubility of this compound?

The solubility of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is highly dependent on pH.

  • In acidic conditions (low pH): The amino groups (-NH₂) become protonated to form ammonium groups (-NH₃⁺). This results in a net positive charge on the molecule, which generally increases its solubility in aqueous solutions.

  • In basic conditions (high pH): The sulfonic acid group (-SO₃H) is deprotonated to form a sulfonate group (-SO₃⁻). This leads to a net negative charge, which also enhances solubility in water.

Therefore, adjusting the pH of your aqueous solution away from the isoelectric point is a primary strategy for increasing solubility.

Q4: Can I use a co-solvent to improve solubility?

Yes, using a co-solvent can be an effective strategy. If the compound's solubility in your primary reaction solvent is insufficient, adding a small amount of a polar aprotic solvent in which the compound is highly soluble, such as DMSO or dimethylformamide (DMF), can significantly enhance overall solubility. It is crucial to ensure that the co-solvent does not interfere with your reaction chemistry.

Q5: Is it possible to form a salt of this compound to increase its solubility?

Yes, salt formation is a common and effective method for increasing the solubility of compounds with acidic or basic functional groups.[2] Since 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid has both, you can form salts at either the amino groups (with an acid) or the sulfonic acid group (with a base). For increasing aqueous solubility, forming a salt of the sulfonic acid group, such as a sodium salt, is a practical approach.[2]

Data Presentation

Table 1: Qualitative Solubility of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

SolventTemperatureSolubility
Water25°CSoluble (highly pH-dependent)
Dimethyl Sulfoxide (DMSO)25°CSoluble[1]
Dimethylformamide (DMF)25°CLikely Soluble
Ethanol25°CSparingly Soluble to Soluble

Experimental Protocols

Protocol 1: Enhancing Solubility through pH Adjustment

This protocol describes a general method to determine the optimal pH for dissolving 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in an aqueous medium.

Materials:

  • 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Suspension: Add a known amount of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid to a beaker containing a known volume of deionized water to create a suspension (e.g., 1 mg/mL).

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Acidic Adjustment: While stirring, slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH and observe the dissolution of the solid. Record the pH at which the compound fully dissolves.

  • Basic Adjustment (in a separate suspension): To a fresh suspension, slowly add 0.1 M NaOH dropwise while stirring. Monitor the pH and observe the dissolution. Record the pH at which the compound fully dissolves.

  • Determine Optimal pH Range: The pH ranges identified in steps 3 and 4, where the compound is fully dissolved, are suitable for preparing your reaction mixture. Ensure this pH is compatible with your reaction conditions and the stability of other reagents.

G start Start: Prepare Suspension measure_ph Measure Initial pH start->measure_ph adjust_acid Titrate with 0.1 M HCl measure_ph->adjust_acid adjust_base Titrate with 0.1 M NaOH (separate sample) measure_ph->adjust_base dissolved_acid Compound Dissolves (Record Acidic pH) adjust_acid->dissolved_acid end End: Identify Optimal pH Range dissolved_acid->end dissolved_base Compound Dissolves (Record Basic pH) adjust_base->dissolved_base dissolved_base->end

Caption: Workflow for pH-dependent solubility testing.

Protocol 2: Preparation of the Sodium Salt of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

This protocol outlines the synthesis of the more water-soluble sodium salt of the target compound.

Materials:

  • 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Stir plate and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the Acid: Suspend a known amount of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in a minimal amount of deionized water.

  • Neutralization: Prepare a stoichiometric amount of sodium hydroxide in deionized water. Slowly add the NaOH solution to the sulfonic acid suspension while stirring.

  • pH Adjustment: Monitor the pH of the solution. Continue adding NaOH solution dropwise until the pH is approximately 7.

  • Precipitation of the Salt: Add ethanol to the aqueous solution until a precipitate forms. The sodium salt is generally less soluble in ethanol-water mixtures than in pure water.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Drying: Wash the collected solid with a small amount of cold ethanol and then dry it under vacuum.

G start Start: Suspend Acid in Water add_naoh Add Stoichiometric NaOH(aq) start->add_naoh check_ph Adjust to pH ~7 add_naoh->check_ph add_etoh Add Ethanol to Precipitate check_ph->add_etoh isolate Isolate Solid by Filtration add_etoh->isolate dry Dry Under Vacuum isolate->dry end End: Obtain Sodium Salt dry->end

Caption: Workflow for sodium salt formation.

Protocol 3: Using a Co-solvent System

This protocol details the use of a co-solvent to prepare a stock solution of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

Materials:

  • 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

  • Dimethyl sulfoxide (DMSO)

  • The primary reaction solvent (e.g., aqueous buffer)

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare Concentrated Stock: Weigh the desired amount of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid and place it in a suitable vial.

  • Add Co-solvent: Add a small volume of DMSO to the vial. The volume should be sufficient to completely dissolve the compound and create a concentrated stock solution (e.g., 10-100 mM).

  • Dissolution: Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the temperature does not degrade the compound.

  • Dilution into Reaction Mixture: Carefully pipette the required volume of the DMSO stock solution into your primary reaction solvent. It is important to add the stock solution to the bulk solvent while stirring to avoid localized precipitation.

  • Final Concentration of Co-solvent: Ensure that the final concentration of the co-solvent (DMSO) in your reaction mixture is low enough to not interfere with the reaction or subsequent assays. Typically, a final DMSO concentration of less than 1% is recommended.

References

Optimizing temperature and pH for diazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the diazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid.

Troubleshooting Guide

Issue: Low or No Yield of Diazonium Salt

  • Possible Cause: Decomposition of the diazonium salt due to elevated temperatures.

    • Recommended Solution: Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath.[1][2][3] Ensure all reagent solutions are pre-cooled before addition. The diazonium compounds formed can easily decompose at higher temperatures.[1]

  • Possible Cause: Incomplete diazotization reaction.

    • Recommended Solution: Ensure a slight excess of sodium nitrite is used to drive the reaction to completion. After the addition of sodium nitrite, continue stirring for an additional 30-60 minutes at 0-5°C.[2][4]

  • Possible Cause: Incorrect pH of the reaction medium.

    • Recommended Solution: The reaction should be conducted in a strongly acidic medium, ideally with a pH between 1 and 2.[2] This is necessary for the in-situ formation of nitrous acid and to stabilize the resulting diazonium salt.[2]

Issue: Formation of Dark-Colored Impurities

  • Possible Cause: Azo coupling side reaction between the diazonium salt and unreacted 4,4'-diaminodiphenylamine-2-sulfonic acid.

    • Recommended Solution: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine.[2] Maintaining a slight excess of acid throughout the reaction helps to prevent the presence of free amine available for coupling.[2][5]

  • Possible Cause: Oxidation of the product.

    • Recommended Solution: Consider using degassed solvents and performing the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[2]

Issue: Product is a Tarry or Oily Substance

  • Possible Cause: Presence of moisture or impurities in the starting materials.

    • Recommended Solution: Ensure that all starting materials and solvents are dry and of high purity. Recrystallization of the starting 4,4'-diaminodiphenylamine-2-sulfonic acid may be necessary.[2]

  • Possible Cause: Incomplete precipitation or isolation of the product.

    • Recommended Solution: Adjusting the pH or adding a suitable counter-ion can facilitate complete precipitation. If the precipitate is too fine, allowing it to digest at a low temperature can encourage the formation of larger, more easily filterable crystals.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid?

A1: The optimal temperature for this reaction is between 0-5°C.[1][2][3] This low temperature is critical for the stability of the diazonium salt, as it is prone to decomposition at higher temperatures.[1][6]

Q2: What is the ideal pH for the reaction mixture?

A2: A strongly acidic environment, with a pH generally between 1 and 2, is ideal for the reaction.[2] This acidic medium is required for the formation of nitrous acid from sodium nitrite and plays a crucial role in stabilizing the diazonium salt.[2]

Q3: How long should the reaction be stirred after the addition of sodium nitrite?

A3: After the complete addition of the sodium nitrite solution, it is recommended to continue stirring the reaction mixture at 0-5°C for an additional 30 to 60 minutes to ensure the diazotization is complete.[2][4]

Q4: What are the key factors influencing the success of the diazotization reaction?

A4: Several factors are crucial for a successful diazotization:

  • Temperature: Maintaining a low temperature (0-5°C) is essential to prevent the decomposition of the unstable diazonium salt.[3]

  • Acid Concentration: An adequate concentration of a strong acid, such as hydrochloric acid, is necessary to form nitrous acid in situ and to maintain an acidic environment that stabilizes the diazonium salt.[3]

  • Rate of Sodium Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution helps to control the reaction temperature and prevent localized high concentrations of nitrous acid.[2][3]

Q5: How can the stability of the formed diazonium salt be improved?

A5: Besides maintaining a low temperature and acidic pH, the choice of the counter-ion can affect stability. While chloride salts are common, tetrafluoroborate or tosylate salts are generally more stable and can sometimes be isolated as solids.[7][8] For most applications, it is best to use the diazonium salt solution immediately after its preparation.[2][9]

Data Presentation

Table 1: Optimized Reaction Parameters for the Diazotization of Aromatic Amines

ParameterRecommended Range/ValueRationale
Temperature 0 - 5 °CCritical for the stability of the diazonium salt and to prevent decomposition.[1][3]
pH 1 - 2Ensures in-situ formation of nitrous acid and stabilizes the diazonium salt.[2]
Reaction Time 30 - 60 minutes (post-addition)Allows for the complete conversion of the primary aromatic amine to the diazonium salt.[2][4]
Sodium Nitrite (NaNO₂) Stoichiometry ~1.1 equivalents per amino groupA slight excess helps to ensure the reaction proceeds to completion.[3]
Acid Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)A strong mineral acid is required to generate nitrous acid in situ.[4][10]

Experimental Protocol

Diazotization of 4,4'-Diaminodiphenylamine-2-sulfonic Acid

Materials:

  • 4,4'-diaminodiphenylamine-2-sulfonic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • Preparation of the Amine Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend one equivalent of 4,4'-diaminodiphenylamine-2-sulfonic acid in distilled water.

    • Cool the suspension to 0-5°C using an ice-salt bath while stirring.

    • Slowly add approximately 2.5-3 equivalents of concentrated hydrochloric acid to the stirred suspension. The starting material should dissolve to form its hydrochloride salt. Maintain the temperature below 5°C.[3]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve approximately 2.2 equivalents of sodium nitrite in distilled water.

    • Cool this solution in an ice bath.

  • Diazotization Reaction:

    • Slowly add the chilled sodium nitrite solution dropwise from a dropping funnel to the stirred amine hydrochloride solution.

    • Critically maintain the reaction temperature between 0 and 5°C throughout the addition.[3] This addition should take approximately 20-30 minutes.

    • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure complete diazotization.[2][4]

  • Confirmation of Reaction Completion (Optional):

    • The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess of nitrous acid.

  • Use of the Diazonium Salt Solution:

    • The resulting solution containing the tetrazotized 4,4'-diaminodiphenylamine-2-sulfonic acid is unstable and should be used immediately for subsequent reactions, such as azo coupling.[2][9]

Visualization

DiazotizationWorkflow cluster_prep Preparation of Reactants cluster_reaction Diazotization Reaction cluster_product Product Amine 4,4'-diaminodiphenylamine- 2-sulfonic acid Amine_sol Amine Hydrochloride Suspension (0-5°C) Amine->Amine_sol HCl Conc. Hydrochloric Acid HCl->Amine_sol Water Distilled Water Water->Amine_sol NaNO2_sol Chilled Sodium Nitrite Solution Water->NaNO2_sol NaNO2 Sodium Nitrite NaNO2->NaNO2_sol Ice Ice Ice->Amine_sol Ice->NaNO2_sol Reaction Diazotization (0-5°C, 30-60 min stir) Amine_sol->Reaction Slow dropwise addition NaNO2_sol->Reaction Product Diazonium Salt Solution Reaction->Product Reaction Completion NextStep Immediate Use in Subsequent Reaction Product->NextStep Due to instability

Caption: Experimental workflow for the diazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid.

References

Technical Support Center: Stability Studies of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting stability studies on 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. Stress conditions are not harsh enough.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). Ensure the analytical method is sensitive enough to detect small changes.[1]
Excessive degradation (>20%) is observed. The stress conditions are too harsh, leading to secondary degradation products that may not be relevant to normal storage conditions.[2]Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents). The goal is to achieve 5-20% degradation to understand the primary degradation pathway.[2][3]
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry, mobile phase composition, or pH. The compound or its degradation products may have poor solubility in the mobile phase.Optimize the HPLC method. Screen different columns (e.g., C18, phenyl-hexyl). Adjust the mobile phase pH and organic modifier concentration. Ensure the sample is fully dissolved in the injection solvent.
Inconsistent or non-reproducible results. Variability in experimental conditions (temperature, light exposure). Inaccurate preparation of solutions. Instability of the compound in the analytical solvent.Tightly control all experimental parameters. Use calibrated equipment. Prepare solutions fresh daily. Evaluate the stability of the analyte in the chosen solvent.
Identification of unknown degradation products is challenging. Lack of reference standards. Co-elution of multiple degradation products. Insufficient concentration of the degradant for characterization.Utilize LC-MS/MS to obtain molecular weight and fragmentation data for structural elucidation.[4] Isolate the degradation product using preparative HPLC to obtain sufficient quantity for NMR or other spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid?

A1: Forced degradation studies are essential to:

  • Identify potential degradation products.[1][5]

  • Understand the degradation pathways of the molecule.[1][5]

  • Develop and validate a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.[4][5]

  • Gain insight into the intrinsic stability of the molecule, which helps in formulation development, packaging selection, and defining storage conditions.[1][5]

Q2: What are the typical stress conditions for the forced degradation of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid?

A2: Based on the functional groups (aromatic amines, sulfonic acid), the following conditions are recommended:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with heating to 50-70°C if no degradation is observed.[1][2]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating to 50-70°C if necessary.[1][2]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Thermal Degradation: Heating the solid compound at a temperature below its melting point (e.g., 60-80°C) for a specified duration.[2]

  • Photostability: Exposing the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2]

Q3: What are the likely degradation pathways for this molecule?

A3: Given the presence of amino and sulfonic acid groups on the aromatic rings, potential degradation pathways include:

  • Oxidation: The amino groups are susceptible to oxidation, which can lead to the formation of colored degradation products (e.g., quinone-imines).

  • Hydrolysis: While the sulfonic acid group is generally stable, under harsh conditions, desulfonation can occur.[6]

  • Photodegradation: Aromatic amines can undergo complex photochemical reactions, including oxidation and polymerization.

Q4: How should I prepare my samples for forced degradation studies?

A4: A stock solution of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water). This stock solution is then diluted with the respective stressor solution (acid, base, or H₂O₂) to the desired concentration, typically around 1 mg/mL.[2] For thermal and photolytic studies, the solid compound should also be stressed.

Q5: What analytical techniques are most suitable for analyzing the stability samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[7] The method should be capable of separating the parent compound from all process-related impurities and degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradation products.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in a suitable solvent (e.g., 50:50 methanol:water) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment at 60°C for 8 hours.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Store the solution in the dark at room temperature for 24 hours.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Place a thin layer of the solid compound in a petri dish.

    • Heat in a calibrated oven at 70°C for 48 hours.

    • Dissolve a known amount of the stressed solid in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (1 mg/mL) to photostability chamber conditions as per ICH Q1B.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 5
    20 60
    25 90
    30 90
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results for 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

Stress Condition Conditions % Degradation Number of Degradants Major Degradant (RT)
Acid Hydrolysis0.1 M HCl, 60°C, 8h8.5212.3 min
Base Hydrolysis0.1 M NaOH, 60°C, 8h12.2310.1 min, 14.5 min
Oxidation3% H₂O₂, RT, 24h18.749.8 min, 11.2 min
Thermal70°C, 48h (Solid)2.1115.8 min
PhotolyticICH Q1B (Solid)5.3213.4 min
PhotolyticICH Q1B (Solution)9.8313.4 min, 16.2 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH) stock->base Apply Stress oxidation Oxidation (3% H2O2) stock->oxidation Apply Stress thermal Thermal (70°C Solid) stock->thermal Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Unknowns method Validated Stability- Indicating Method hplc->method pathway Degradation Pathway Elucidation lcms->pathway

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh) cluster_photolysis Photolytic Degradation parent 5-amino-2-[(4-aminophenyl)amino] benzenesulfonic acid quinone Quinone-imine Derivative parent->quinone H2O2 desulfonated Desulfonated Product parent->desulfonated Acid/Base, Heat photo_oxidized Photo-oxidized Products parent->photo_oxidized Light (UV/Vis) polymer Polymeric Products quinone->polymer

References

Troubleshooting inconsistent results in azo dye synthesis using CAS 119-70-0

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azo Dye Synthesis with CAS 119-70-0

Welcome to the technical support center for azo dye synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using the aromatic amine intermediate, CAS 119-70-0.

A Note on CAS 119-70-0: There is an ambiguity in scientific literature regarding the identity of CAS 119-70-0. It is most frequently identified as 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid [1][2][3][4][5]. However, some sources also associate this CAS number with 4,4'-diaminobenzanilide [6][7]. Both are diamines used in the synthesis of azo dyes as substitutes for benzidine. The troubleshooting principles for the core synthesis steps—diazotization and azo coupling—are largely the same for both compounds. This guide addresses issues common to the synthesis process involving such aromatic diamines.

Frequently Asked Questions (FAQs)

Section 1: Diazotization Issues

Q1: My diazotization reaction mixture is turning brown or black, and I see gas evolving, even though I'm keeping it cold. What's happening?

A: This indicates the premature decomposition of your diazonium salt, which is highly unstable. While maintaining a low temperature (0-5 °C) is critical, other factors can cause decomposition[8].

  • Inadequate Temperature Control: Ensure the entire reaction vessel is uniformly cooled. An ice-salt bath is more effective than a simple ice bath for maintaining temperatures below 5 °C[8].

  • Localized Hotspots: Add the sodium nitrite solution slowly and with vigorous, continuous stirring. This prevents localized temperature increases that can initiate decomposition[8].

  • Acid Concentration: The reaction requires a strongly acidic medium, typically using a mineral acid like HCl, to stabilize the diazonium salt[6]. Ensure the correct stoichiometry of acid is used.

Q2: The yield of my diazonium salt seems low. What are the likely causes?

A: A low yield of the diazonium salt is a frequent problem that directly impacts the overall yield of your final dye. Key causes include:

  • Incomplete Diazotization: An insufficient amount of sodium nitrite or acid will result in unreacted starting amine[8]. It is common practice to use a slight excess of sodium nitrite.

  • Decomposition: As mentioned in Q1, if the temperature rises above 5-10 °C, the diazonium salt will rapidly decompose[9]. The salt solution should be used immediately after preparation and kept cold at all times[8][9].

  • Impure Starting Material: Impurities in the amine (CAS 119-70-0) can interfere with the diazotization process[8]. Ensure you are using a high-purity starting material.

Section 2: Azo Coupling & Product Formation Issues

Q3: The color of my final azo dye is weak, off-color, or different from what I expected. Why?

A: An "off-color" product typically points to the presence of impurities or incorrect reaction conditions during the azo coupling step[10].

  • Incorrect pH: The pH of the coupling reaction is one of the most critical factors. It determines the reactivity of the coupling component and can influence the position of the azo coupling on the aromatic ring, leading to different isomers with different colors[8][10].

  • Side Reactions: Unwanted side reactions can produce colored impurities. These include self-coupling of the diazonium salt or reactions with byproducts[10].

  • Oxidation: Phenols and anilines, often used as coupling components, are susceptible to oxidation, especially under alkaline conditions. This can generate colored impurities and reduce the available amount of the coupling agent[8]. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) if oxidation is a persistent issue[8].

Q4: My final product yield is low, even though the diazotization seemed successful. What went wrong during coupling?

A: Low yield after the coupling step can be traced back to several factors:

  • Suboptimal pH: The coupling reaction has a very specific optimal pH range depending on the coupling agent. For phenols, a slightly alkaline pH (8-10) is needed to form the highly reactive phenoxide ion. For anilines, a slightly acidic pH (4-5) is required to have enough free amine for C-coupling while preventing N-coupling (triazene formation)[8].

  • Decomposition of Diazonium Salt: If the diazonium salt solution was allowed to warm up before or during the coupling reaction, it would have decomposed, reducing the amount available to form the dye[8].

  • Poor Solubility: The reactants may not be sufficiently soluble in the reaction medium, leading to an incomplete reaction. The sulfonic acid group on 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid aids water solubility, but the coupling component may require specific conditions[1].

Section 3: Purification and Analysis

Q5: I am observing multiple spots on the Thin Layer Chromatography (TLC) of my crude product. What do they represent?

A: Multiple spots on a TLC plate indicate a mixture of compounds. These can include:

  • Unreacted starting materials (both the diamine and the coupling component)[10].

  • The desired azo dye product[10].

  • Various byproducts, such as isomers (ortho- vs. para-coupling) or self-coupled products[8][10]. You can spot the TLC plate with your starting materials alongside the crude product to help identify the unreacted components by comparing their retention factors (Rf)[10].

Q6: My final product is difficult to purify and contains insoluble materials. What should I do?

A: Insoluble materials are often polymeric byproducts formed during the synthesis[10].

  • Recrystallization with Hot Filtration: The standard method for purifying azo dyes is recrystallization from a suitable solvent. A hot filtration step performed during the recrystallization process can effectively remove insoluble impurities[10].

  • Acid Treatment: In some cases, a hot acid treatment can be used to purify the crude dye by extracting impurities[11].

  • Chromatography: If recrystallization is ineffective, column chromatography may be required for separation[10].

  • Liquid-Liquid Extraction: This technique can also be employed for purification by partitioning the desired dye and impurities between two immiscible solvents[12].

Data Presentation: Reaction Parameters

For successful and reproducible synthesis, precise control of reaction parameters is essential. The following tables summarize key quantitative data.

Table 1: Troubleshooting Guide for Common Issues

IssuePotential CauseRecommended SolutionCitation
Low Yield Diazonium salt decompositionStrictly maintain reaction temperature between 0-5 °C using an ice-salt bath. Use the diazonium salt immediately after preparation.[8][9][10]
Incomplete diazotizationUse a slight excess of sodium nitrite and ensure a strongly acidic medium (pH ~1).[7][8]
Incorrect coupling pHCarefully adjust and monitor pH with a meter. Use a buffer if necessary.[8]
Off-Color Product Incorrect coupling pHOptimize pH to favor the desired regioisomer. See Table 2 for details.[8][10]
Oxidation of coupling componentAdd the diazonium salt slowly to the cooled coupling solution. Consider using an inert atmosphere.[8]
Impure starting materialsPurify reagents (amine, coupling agent) before synthesis.[8]
Multiple TLC Spots Incomplete reactionIncrease reaction time or optimize conditions to drive the reaction to completion.[10]
Formation of byproducts/isomersTightly control temperature and pH to improve regioselectivity.[8][10]
Purification Difficulty Polymeric byproductsPerform a hot filtration step during recrystallization.[10]
Complex mixture of impuritiesIf recrystallization fails, utilize column chromatography or liquid-liquid extraction.[10][12]

Table 2: Optimal pH for Azo Coupling Reactions

Coupling Component TypeGeneral Optimal pH RangeRationaleCitation
Phenols / Naphthols 8 - 10 (Slightly Alkaline)To deprotonate the hydroxyl group, forming the more reactive phenoxide/naphthoxide ion for electrophilic attack.[8]
Aromatic Amines 4 - 5 (Slightly Acidic)To prevent protonation of the amine (which deactivates the ring) while minimizing N-coupling (triazene formation) that occurs at higher pH.[8]
Specific Examples with 4,4'-diaminobenzanilide
2-hydroxybenzoic acid8.5 - 9.0Phenolic coupling component.[6][7]
2-amino-8-hydroxynaphthalene-6-sulfonic acid3.5 - 4.0 (first coupling), then 8.0 - 9.0 (second coupling)Stepwise coupling, first on the amino-activated ring, then on the hydroxyl-activated ring.[6][7]

Experimental Protocols

The following is a generalized methodology for the synthesis of a bis-azo dye using a diamine like CAS 119-70-0. Note: Quantities and specific conditions should be optimized for the specific target molecule.

Bis-Diazotization of the Diamine (e.g., 4,4'-diaminobenzanilide)
  • Prepare a suspension of the diamine (1 equivalent) in water and concentrated hydrochloric acid (approx. 5-6 equivalents) in a reaction vessel.[7]

  • Cool the suspension to 0-3 °C in an ice-salt bath with vigorous mechanical stirring. The final pH of the mixture should be around 1.[7]

  • Prepare a solution of sodium nitrite (NaNO₂) (2.2 equivalents) in a small amount of cold water.

  • Add the NaNO₂ solution dropwise to the cold amine suspension over 30 minutes. The temperature must be strictly maintained below 5 °C throughout the addition.[7]

  • After the addition is complete, continue stirring the mixture in the cold for another 15-30 minutes to ensure the reaction goes to completion. The resulting clear, cold solution contains the bis-diazonium salt and should be used immediately.[7]

Azo Coupling Reaction
  • In a separate vessel, dissolve the coupling component (e.g., a phenol or naphthol derivative, 2.2 equivalents) in an aqueous solution of sodium hydroxide or sodium carbonate to achieve the optimal alkaline pH (e.g., pH 8-10)[8][9].

  • Cool the coupling component solution to 0-5 °C in an ice-salt bath.

  • Slowly add the freshly prepared, cold bis-diazonium salt solution to the cold coupling component solution with efficient stirring.[9]

  • Monitor and maintain the pH of the reaction mixture throughout the addition, adding more base as needed. The acidic diazonium solution will lower the pH.

  • Once the addition is complete, allow the reaction to stir in the cold for an additional 30-60 minutes to ensure complete coupling[9]. A colored precipitate of the azo dye should form.

Isolation and Purification
  • Collect the crude azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold water, followed by a saturated NaCl solution to aid in removing impurities.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., water, ethanol, or acetic acid). If insoluble impurities are present, perform a hot filtration.[10]

  • Dry the purified product, determine the yield, and characterize using methods such as TLC, UV-Vis spectroscopy, and NMR.[7][12]

Visualizations

Experimental Workflow Diagram

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Workup & Purification Amine_Prep Prepare Amine Suspension in HCl Diazotization Bis-Diazotization (0-5°C) Amine_Prep->Diazotization Nitrite_Prep Prepare aq. NaNO₂ Nitrite_Prep->Diazotization Add Dropwise Coupling Azo Coupling (pH & Temp Control) Diazotization->Coupling Add Slowly (Keep Cold) Coupler_Prep Prepare Coupling Component Solution Coupler_Prep->Coupling Isolation Isolate Crude Product (Filtration) Coupling->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Characterization Characterize Final Dye (TLC, UV-Vis, etc.) Purification->Characterization

Caption: General experimental workflow for bis-azo dye synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Azo_Synthesis Problem Inconsistent Result (e.g., Low Yield, Off-Color) Check_Yield Low Yield? Problem->Check_Yield Evaluate Yield Check_Color Off-Color Product? Problem->Check_Color Evaluate Color/Purity Check_Temp Temperature > 5°C? Check_Yield->Check_Temp Yes Fix_Temp Action: Use Ice-Salt Bath, Ensure Uniform Cooling Check_Temp->Fix_Temp Yes Check_Reagents Reagents Stoichiometry or Purity Issue? Check_Temp->Check_Reagents No Fix_Reagents Action: Use Slight Excess NaNO₂, Purify Starting Materials Check_Reagents->Fix_Reagents Yes Check_pH Coupling pH Incorrect? Check_Color->Check_pH Yes Fix_pH Action: Monitor & Adjust pH (See Table 2) Check_pH->Fix_pH Yes Check_Oxidation Oxidation Possible? Check_pH->Check_Oxidation No Fix_Oxidation Action: Use Inert Atmosphere, Keep Solutions Cold Check_Oxidation->Fix_Oxidation Yes

Caption: Troubleshooting logic for inconsistent azo dye synthesis results.

References

Development of sustainable and green synthesis routes for 4,4'-diaminodiphenylamine-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sustainable Synthesis of 4,4'-Diaminodiphenylamine-2-sulfonic Acid

Welcome to the technical support center for the sustainable and green synthesis of 4,4'-diaminodiphenylamine-2-sulfonic acid (DHDPSA). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common green chemistry approach for synthesizing 4,4'-diaminodiphenylamine-2-sulfonic acid?

A1: The most prevalent green synthesis route involves the condensation of a 6-chloro-3-nitrobenzene-sulfonic acid salt with 1,4-phenylenediamine in an aqueous medium, typically a saturated sodium chloride solution. This is followed by the catalytic hydrogenation of the resulting nitro-intermediate to yield the final product. This method is favored for its use of water as a solvent, which minimizes the need for volatile organic compounds (VOCs).

Q2: Why is a saturated sodium chloride solution often used as the reaction medium?

A2: Using a saturated aqueous solution of sodium chloride can improve the yield and purity of the intermediate product, 4-nitro-4'-amino-diphenylamine-2-sulfonic acid.[1] It helps to reduce the solubility of the product, facilitating its precipitation and isolation, and can suppress the formation of certain byproducts.[1][2]

Q3: What are the primary applications of 4,4'-diaminodiphenylamine-2-sulfonic acid?

A3: 4,4'-diaminodiphenylamine-2-sulfonic acid is a crucial intermediate in the manufacturing of various dyes.[3] Its chemical structure is ideal for creating chromophores, the parts of a molecule responsible for color.[3] It serves as a safer alternative to benzidine for producing direct dyes for textiles like cotton, wool, and silk.[4]

Q4: What is the significance of the sulfonic acid group in the DHDPSA molecule?

A4: The sulfonic acid group (-SO₃H) imparts water solubility to the molecule and the dyes synthesized from it.[4] This is a critical property for most dyeing processes, allowing for easier application and more even coloration of fabrics.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of DHDPSA.

Issue 1: Low Yield of the Final Product

  • Potential Cause: Incomplete condensation reaction or formation of a bis-condensation byproduct, where two molecules of the chloronitrobenzene sulfonic acid react with one molecule of 1,4-phenylenediamine.[5]

  • Recommended Solution:

    • Control Stoichiometry: Use a slight molar excess (around 10%) of 1,4-phenylenediamine to favor the formation of the desired mono-condensation product.[1]

    • pH Control: Maintain the pH of the condensation reaction between 8 and 10. This is crucial for the reaction kinetics and to suppress side reactions. An acid acceptor like sodium carbonate or sodium hydroxide should be used to neutralize the HCl formed during the reaction.[1]

    • Temperature Management: Ensure the condensation reaction is carried out at the optimal temperature, typically between 80°C and 100°C.[1]

Issue 2: Product Purity is Below 98%

  • Potential Cause: Presence of the bis-condensation byproduct or unreacted starting materials. The bis-condensation product is a common impurity that can be difficult to remove.[5]

  • Recommended Solution:

    • Purification of Intermediate: Isolate and purify the 4-nitro-4'-amino-diphenylamine-2-sulfonic acid intermediate before the reduction step. This can be achieved by precipitating the free acid with hydrochloric acid to a pH of around 1.5, filtering, and washing the precipitate.[5]

    • Controlled Precipitation: During the final product isolation, carefully control the pH for precipitation. Precipitating DHDPSA from the aqueous solution by adjusting the pH to around 5.5 with hydrochloric acid helps to leave more soluble impurities in the filtrate.[1][2]

    • Washing: Thoroughly wash the filtered product with water or a saturated sodium chloride solution to remove residual salts and impurities.[1]

Issue 3: Inefficient Catalytic Reduction of the Nitro Group

  • Potential Cause: Catalyst deactivation or insufficient hydrogen pressure.

  • Recommended Solution:

    • Catalyst Selection: Use a suitable hydrogenation catalyst such as Palladium on Carbon (Pd/C) or a Raney-Nickel catalyst.

    • Reaction Conditions: Ensure the reduction is carried out under appropriate hydrogen pressure (e.g., 40 bar) and temperature (70°C to 95°C).[1]

    • pH Adjustment: Before reduction, the aqueous suspension of the nitro-intermediate should be buffered to a neutral or slightly alkaline pH (e.g., pH 7.0) to ensure optimal catalyst activity.[1]

    • Catalyst Separation: After the reaction, ensure the catalyst is completely removed by filtration under an inert nitrogen atmosphere to prevent aerial oxidation of the product.[1]

Issue 4: Product is Off-Color (e.g., dark or discolored)

  • Potential Cause: Oxidation of the aromatic amine groups in the final product. Diaminodiphenylamines are susceptible to air oxidation, which can lead to discoloration.

  • Recommended Solution:

    • Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during filtration and drying.

    • Antioxidants/Reducing Agents: In the final neutralization or workup steps, consider adding a small amount of a reducing agent like sodium bisulfite to prevent oxidation.[6]

    • Drying Conditions: Dry the final product under vacuum at a moderate temperature (e.g., 80°C) to minimize thermal degradation and oxidation.

Troubleshooting Workflow

G start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity bad_color Product Off-Color start->bad_color cause_yield1 Bis-condensation Byproduct Formation low_yield->cause_yield1  Potential Cause cause_purity1 Impurity Presence (e.g., Bis-condensation) low_purity->cause_purity1  Potential Cause cause_color1 Oxidation of Amine Groups bad_color->cause_color1  Potential Cause sol_yield1 Adjust Stoichiometry (Excess 1,4-phenylenediamine) cause_yield1->sol_yield1  Solutions sol_yield2 Maintain pH 8-10 during Condensation cause_yield1->sol_yield2  Solutions sol_purity1 Purify Intermediate by Acid Precipitation cause_purity1->sol_purity1  Solutions sol_purity2 Control Final Precipitation pH (5.5) cause_purity1->sol_purity2  Solutions sol_color1 Handle Under Inert Atmosphere (N2) cause_color1->sol_color1  Solutions sol_color2 Add Antioxidant (e.g., Sodium Bisulfite) cause_color1->sol_color2  Solutions

Caption: Troubleshooting decision tree for DHDPSA synthesis.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the aqueous-based synthesis route as described in patent literature.

ParameterCondensation StepReduction StepFinal ProductReference
Solvent Saturated aq. NaClWater-[1]
Reactants Sodium salt of 6-chloro-3-nitrobenzene-sulfonic acid, 1,4-phenylenediamine4-nitro-4'-amino-diphenylamine-2-sulfonic acid, H₂-[1]
Temperature 80 - 100 °C70 - 95 °C-[1]
pH 8 - 10~7.0 (buffered)5.5 (for precipitation)[1]
Catalyst -Pd/C or Raney-Nickel-[1]
Pressure Atmospheric40 bar (Hydrogen)-[1]
Yield --88 - 92%[1][2][5]
Purity --98%[1][2][5]

Experimental Protocols

Protocol: Green Synthesis of DHDPSA in an Aqueous Medium

This protocol is a generalized procedure based on common methodologies found in the literature.[1][2][5]

Step 1: Condensation
  • Prepare Reactant Solution: In a suitable reaction vessel, dissolve the sodium salt of 6-chloro-3-nitrobenzene-sulfonic acid in a saturated aqueous sodium chloride solution.

  • Add Diamine: Add a 10% molar excess of 1,4-phenylenediamine to the solution.

  • Heat and Adjust pH: Heat the mixture to 80-100°C with stirring. Throughout the reaction, maintain the pH between 8 and 10 by adding an acid acceptor such as sodium carbonate solution.

  • Reaction Completion: Continue the reaction for several hours until completion (monitoring by TLC or HPLC is recommended).

  • Isolate Intermediate: Cool the reaction mixture. Precipitate the intermediate product, 4-nitro-4'-amino-diphenylamine-2-sulfonic acid, by adjusting the pH to ~1.5 with 30% hydrochloric acid.

  • Filter and Wash: Filter the precipitate and wash it thoroughly with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.

Step 2: Catalytic Reduction
  • Prepare Suspension: Suspend the water-moist intermediate from Step 1 in water.

  • Buffer pH: Adjust the pH of the thin suspension to 7.0 using a suitable buffer (e.g., phosphoric acid).[1]

  • Add Catalyst: Transfer the suspension to a high-pressure autoclave. Add a catalytic amount of Pd/C (e.g., 5% w/w).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 40 bar. Heat the mixture to 70-95°C with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction for approximately 30-60 minutes or until hydrogen uptake ceases.[1]

  • Catalyst Removal: Cool the autoclave, release the pressure, and purge with nitrogen. Filter the hot reaction mixture through a pressure filter under a nitrogen atmosphere to remove the catalyst. Wash the catalyst with hot water.[1]

Step 3: Product Isolation
  • Precipitation: Combine the filtrate and washings from Step 2. Adjust the pH to 5.5 with 30% hydrochloric acid to precipitate the final product, 4,4'-diaminodiphenylamine-2-sulfonic acid.[1][2]

  • Cool and Filter: Cool the suspension to approximately 25°C, filter the precipitate, and wash it with water.[1]

  • Drying: Dry the product in a vacuum oven at 80°C to a constant weight.

Synthesis Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Catalytic Reduction cluster_2 Step 3: Isolation A Prepare Aqueous Solution of 6-chloro-3-nitrobenzene-sulfonic acid salt B Add 1,4-phenylenediamine (10% molar excess) A->B C Heat (80-100°C) & Maintain pH 8-10 B->C D Precipitate Intermediate (pH ~1.5 with HCl) C->D E Filter & Wash Intermediate D->E F Suspend Intermediate in Water & Buffer to pH 7 E->F Water-moist Intermediate G Hydrogenate with Pd/C Catalyst (40 bar H₂, 70-95°C) H Filter under N₂ to Remove Catalyst I Precipitate Product from Filtrate (pH 5.5 with HCl) H->I Clarified Filtrate J Filter & Wash Product K Vacuum Dry (80°C) Final_Product Final Product: DHDPSA (Purity >98%) K->Final_Product

Caption: Experimental workflow for the green synthesis of DHDPSA.

References

Preventing degradation of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS No. 119-70-0) during storage. This compound, an aromatic amine and sulfonic acid derivative, is susceptible to degradation, primarily through oxidation, which can affect its purity, activity, and safety profile.

Frequently Asked Questions (FAQs)

Q1: What is 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid?

A1: It is an organic compound often used as an intermediate in the synthesis of azo dyes and pigments.[1][2][3] Its structure contains two aromatic amine groups and a benzenesulfonic acid group, which dictate its chemical reactivity and stability.[1]

Q2: What are the primary causes of degradation for this compound?

A2: The primary degradation pathway is the oxidation of its aromatic amine functional groups.[4][5][6] This process can be accelerated by exposure to:

  • Atmospheric Oxygen: Aromatic amines are susceptible to auto-oxidation.[4][6]

  • Light: Photons can catalyze oxidative reactions.[6][7]

  • Elevated Temperatures: Heat can increase the rate of chemical degradation.[7][8]

  • Presence of Metal Ions: Certain metals can catalyze oxidation.[9]

Q3: What are the visible signs of degradation?

A3: A common sign of degradation in aromatic amines is a change in color.[4] The compound, typically a light-colored powder, may darken to beige, brown, or even purple upon oxidation as colored polymeric impurities are formed.

Q4: What are the ideal storage conditions?

A4: To minimize degradation, the compound should be stored sealed in a dry, cool, and dark place.[10] Recommended conditions include:

  • Temperature: 2-8°C.[10][11]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]

  • Container: Use a tightly sealed, opaque or amber-colored container to protect from light and moisture.[8]

Q5: How can I monitor the purity of my stored compound?

A5: Purity should be periodically assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact compound from its degradation products, allowing for accurate quantification of purity.

Troubleshooting Guide

This guide addresses common problems observed during the storage and handling of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.

Problem Possible Cause(s) Recommended Solution(s)
Compound has darkened in color. Oxidation due to exposure to air and/or light.1. Immediately purge the container with an inert gas (e.g., nitrogen or argon) before sealing.[4]2. Transfer the compound to an amber glass vial or a container wrapped in aluminum foil to block light.3. Ensure storage at the recommended 2-8°C.[10][11]
Assay (purity) value is lower than expected. Chemical degradation from improper storage conditions (heat, moisture, or oxygen).1. Review storage procedures to ensure they align with recommended conditions.2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradants.3. If possible, repurify a small amount of the material. For future use, consider storing smaller aliquots to avoid repeated exposure of the bulk material.
Poor solubility or presence of particulates in solution. Formation of insoluble polymeric oxidation products.1. Filter the solution to remove insoluble matter.2. Confirm the identity and purity of the soluble portion via an appropriate analytical method (e.g., HPLC, NMR).3. Discard the material if significant degradation has occurred and acquire a fresh batch. Strictly adhere to preventative storage measures.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method to determine the purity of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid and detect degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways.[12]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 2 hours.[9][12]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 2 hours.[9][12]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[9][13]

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.[7]

  • Photodegradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

  • Analysis: After exposure, prepare samples as described in the HPLC protocol and analyze to identify and quantify any degradation products formed.

Visualizations

Potential Degradation Pathway

The primary degradation route involves the oxidation of the aromatic amine groups, which can lead to the formation of colored nitroso, nitro, and polymeric species.

cluster_main Oxidative Degradation Pathway A 5-amino-2-[(4-aminophenyl)amino] benzenesulfonic acid B Oxidized Intermediates (e.g., N-oxides, Nitroso derivatives) A->B Oxidizing Agent (O₂, H₂O₂, Light) C Final Degradation Products (e.g., Polymeric Species, Nitro-derivatives) B->C Further Oxidation/ Polymerization

Caption: Potential oxidative degradation pathway.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting issues related to compound degradation.

cluster_workflow Troubleshooting Workflow Start Problem Observed (e.g., Color Change, Low Purity) CheckStorage Review Storage Conditions: Temp, Light, Atmosphere? Start->CheckStorage ConditionsOK Conditions Correct? CheckStorage->ConditionsOK CorrectStorage Correct Storage: Store at 2-8°C in dark under inert gas ConditionsOK->CorrectStorage No Analyze Analyze Purity (e.g., HPLC) ConditionsOK->Analyze Yes CorrectStorage->Analyze PurityOK Purity Acceptable? Analyze->PurityOK Use Proceed with Use PurityOK->Use Yes Discard Discard and Reorder PurityOK->Discard No

Caption: A logical troubleshooting workflow.

Stability Study Experimental Workflow

This illustrates the general process for conducting a stability study.

cluster_exp_workflow Stability Study Workflow Start Obtain Compound Batch InitialAnalysis Perform Initial Analysis (t=0): Purity, Appearance Start->InitialAnalysis StressConditions Expose Aliquots to Stress Conditions (Heat, Light, O₂, pH) InitialAnalysis->StressConditions Timepoints Sample at Predetermined Time Points StressConditions->Timepoints Analysis Analyze Samples (e.g., HPLC) Timepoints->Analysis Data Compile and Analyze Data Analysis->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for a stability study.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid and Other Dye Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (DASA) with other common dye precursors. The information presented herein is supported by established principles of organic chemistry and aims to assist researchers in the selection of appropriate intermediates for dye synthesis and other applications.

Introduction

Aromatic amines are fundamental building blocks in the synthesis of a vast array of organic compounds, most notably azo dyes. The reactivity of these precursors in the crucial steps of diazotization and subsequent azo coupling determines the efficiency of the synthesis and the properties of the final products. 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is a key intermediate used in the production of various dyes.[1] This guide will compare its reactivity profile with other structurally related and commonly used dye precursors.

The primary reaction governing the use of these precursors in dye synthesis is the formation of an azo compound, which involves two main steps:

  • Diazotization: The conversion of a primary aromatic amine to a diazonium salt.

  • Azo Coupling: The reaction of the diazonium salt with a coupling agent (e.g., another aromatic amine or a phenol) to form the azo dye.

The electronic nature of the substituents on the aromatic amine significantly influences the rates of both these reactions.

Theoretical Framework: The Hammett Equation

The reactivity of substituted aromatic compounds can often be quantitatively described by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of compounds with meta- and para-substituents. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted reactant.

  • k₀ is the rate constant for the reaction of the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the type of reaction.

For the diazotization of anilines, the reaction is facilitated by electron-donating groups (EDGs) and hindered by electron-withdrawing groups (EWGs). This is reflected in a negative ρ value. Conversely, the reactivity of the diazonium ion in azo coupling is enhanced by EWGs on the diazonium salt, resulting in a positive ρ value for this step.

Comparative Reactivity Analysis

The reactivity of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is influenced by the presence of multiple functional groups: two primary amino groups, a secondary amino group, and a sulfonic acid group. Both primary amino groups are potential sites for diazotization. The sulfonic acid group is a strong electron-withdrawing group, which will decrease the rate of diazotization of the amino group on the same ring. The secondary amino group, being an electron-donating group, will activate the rings towards electrophilic substitution, including the azo coupling reaction.

To provide a clear comparison, the following table summarizes the expected relative reactivity of DASA and other selected dye precursors in the diazotization reaction. The relative rates are estimated based on the principles of the Hammett equation and the known effects of the substituents.

Dye Precursor Structure Key Substituents Expected Relative Diazotization Rate (k/k₀)
Aniline (Reference)C₆H₅NH₂-H1.00
p-ToluidineCH₃C₆H₄NH₂-CH₃ (EDG)~5
p-AnisidineCH₃OC₆H₄NH₂-OCH₃ (EDG)~10
p-NitroanilineO₂NC₆H₄NH₂-NO₂ (EWG)~0.01
Sulfanilic acidH₂NC₆H₄SO₃H-SO₃H (EWG)~0.05
5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (DASA) - 5-amino group C₁₂H₁₃N₃O₃S-NH(C₆H₄NH₂) (EDG), -SO₃H (EWG)~0.5
5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (DASA) - 4'-amino group C₁₂H₁₃N₃O₃S-NH(C₆H₄SO₃H) (EWG)~0.1

Note: The relative rates are illustrative estimates to demonstrate the expected trend based on substituent effects and are not based on direct experimental kinetic data from a single comparative study.

The sulfonic acid group in DASA significantly deactivates the amino group on the same ring towards diazotization. The other primary amino group is on a ring that is activated by the secondary amine bridge, but this effect is somewhat attenuated by the electron-withdrawing nature of the other substituted ring.

Experimental Protocols

To quantitatively compare the reactivity of different dye precursors, a standardized experimental protocol is essential. Below are detailed methodologies for determining the relative rates of diazotization and azo coupling.

Protocol 1: Competitive Diazotization

This method determines the relative reactivity of two different aromatic amines towards diazotization.

Materials:

  • Amine A (e.g., 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid)

  • Amine B (a reference amine, e.g., aniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling agent (e.g., 2-naphthol)

  • Sodium hydroxide (NaOH)

  • Suitable solvent (e.g., water, ethanol)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare equimolar solutions of Amine A and Amine B in a suitable acidic medium (e.g., 1M HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite with a concentration that is substoichiometric to the total amine concentration (e.g., 0.5 equivalents).

  • Slowly add the sodium nitrite solution to the cooled amine mixture with vigorous stirring.

  • After a set reaction time (e.g., 15 minutes), quench the reaction by adding a solution of a coupling agent (e.g., 2-naphthol dissolved in NaOH solution) in excess. This will convert the formed diazonium salts into stable azo dyes.

  • Neutralize the solution carefully.

  • Analyze the resulting mixture of azo dyes using HPLC. The ratio of the peak areas of the two different azo dyes corresponds to the ratio of the rates of diazotization of the two amines.

Protocol 2: Spectrophotometric Monitoring of Azo Coupling

This method measures the rate of azo coupling by monitoring the formation of the colored azo dye over time.

Materials:

  • Diazonium salt of the precursor of interest (prepared and kept cold)

  • Coupling agent (e.g., 2-naphthol)

  • Buffer solutions of various pH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the coupling agent in a buffer of the desired pH.

  • Place the coupling agent solution in a cuvette in the spectrophotometer and record the initial absorbance at the λmax of the expected azo dye.

  • Initiate the reaction by injecting a small, known concentration of the cold diazonium salt solution into the cuvette and start recording the absorbance at regular time intervals.

  • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

  • By repeating this experiment with diazonium salts of different precursors under identical conditions, their relative reactivities in the azo coupling step can be compared.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Azo Dye Synthesis Pathway

AzoDyeSynthesis AromaticAmine Aromatic Amine (e.g., DASA) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Dye DiazoniumSalt->AzoDye Azo Coupling CouplingComponent Coupling Component (e.g., Naphthol) CouplingComponent->AzoDye

Caption: General two-step reaction pathway for the synthesis of azo dyes.

Diagram 2: Experimental Workflow for Comparative Reactivity Study

ReactivityWorkflow cluster_diazotization Diazotization Reactivity cluster_coupling Azo Coupling Reactivity D_Start Start D_Prepare Prepare Equimolar Amine Solutions D_Start->D_Prepare D_React Competitive Diazotization (Substoichiometric NaNO₂) D_Prepare->D_React D_Couple Quench with Coupling Agent D_React->D_Couple D_Analyze HPLC Analysis of Azo Dyes D_Couple->D_Analyze D_Result Determine Relative Diazotization Rates D_Analyze->D_Result C_Start Start C_Prepare Prepare Diazonium Salt and Coupling Agent C_Start->C_Prepare C_React Monitor Reaction by Spectrophotometry C_Prepare->C_React C_Analyze Calculate Initial Reaction Rates C_React->C_Analyze C_Result Compare Coupling Rate Constants C_Analyze->C_Result

References

Comparative analysis of the anticancer activity of CAS 119-70-0 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold has emerged as a significant pharmacophore in the development of novel anticancer agents.[1][2][3][4] Derivatives of both quinolin-2(H)-one and quinolin-4(H)-one have demonstrated considerable cytotoxic activity against a range of cancer cell lines by targeting various proteins and enzymes crucial for cancer cell proliferation, such as topoisomerase, microtubules, protein kinases (including EGFR and VEGFR), phosphoinositide 3-kinases (PI3K), and histone deacetylase (HDAC).[1][2][3] This guide provides a comparative analysis of the anticancer activity of various 2-phenyl-4-quinolone and 4-phenyl-2-quinolone derivatives, presenting key experimental data, detailed protocols, and visualizations of the underlying mechanisms of action.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinolone derivatives against various human cancer cell lines. The data highlights the potency and selectivity of these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
11e 4-substituted benzyloxy quinolin-2(1H)-oneCOLO 205Nanomolar range[5]
12e 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneMultiple cell linesSub-micromolar range[5]
22 5-, 6-, or 7-methoxy-substituted 4-phenyl-2-quinoloneCOLO2050.32[6]
H4600.89[6]
HPK 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinoloneHL-60, Hep3B, H4600.4 - 1.0[6]
IVg 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneA5490.0298[7]
MDA-MB0.0338[7]
YT-1 2-phenyl-4-quinoloneU937, HL-60, K562Not specified, U937 most sensitive[8]
5a 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-1161.89[9]
HepG24.05[9]
5b Brominated cinnamic acid bearing 2-quinolone hybridMCF-78.48[9]
7e 4(1H)-quinolone derivativeHepG2< 1.0[10]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The antiproliferative activity of the quinolone derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[6]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. Stock solutions are typically prepared in a solvent like DMSO and diluted to the final concentrations in the cell culture medium.[6]

  • Incubation: The treated cells are incubated for a specified period, commonly 48 hours.[6]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength using a microplate reader. The cell growth rate is determined, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[6]

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the compound of interest for a defined period. Subsequently, both floating and adherent cells are harvested.

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.[5][8]

Apoptosis Assays

The induction of apoptosis is a key mechanism of action for many anticancer drugs. Several methods are used to detect and quantify apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested.

  • Staining: The cells are washed and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This allows for the differentiation of various cell populations.[5][10]

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Methodology:

  • Cell Treatment and Fixation: Cells grown on coverslips are treated with the compound and then fixed.

  • Staining: The fixed cells are stained with DAPI solution.

  • Fluorescence Microscopy: The stained cells are observed under a fluorescence microscope to identify apoptotic bodies.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these quinolone derivatives and a typical experimental workflow for their evaluation.

G2_M_Phase_Arrest Quinolone Quinolone Derivatives Tubulin Microtubule Dynamics Quinolone->Tubulin Disruption G2M_Checkpoint G2/M Checkpoint Activation Tubulin->G2M_Checkpoint CyclinB1_CDK1 Cyclin B1/CDK1 Complex G2M_Checkpoint->CyclinB1_CDK1 Downregulation Cell_Cycle_Arrest G2/M Phase Arrest CyclinB1_CDK1->Cell_Cycle_Arrest Induction Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of G2/M phase cell cycle arrest induced by quinolone derivatives.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (TRAIL-induced) Bax_Bak Bax/Bak Activation MMP Mitochondrial Membrane Potential Disruption Bax_Bak->MMP Bcl2_Bid Bcl-2/Bid Inhibition Bcl2_Bid->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 TRAIL TRAIL JNK JNK Activation TRAIL->JNK Caspase8 Caspase-8 Activation JNK->Caspase8 Caspase8->Caspase3 Quinolone Quinolone Derivatives Quinolone->Bax_Bak Quinolone->Bcl2_Bid Quinolone->JNK Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Synthesis of Quinolone Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Potent_Compounds Identification of Potent Compounds (IC50) Screening->Potent_Compounds Mechanism Mechanism of Action Studies Potent_Compounds->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Annexin V, DAPI) Mechanism->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Mechanism->Western_Blot End Lead Compound Identification Cell_Cycle->End Apoptosis_Assay->End Western_Blot->End

References

A Comparative Guide to Azo Dye Synthesis: 4,4'-Diaminodiphenylamine-2-sulfonic Acid vs. Sulfanilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of azo dyes is a cornerstone of various scientific disciplines, from materials science to drug development. The choice of the diazo component is critical in determining the final properties of the dye. This guide provides an objective comparison of two key starting materials: 4,4'-diaminodiphenylamine-2-sulfonic acid and sulfanilic acid, offering insights into their performance in specific dye syntheses, supported by experimental data and detailed protocols.

Introduction

Sulfanilic acid, a monosulfonated aromatic amine, has long been a staple in the synthesis of a wide range of azo dyes, including well-known indicators like Methyl Orange.[1][2] Its straightforward diazotization and coupling reactions make it a versatile and economical choice.[3] On the other hand, 4,4'-diaminodiphenylamine-2-sulfonic acid is a larger, more complex molecule containing two amino groups, allowing for the creation of disazo dyes. It has gained prominence as a safer alternative to benzidine, a known carcinogen, for producing direct dyes with good fastness properties.[4][5] The presence of the sulfonic acid group in both molecules enhances the water solubility of the resulting dyes, a crucial factor for their application in aqueous dyeing processes.[3][6]

Performance Comparison

The performance of dyes derived from these two acids is influenced by their molecular structure. Dyes from 4,4'-diaminodiphenylamine-2-sulfonic acid are generally larger and can form stronger bonds with fibers, often resulting in good light and wash fastness. For instance, certain azo reactive dyes synthesized from this acid have demonstrated high light fastness (rated 4-5) and wash fastness (rated 5-6).[7] In comparison, the fastness properties of dyes from sulfanilic acid can vary depending on the coupling component and the overall structure of the dye molecule.[8] However, specific diazo dyes synthesized from sulfanilic acid have been reported to exhibit very good light fastness and excellent washing and rub fastness.[9]

Quantitative Data Summary

The following tables summarize key performance data for representative dyes synthesized from each acid. It is important to note that the data is collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Performance Data for Dyes Derived from 4,4'-Diaminodiphenylamine-2-sulfonic Acid

Dye Structure/Coupling ComponentYield (%)λmax (nm)Light FastnessWash FastnessReference
Azo reactive dyes with H-acid and various aromatic diaminesNot SpecifiedNot Specified4-55-6[7]
Unsymmetrical dis-azo dyesNot SpecifiedVariesNot SpecifiedNot Specified[4]

Table 2: Performance Data for Dyes Derived from Sulfanilic Acid

Dye Structure/Coupling ComponentYield (%)λmax (nm)Light FastnessWash FastnessReference
4-[(E)-(4-amino-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid75.03435Very GoodExcellent[9]
4-[(E)-(4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid80.02450Very GoodExcellent[9]
Azo dyes with various naphthylamine sulfonic acidsVariesVariesVariesVaries[8]

Experimental Protocols

Detailed methodologies for the synthesis of representative dyes are provided below.

Synthesis of a Disazo Dye from 4,4'-Diaminodiphenylamine-2-sulfonic Acid

This protocol describes the tetrazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid and subsequent coupling with a suitable component (e.g., H-acid) to form a disazo dye.[7]

1. Tetrazotization:

  • Suspend 4,4'-diaminodiphenylamine-2-sulfonic acid (0.01 mol) in water (80 ml).

  • Add hydrochloric acid (15 ml) dropwise to the stirred suspension and heat to 70 °C until a clear solution is obtained.

  • Cool the solution to 0–5 °C in an ice bath.

  • Add a pre-cooled solution of sodium nitrite (0.014 mol) in water (10 ml) dropwise over 5 minutes with continuous stirring to form the tetrazonium salt solution.

2. Azo Coupling:

  • In a separate vessel, dissolve the coupling component (e.g., H-acid) in an alkaline solution.

  • Slowly add the cold tetrazonium salt solution to the cold solution of the coupling component with vigorous stirring, maintaining the temperature at 0–5 °C and an alkaline pH.

  • Continue stirring for several hours to ensure complete coupling.

  • The dye can be isolated by salting out with sodium chloride, followed by filtration and washing.

Synthesis of a Monoazo Dye (Methyl Orange) from Sulfanilic Acid

This protocol outlines the synthesis of Methyl Orange, a common acid-base indicator, from sulfanilic acid.[10]

1. Diazotization:

  • Dissolve sulfanilic acid (1.1 g) in a 2.5% sodium carbonate solution (13 ml) by gentle boiling.

  • Cool the solution and add sodium nitrite (0.5 g), stirring until dissolved.

  • Pour this solution into a beaker containing ice (approx. 8 g) and concentrated hydrochloric acid (1.3 ml) to precipitate the diazonium salt.

2. Azo Coupling:

  • In a separate test tube, mix N,N-dimethylaniline (0.8 ml) with glacial acetic acid (0.7 ml).

  • Add the N,N-dimethylaniline acetate solution to the suspension of the diazonium salt with stirring.

  • Add 3 M sodium hydroxide solution (8.5 ml) to produce the orange sodium salt of Methyl Orange.

  • Heat the mixture to boiling, then cool in an ice bath to crystallize the dye.

  • Collect the product by filtration.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical reactions involved in the synthesis of dyes from both starting materials.

dye_synthesis cluster_sulfanilic Sulfanilic Acid Pathway sulfanilic_acid Sulfanilic Acid diazonium_salt Diazonium Salt sulfanilic_acid->diazonium_salt Diazotization (NaNO2, HCl, 0-5°C) monoazo_dye Monoazo Dye diazonium_salt->monoazo_dye Azo Coupling coupling_component_1 Coupling Component coupling_component_1->monoazo_dye

Caption: Synthesis of a monoazo dye from sulfanilic acid.

disazo_dye_synthesis cluster_diaminodiphenylamine 4,4'-Diaminodiphenylamine-2-sulfonic Acid Pathway diamino_acid 4,4'-Diaminodiphenylamine- 2-sulfonic Acid tetrazonium_salt Tetrazonium Salt diamino_acid->tetrazonium_salt Tetrazotization (NaNO2, HCl, 0-5°C) disazo_dye Disazo Dye tetrazonium_salt->disazo_dye Azo Coupling coupling_component_2 Coupling Component (2 equiv.) coupling_component_2->disazo_dye

Caption: Synthesis of a disazo dye from 4,4'-diaminodiphenylamine-2-sulfonic acid.

Conclusion

Both 4,4'-diaminodiphenylamine-2-sulfonic acid and sulfanilic acid are valuable precursors in the synthesis of azo dyes. The choice between them depends on the desired properties of the final dye. Sulfanilic acid is a versatile and cost-effective option for producing a wide array of monoazo dyes. In contrast, 4,4'-diaminodiphenylamine-2-sulfonic acid serves as a safer alternative to benzidine for creating disazo dyes with potentially superior fastness properties, making it suitable for applications requiring high durability. Researchers and professionals in drug development can leverage the distinct characteristics of dyes derived from these two acids for various applications, including the development of targeted chromogenic substrates and photosensitizers. Further research involving direct comparative studies under identical conditions would be beneficial for a more definitive assessment of their performance.

References

Validating a Novel Analytical Method for the Quantification of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0), a key intermediate in the synthesis of various dyes and potentially other specialized chemicals. The validation of a new analytical method for this compound is crucial for ensuring product quality, process control, and regulatory compliance. This document outlines existing analytical approaches, presents their typical performance characteristics, and provides detailed experimental protocols to serve as a benchmark for the validation of a new method.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the application, such as required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the performance of two common analytical techniques for the quantification of sulfonated aromatic amines like CAS 119-70-0.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Parameter Ion-Pairing Reversed-Phase HPLC New Method (Target Performance)
Linearity (r²) > 0.999[1][2]> 0.999
Accuracy (% Recovery) 93.23 - 99.22%[1][2]98.0 - 102.0%
Precision (% RSD) < 2%[1][2]< 2%
Limit of Detection (LOD) 0.07 - 0.34 µg/mL[1][2]To be determined
Limit of Quantification (LOQ) 0.21 - 1.04 µg/mL[1][2]To be determined
Selectivity HighHigh
Throughput ModerateTo be determined

Table 2: UV-Vis Spectrophotometry

Parameter Direct UV-Vis Spectrophotometry New Method (Target Performance)
Linearity (r²) > 0.999[3]> 0.995
Accuracy (% Recovery) 99.0 - 102.7%[3]95.0 - 105.0%
Precision (% RSD) < 2%[3]< 5%
Limit of Detection (LOD) Dependent on molar absorptivityTo be determined
Limit of Quantification (LOQ) Dependent on molar absorptivityTo be determined
Selectivity Low to ModerateModerate
Throughput HighHigh

Experimental Protocols

Detailed methodologies for the established analytical techniques are provided below. These protocols can be adapted and optimized during the development and validation of a new analytical method for CAS 119-70-0.

Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

This method is highly suitable for the analysis of polar and ionic compounds like 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, which shows poor retention on traditional reversed-phase columns.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatography data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Heptafluorobutyric acid (HFBA) or other suitable ion-pairing agent.

  • Ammonium acetate or other suitable buffer salt.

  • 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid reference standard (>98% purity).

Chromatographic Conditions (Example): [1][2]

  • Mobile Phase A: 20 mM Ammonium acetate buffer (pH 4.5) with 5 mM HFBA in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A suitable gradient to ensure separation from impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of water and methanol).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1 - 200 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the same solvent as the standards, and dilute to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

UV-Vis Spectrophotometry

This technique offers a simpler and more rapid approach for quantification, although it may be less selective than HPLC. Its suitability depends on the complexity of the sample matrix and the absence of interfering substances that absorb at the same wavelength as the analyte.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • Solvent (e.g., water, methanol, or a suitable buffer) that dissolves the analyte and does not absorb in the measurement wavelength range.

  • 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid reference standard (>98% purity).

Procedure:

  • Determination of λmax: Prepare a dilute solution of the reference standard and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of known concentration.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5 - 30 µg/mL).[3]

    • Sample Preparation: Dissolve the sample in the chosen solvent and dilute to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Visualizing the Workflow: Quality Control in Synthesis

As 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is an intermediate in dye manufacturing, a robust analytical method is essential for in-process quality control. The following diagram illustrates a typical workflow for the quality control of such an intermediate.

QC_Workflow start Start: Raw Material Receipt diazotization Diazotization of Precursor start->diazotization coupling Coupling Reaction diazotization->coupling isolation Isolation & Filtration coupling->isolation drying Drying isolation->drying intermediate_qc QC Analysis of Intermediate (CAS 119-70-0) drying->intermediate_qc pass Pass intermediate_qc->pass Meets Specification fail Fail (Investigate & Reprocess) intermediate_qc->fail Out of Specification next_step Proceed to Final Dye Synthesis pass->next_step

Quality control workflow for a chemical intermediate.

The following diagram illustrates the logical relationship between key validation parameters and the overall reliability of a new analytical method.

Validation_Parameters method_reliability Reliable Analytical Method specificity Specificity specificity->method_reliability linearity Linearity & Range linearity->method_reliability accuracy Accuracy accuracy->method_reliability precision Precision precision->method_reliability sensitivity Sensitivity (LOD/LOQ) sensitivity->method_reliability robustness Robustness robustness->method_reliability

Relationship of validation parameters to method reliability.

References

Benchmarking Fastness Properties of Dyes Derived from 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fastness properties of novel azo reactive dyes derived from a compound structurally analogous to 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. The performance of these dyes is benchmarked against commercially available reactive and acid dyes, offering valuable insights for material science and development applications. All data is presented in a standardized format, supported by detailed experimental protocols to ensure reproducibility and aid in the selection of high-performance dyes.

Comparative Fastness Performance

The fastness properties of newly synthesized azo reactive dyes derived from 4,4'-diamino diphenylamine-2-sulfonic acid, a close structural analog to the subject compound, were evaluated and compared with established commercial dyes. The data, summarized below, highlights the performance across key metrics of light, wash, and rubbing fastness.

Table 1: Fastness Properties of Subject Azo Reactive Dyes on Cotton Fabric

Dye SampleLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
S1 4-54-543-4
S2 44-543
S3 4-554-54
S4 5554
S5 44-543-4
S6 4-554-54
S7 5554-5
S8 4443
S9 4-54-54-54
S10 5554-5

Data sourced from Saeed, A., et al. (2015). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry.

Table 2: Fastness Properties of Commercial Alternative Dyes

Commercial DyeC.I. NameDye TypeSubstrateLight FastnessWash FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)
Dye AReactive Black 5ReactiveCotton5[1]4-5[1]53-4
Dye BAcid Blue 9AcidWool3[2][3]3 (Fading), 4 (Staining)[2]4[2]3-4[2]
Dye CAcid Red 88AcidWool2-31 (Fading & Staining)41

Note: Fastness ratings are based on a scale of 1-5 for wash and rubbing fastness (5 being excellent) and 1-8 for light fastness (8 being maximum fastness). Data for commercial dyes is compiled from various technical datasheets and may vary slightly between suppliers.

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide, based on internationally recognized standards from the American Association of Textile Chemists and Colorists (AATCC).

Light Fastness Testing (Adapted from AATCC Test Method 16.3)

This test determines the resistance of the dye to fading when exposed to a light source simulating natural sunlight.

  • Specimen Preparation: A sample of the dyed fabric is mounted on a specimen holder. A portion of the specimen is covered with an opaque mask to serve as an unexposed reference.

  • Exposure: The mounted specimen is placed in a xenon-arc lamp apparatus.[4][5] The exposure is carried out under controlled conditions of temperature and humidity.

  • Evaluation: The specimen is exposed for a specified duration (e.g., 20 or 40 AATCC Fading Units). After exposure, the color change of the exposed area is evaluated by comparing it to the unexposed portion using the AATCC Gray Scale for Color Change or a spectrophotometer.[5] The rating is assigned on a scale of 1 to 5, where 5 indicates negligible or no color change.

Wash Fastness Testing (Adapted from AATCC Test Method 61, Test No. 2A)

This accelerated test simulates the effect of five typical home launderings on the colorfastness of the dye.[6][7]

  • Specimen Preparation: A dyed fabric specimen is stitched together with a multifiber test fabric containing strips of various common fibers (e.g., cotton, wool, polyester).

  • Washing Procedure: The composite specimen is placed in a stainless steel canister containing a specified volume of a standardized detergent solution and 50 stainless steel balls to simulate abrasive action.[8]

  • Agitation: The canister is placed in a launder-ometer and agitated for 45 minutes at a constant temperature of 49°C (120°F).[6]

  • Rinsing and Drying: After the wash cycle, the specimen is removed, rinsed thoroughly with deionized water, and dried in an oven.

  • Evaluation: The color change of the dyed specimen is assessed using the AATCC Gray Scale for Color Change. The degree of staining on each fiber of the multifiber test fabric is evaluated using the AATCC Gray Scale for Staining. Ratings are on a scale of 1 to 5, where 5 represents no change or staining.[7]

Rubbing Fastness (Crocking) Testing (Adapted from AATCC Test Method 8)

This test evaluates the amount of color transferred from the fabric surface to another surface by rubbing.[2][9]

  • Specimen Preparation: The dyed fabric specimen is mounted flat on the base of a crockmeter.

  • Dry Rubbing: A square of standard white cotton crocking cloth is mounted on the rubbing finger of the crockmeter. The finger is then passed back and forth over the test specimen 10 times with a specified pressure.[9]

  • Wet Rubbing: A fresh square of crocking cloth is wetted with deionized water to a specific moisture content (typically 65% ± 5%). The wet rubbing test is then performed in the same manner as the dry rubbing test.

  • Evaluation: The amount of color transferred to the white crocking cloths is evaluated by comparing them with the AATCC Chromatic Transference Scale or the Gray Scale for Staining.[1] The fastness is rated on a scale of 1 to 5, where 5 indicates no color transfer.[10][11][12]

Visualizing the Workflow and Comparison

To further clarify the experimental and logical processes, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_eval Evaluation Dyeing Dyeing of Fabric Conditioning Standard Conditioning Dyeing->Conditioning Light Light Fastness (AATCC 16.3) Conditioning->Light Wash Wash Fastness (AATCC 61) Conditioning->Wash Rubbing Rubbing Fastness (AATCC 8) Conditioning->Rubbing Rating Assign Numerical Rating (Gray/Blue Scales) Light->Rating Wash->Rating Rubbing->Rating ComparisonLogic cluster_alternatives Commercial Alternatives cluster_properties Fastness Properties SubjectDye Subject Dyes (Derived from 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid analog) Light Light Fastness SubjectDye->Light Wash Wash Fastness SubjectDye->Wash Rubbing Rubbing Fastness SubjectDye->Rubbing ReactiveDye Reactive Dyes (e.g., C.I. Reactive Black 5) ReactiveDye->Light ReactiveDye->Wash ReactiveDye->Rubbing AcidDye Acid Dyes (e.g., C.I. Acid Blue 9, C.I. Acid Red 88) AcidDye->Light AcidDye->Wash AcidDye->Rubbing Compare Comparative Analysis Light->Compare Wash->Compare Rubbing->Compare

References

Spectroscopic Fingerprints: A Comparative Guide to Differentiating Isomers of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic methods used to differentiate isomers of the synthetically important molecule, 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Given the potential for isomeric impurities to significantly impact the efficacy and safety of pharmaceutical compounds, robust analytical techniques for isomer identification are paramount. This document summarizes key spectroscopic data and provides detailed experimental protocols to aid in the unambiguous characterization of these closely related compounds.

The primary isomers of interest arise from the varied substitution patterns of the amino and sulfonic acid groups on the diphenylamine core. For the purpose of this guide, we will focus on the following representative isomers:

  • Isomer 1: 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0)

  • Isomer 2: 3-amino-4-[(4-aminophenyl)amino]benzenesulfonic acid

  • Isomer 3: 4-amino-3-[(4-aminophenyl)amino]benzenesulfonic acid

Due to a lack of directly comparative experimental data for all isomers in the public domain, this guide combines available data for the parent compound and its analogs with predicted spectroscopic characteristics based on established principles of chemical spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for the differentiation of the specified isomers.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Proton Assignment Isomer 1 (5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid)Isomer 2 (3-amino-4-[(4-aminophenyl)amino]benzenesulfonic acid)Isomer 3 (4-amino-3-[(4-aminophenyl)amino]benzenesulfonic acid)
Aromatic H (Ring A) δ 6.5-7.5 ppm (complex multiplet)δ 6.6-7.6 ppm (complex multiplet)δ 6.7-7.8 ppm (complex multiplet)
Aromatic H (Ring B) δ 6.8-7.2 ppm (multiplet)δ 6.9-7.4 ppm (multiplet)δ 7.0-7.5 ppm (multiplet)
-NH₂ Protons δ ~5.0 ppm (broad singlet)δ ~5.2 ppm (broad singlet)δ ~5.5 ppm (broad singlet)
-NH- Proton δ ~8.5 ppm (broad singlet)δ ~8.7 ppm (broad singlet)δ ~8.9 ppm (broad singlet)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The key differentiators will be the specific splitting patterns and coupling constants of the aromatic protons, which are highly dependent on the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Carbon Assignment Isomer 1 Isomer 2 Isomer 3
Aromatic C (Ring A) δ 110-150 ppmδ 112-152 ppmδ 115-155 ppm
Aromatic C (Ring B) δ 115-145 ppmδ 117-147 ppmδ 118-148 ppm
C-SO₃H δ ~145 ppmδ ~148 ppmδ ~140 ppm
C-NH₂ δ ~148 ppmδ ~150 ppmδ ~145 ppm
C-NH-C δ ~130-140 ppmδ ~132-142 ppmδ ~135-145 ppm

Note: The precise chemical shifts of the substituted aromatic carbons will be the most diagnostic feature in the ¹³C NMR spectra.

Table 3: Key Infrared (IR) Spectroscopy Data (ATR)
Vibrational Mode Isomer 1 (cm⁻¹)Isomer 2 (cm⁻¹)Isomer 3 (cm⁻¹)
N-H Stretch (amine) 3400-3200 (broad)3400-3200 (broad)3400-3200 (broad)
C-H Stretch (aromatic) 3100-30003100-30003100-3000
N-H Bend (amine) 1620-15801620-15801620-1580
C=C Stretch (aromatic) 1600-14501600-14501600-1450
S=O Stretch (sulfonic acid) 1250-1150 and 1050-10001250-1150 and 1050-10001250-1150 and 1050-1000
C-N Stretch 1350-12501350-12501350-1250
C-H Out-of-plane Bend 900-675 (pattern dependent on substitution)900-675 (pattern dependent on substitution)900-675 (pattern dependent on substitution)

Note: The fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending modes, will show the most significant differences between the isomers.

Table 4: Predicted UV-Visible Spectroscopy Data
Parameter Isomer 1 Isomer 2 Isomer 3
λmax (in Methanol) ~290 nm, ~360 nm~295 nm, ~365 nm~285 nm, ~355 nm
Molar Absorptivity (ε) Dependent on concentration and specific λmaxDependent on concentration and specific λmaxDependent on concentration and specific λmax

Note: The position of the λmax is influenced by the extent of conjugation and the electronic effects of the substituents. The differences, while potentially small, can be diagnostic.

Table 5: Predicted Mass Spectrometry Data (ESI+)
Ion Isomer 1 (m/z)Isomer 2 (m/z)Isomer 3 (m/z)
[M+H]⁺ 280.0754280.0754280.0754
[M+Na]⁺ 302.0573302.0573302.0573
Key Fragments Fragmentation patterns will differ based on the stability of the resulting fragment ions, which is influenced by the substituent positions.Fragmentation patterns will differ based on the stability of the resulting fragment ions, which is influenced by the substituent positions.Fragmentation patterns will differ based on the stability of the resulting fragment ions, which is influenced by the substituent positions.

Note: While the parent ion mass will be identical for all isomers, tandem MS (MS/MS) experiments will be crucial for differentiation based on their unique fragmentation patterns.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 250 ppm.

    • Process the data with a line broadening of 1-2 Hz.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, especially for the complex aromatic regions, acquisition of 2D NMR spectra is highly recommended.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan prior to sample analysis.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to an appropriate concentration (typically in the µg/mL range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the sample from 200 to 800 nm.

    • Use the pure solvent as a blank.

    • Record the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition (MS):

    • Infuse the sample solution into the ESI source.

    • Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 100-500.

  • Data Acquisition (MS/MS):

    • Select the [M+H]⁺ ion (m/z 280.0754) for collision-induced dissociation (CID).

    • Vary the collision energy to obtain a comprehensive fragmentation spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments for the spectroscopic differentiation of the isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Comparison cluster_result Conclusion Sample Isomeric Mixture or Pure Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Data_Analysis Spectral Data (Chemical Shifts, Frequencies, λmax, m/z, Fragmentation) NMR->Data_Analysis IR->Data_Analysis UVVis->Data_Analysis MS->Data_Analysis Comparison Comparison of Spectra against Reference Data and Predicted Values Data_Analysis->Comparison Identification Isomer Identification Comparison->Identification

Caption: General workflow for the spectroscopic differentiation of isomers.

Isomer_Differentiation_Logic Start Start with Unknown Isomer Mass_Spec Mass Spectrometry (m/z of [M+H]⁺ = 280.0754) Start->Mass_Spec NMR_Analysis ¹H and ¹³C NMR Analysis (Aromatic region splitting pattern and chemical shifts) Mass_Spec->NMR_Analysis All isomers have the same mass IR_Analysis IR Fingerprint Region Analysis (C-H out-of-plane bending) NMR_Analysis->IR_Analysis Distinct patterns observed UV_Vis_Analysis UV-Vis λmax Comparison IR_Analysis->UV_Vis_Analysis Confirmatory data Isomer1 Identified as Isomer 1 UV_Vis_Analysis->Isomer1 Match with reference/predicted data Isomer2 Identified as Isomer 2 UV_Vis_Analysis->Isomer2 Match with reference/predicted data Isomer3 Identified as Isomer 3 UV_Vis_Analysis->Isomer3 Match with reference/predicted data

Caption: Logical decision tree for isomer identification.

In-Silico Docking vs. Experimental Binding Assays: A Comparative Guide for Quinacrine (CAS 119-70-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-silico docking studies and experimental binding assays for the compound quinacrine (CAS 119-70-0). By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows, this document aims to offer an objective resource for researchers evaluating the binding characteristics of quinacrine and its potential therapeutic applications.

At a Glance: In-Silico vs. Experimental Data for Quinacrine

The following table summarizes key quantitative findings from both computational and experimental evaluations of quinacrine's interactions with various biological targets. This side-by-side comparison highlights the complementary nature of these methodologies in drug discovery and development.

Target ProteinIn-Silico MethodPredicted Binding AffinityExperimental AssayMeasured Activity/Affinity
FGFR1 Molecular Docking-72.4 kcal/mol[1]Kinase Activity AssayIC50: 1053.58 nM[1]
p53 Molecular Docking*-21.80 kJ/mol (for Quinine)[2]p53 Activation AssayDose-dependent activation[3][4][5]
NF-κB (p65) Molecular DockingNot available in searched literatureLuciferase Reporter AssayInhibition at >10 µM[5]
DNA Not ApplicableNot ApplicableEquilibrium DialysisHigh affinity to polynucleotides[6]

*Note: In-silico data for the closely related compound Quinine is provided as a reference.

Understanding the Methodologies: A Workflow Overview

The integration of in-silico and experimental approaches is a cornerstone of modern drug discovery. The following workflow illustrates the typical progression from computational prediction to experimental validation.

G cluster_insilico In-Silico Screening cluster_experimental Experimental Validation Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation->Molecular Docking Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation Hit Identification Hit Identification Binding Energy Calculation->Hit Identification Binding Assays Binding Assays Hit Identification->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Lead Optimization Lead Optimization Functional Assays->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Figure 1: Drug discovery workflow integrating in-silico and experimental methods.

Quinacrine's Impact on Key Signaling Pathways

Quinacrine is known to modulate several critical signaling pathways implicated in cancer and other diseases. The diagram below illustrates the established effects of quinacrine on the p53 and NF-κB signaling cascades.

G cluster_pathway Quinacrine's Mechanism of Action cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway Quinacrine Quinacrine p53 p53 Quinacrine->p53 activates NFkB NF-κB Quinacrine->NFkB inhibits p21 p21 p53->p21 activates Apoptosis_p53 Apoptosis p21->Apoptosis_p53 induces Proliferation Cell Proliferation NFkB->Proliferation promotes

Figure 2: Quinacrine's modulation of p53 and NF-κB signaling pathways.

Detailed Methodologies

For researchers looking to replicate or build upon the findings presented, this section provides detailed protocols for the key in-silico and experimental techniques discussed.

In-Silico Molecular Docking Protocol

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Protein Preparation :

    • Obtain the 3D structure of the target protein (e.g., FGFR1, p53, NF-κB) from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and existing ligands from the protein structure.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

    • Define the binding site or "grid box" around the active site of the protein.

  • Ligand Preparation :

    • Obtain the 3D structure of quinacrine from a chemical database like PubChem.

    • Minimize the energy of the ligand structure using a force field (e.g., MMFF94).

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Docking Simulation :

    • Utilize a docking program such as AutoDock Vina or Schrödinger's Glide.

    • The software will systematically explore different conformations of the ligand within the defined binding site of the protein.

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

  • Analysis of Results :

    • The docking poses are ranked based on their predicted binding energies.

    • The pose with the lowest binding energy is typically considered the most likely binding mode.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions.

Experimental Binding and Activity Assays

1. Kinase Inhibition Assay (e.g., for FGFR1)

This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase.

  • Principle : A luminescence-based assay can be used to quantify the amount of ATP consumed by the kinase during the phosphorylation of a substrate. Inhibition of the kinase by a compound like quinacrine results in a decrease in ATP consumption, which is measured as an increase in luminescence.

  • Procedure :

    • Purified FGFR1 kinase is incubated with its substrate and ATP in a microplate well.

    • Serial dilutions of quinacrine are added to the wells.

    • After an incubation period, a reagent is added that stops the kinase reaction and generates a luminescent signal inversely proportional to the amount of ATP consumed.

    • The luminescence is read using a plate reader.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the quinacrine concentration.

2. Electrophoretic Mobility Shift Assay (EMSA) (e.g., for NF-κB)

EMSA is used to detect protein-DNA interactions.

  • Principle : This technique is based on the observation that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.

  • Procedure :

    • Nuclear extracts containing the NF-κB protein are prepared from cells treated with or without quinacrine.

    • A radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding consensus sequence is incubated with the nuclear extracts.

    • The samples are subjected to electrophoresis on a non-denaturing polyacrylamide gel.

    • The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged (for fluorescent probes).

    • A decrease in the shifted band in the presence of quinacrine indicates inhibition of NF-κB-DNA binding.

3. p53 Activation Reporter Assay

This assay quantifies the transcriptional activity of p53.

  • Principle : Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with p53 response elements. Activation of p53 by a compound like quinacrine leads to the expression of the reporter gene, which can be measured.

  • Procedure :

    • The reporter cell line is cultured in a microplate.

    • The cells are treated with various concentrations of quinacrine.

    • After an incubation period, the cells are lysed, and a substrate for the reporter enzyme is added.

    • The resulting signal (e.g., luminescence) is measured using a plate reader.

    • An increase in the signal indicates activation of the p53 pathway.

Conclusion

The convergence of in-silico and experimental methodologies provides a powerful paradigm for modern drug discovery. For quinacrine, computational docking has successfully predicted its interaction with key biological targets like FGFR1, a finding that has been substantiated by experimental kinase inhibition assays. While direct quantitative comparisons remain to be established for all targets, the qualitative agreement between predicted binding and observed biological activity for pathways like p53 and NF-κB underscores the value of an integrated approach. This guide serves as a foundational resource for researchers aiming to further elucidate the molecular mechanisms of quinacrine and explore its therapeutic potential.

References

A Comparative Analysis of Sulfonation Techniques for the Synthesis of Aminobenzenesulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The production of aminobenzenesulfonic acids, crucial intermediates in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals, is accomplished through several distinct sulfonation techniques.[1] The choice of method depends significantly on the desired isomer—ortho, meta, or para—as the directing effects of the amino group and the reaction conditions play a pivotal role in the final product distribution. This guide provides a comparative overview of the primary industrial and laboratory methods for synthesizing sulfanilic acid (para-), metanilic acid (meta-), and orthanilic acid (ortho-), with a focus on their respective methodologies, performance metrics, and reaction pathways.

Synthesis of Sulfanilic Acid (p-Aminobenzenesulfonic Acid)

The para-isomer, sulfanilic acid, is predominantly synthesized through the direct sulfonation of aniline. The two main industrial methods are the "baking" process and direct liquid-phase sulfonation.

The Baking Process (Solid-Phase Sulfonation)

This widely used industrial method involves the heating of anilinium hydrogen sulfate in a solid or semi-solid state. The process is valued for its high yield and selectivity for the para-isomer.

Experimental Protocol:

  • Salt Formation: Aniline is reacted with concentrated sulfuric acid in an equimolar ratio. The aniline is typically placed in a suitable vessel, and the sulfuric acid is added slowly with constant stirring to manage the exothermic reaction.[2][3] The product is anilinium hydrogen sulfate, a thick paste.

  • Baking: The anilinium hydrogen sulfate paste is spread in thin layers on trays and heated in an oven.[2] The temperature is maintained between 180-210°C for several hours (typically 5-10 hours).[2] In modern industrial settings, this step is often performed under vacuum to facilitate the removal of water and achieve a smoother, faster reaction.[2]

  • Work-up and Isolation: After baking, the resulting solid, which is crude sulfanilic acid, is cooled.[2] It can be purified by dissolving it in a sodium carbonate solution to separate it from unreacted aniline and other impurities. The solution is then filtered, and the sulfanilic acid is precipitated by acidification.[2]

Performance: The baking process is known for achieving nearly quantitative yields of sulfanilic acid.[2] The crude product is typically around 90% pure before recrystallization.[2] A variation using microwave heating can drastically reduce the reaction time to 10-25 minutes.[4]

Baking_Process_Workflow Aniline Aniline Mixer + Aniline->Mixer H2SO4 Conc. H₂SO₄ H2SO4->Mixer AniliniumSulfate Anilinium Hydrogen Sulfate (Paste) Mixer->AniliniumSulfate Exothermic Salt Formation Oven Baking Step (180-210°C, vacuum) AniliniumSulfate->Oven Dehydration & Rearrangement CrudeAcid Crude Sulfanilic Acid Oven->CrudeAcid Purification Purification (Dissolution, Filtration, Precipitation) CrudeAcid->Purification FinalProduct Pure Sulfanilic Acid Purification->FinalProduct

Workflow for the baking process of sulfanilic acid production.
Direct Sulfonation in Solution

Aniline can also be sulfonated directly in an excess of sulfuric acid. The reaction temperature is critical for determining the isomer distribution.

Experimental Protocol:

  • Aniline is added cautiously in portions to an excess of cold, concentrated sulfuric acid with stirring.

  • The mixture is heated to 180-190°C and maintained at this temperature for approximately 5 hours.[5]

  • Reaction completion can be tested by taking a small sample and adding it to a sodium hydroxide solution; a clear solution indicates the consumption of aniline.[5]

  • The hot reaction mixture is then poured into cold water, causing the sulfanilic acid to precipitate.

  • The product is collected by filtration, washed with cold water, and can be recrystallized from hot water for higher purity.[5]

Performance: This method is straightforward but may require more careful control of conditions to maximize the para-isomer and prevent the formation of disubstituted products. At elevated temperatures (180-190°C), the thermodynamically stable para-product, sulfanilic acid, is the major product.[6]

Synthesis of Metanilic Acid (m-Aminobenzenesulfonic Acid)

The synthesis of metanilic acid is not efficiently achieved by direct sulfonation of aniline because the amino group is an ortho-, para-director. Therefore, an indirect route starting from nitrobenzene is the preferred industrial method.

Sulfonation of Nitrobenzene followed by Reduction

This two-step process is the primary industrial pathway for producing metanilic acid.

Experimental Protocol:

  • Sulfonation: Nitrobenzene is reacted with fuming sulfuric acid (oleum) to introduce a sulfonic acid group. The strong deactivating and meta-directing nature of the nitro group ensures the formation of m-nitrobenzenesulfonic acid.[7][8]

  • Reduction: The resulting m-nitrobenzenesulfonic acid is then reduced to metanilic acid. This reduction can be accomplished using various methods, such as with iron powder in an acidic medium or through catalytic hydrogenation.[8][9][10] An electrolytic reduction process has also been developed, reporting high yields.[11]

  • Isolation: The crude metanilic acid is typically purified by acidification and filtration to achieve a purity suitable for dye manufacturing.[8][9]

Performance: This method provides good yields and high selectivity for the meta-isomer due to the directing effect of the nitro group. While it involves multiple steps, it is a reliable and scalable industrial process.

Metanilic_Acid_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Reduction Nitrobenzene Nitrobenzene Sulfonation_Reactor Sulfonation Nitrobenzene->Sulfonation_Reactor Oleum Fuming Sulfuric Acid (Oleum) Oleum->Sulfonation_Reactor MNBSA m-Nitrobenzenesulfonic Acid Sulfonation_Reactor->MNBSA Reduction_Reactor Reduction MNBSA->Reduction_Reactor Reducing_Agent Reducing Agent (e.g., Fe/HCl or H₂/Catalyst) Reducing_Agent->Reduction_Reactor Metanilic_Acid Metanilic Acid Reduction_Reactor->Metanilic_Acid

Two-step industrial synthesis of metanilic acid.
Direct Sulfonation of Aniline Sulfate (Laboratory Scale)

A high-yield laboratory method exists for the direct synthesis of metanilic acid from aniline.

Experimental Protocol:

  • Aniline sulfate is sulfonated using oleum in the presence of boric acid.[8][9]

  • The reaction is conducted at a relatively low temperature of 20–50°C.[8][9]

Performance: This method can achieve a very high yield of 98%, but it is not typically used for industrial-scale production.[8][9] The addition of boric acid to the oleum helps to increase the yield of the meta-isomer.[12]

Synthesis of Orthanilic Acid (o-Aminobenzenesulfonic Acid)

Similar to metanilic acid, orthanilic acid is also challenging to produce as a major product via direct sulfonation due to steric hindrance and the para-directing nature of the amino group.

Reduction of o-Nitrobenzenesulfonic Acid

This route is analogous to the synthesis of metanilic acid and is a common method for preparing orthanilic acid.

Experimental Protocol:

  • Sulfonation: A suitable starting material, such as o-nitrochlorobenzene, is sulfonated using fuming nitric acid and concentrated sulfuric acid.[13]

  • Reduction: The resulting o-nitrobenzenesulfonic acid is then reduced to orthanilic acid, for example, using an alkali sulfide.[13] Hydrolysis of o-nitrobenzenesulfonyl chloride followed by reduction with iron filings is another documented pathway.[14]

Performance: This multi-step synthesis can produce orthanilic acid with high purity (99.7%) and yield (97%).[13]

Direct Catalyzed Sulfonation of Aniline

A patented one-step method describes the direct synthesis of orthanilic acid from aniline.

Experimental Protocol:

  • Aniline is mixed with an equimolar amount of sulfuric acid in the presence of a metal bisulfate catalyst (e.g., sodium bisulfate).[15]

  • The mixture is heated (baked) at temperatures ranging from 100-250°C for 2-25 hours.[15] This process involves a direct catalytic sulfonation and transposition to favor the ortho-isomer.

Performance: This method is reported to achieve a total yield of over 95%, offering a shorter process route with fewer waste products compared to the multi-step synthesis.[15]

Comparative Summary of Sulfonation Techniques

Target ProductSynthesis MethodKey ReactantsTemperature (°C)Typical YieldPurityScale
Sulfanilic Acid Baking ProcessAniline, H₂SO₄180 - 210> 95%[16]~90% (crude)[2]Industrial
Sulfanilic Acid Microwave BakingAniline, H₂SO₄230 - 30098%[17]99%[17]Lab/Pilot
Metanilic Acid Sulfonation/ReductionNitrobenzene, Oleum, Fe/HCl-High>95%Industrial
Metanilic Acid Direct SulfonationAniline sulfate, Oleum, Boric acid20 - 5098%[8][9]HighLaboratory
Orthanilic Acid Sulfonation/Reductiono-Nitrochlorobenzene, H₂SO₄/HNO₃-97%[13]99.7%[13]Industrial
Orthanilic Acid Catalyzed BakingAniline, H₂SO₄, Metal bisulfate100 - 250> 95%[15]HighLab/Pilot

References

A Comparative Performance Analysis of Azo Dyes in Textile Applications: Evaluating Intermediates for Optimal Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of textile manufacturing, the selection of dye intermediates is a critical factor that dictates the final product's quality, durability, and cost-effectiveness. This guide provides a comprehensive evaluation of the performance of the azo dye intermediate CAS 119-70-0 , chemically known as 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid , in various textile dyeing processes. To offer a clear benchmark, its performance characteristics are compared with those of a well-established alternative, an exemplary acid dye synthesized from 1-amino-2-naphthol-4-sulfonic acid .

This document is intended for researchers, scientists, and professionals in the field of dye chemistry and textile technology. It aims to provide an objective comparison supported by synthesized experimental data and detailed methodologies to aid in the selection of the most suitable intermediates for specific dyeing applications.

Comparative Performance Data

The performance of dyes synthesized from CAS 119-70-0 and the alternative, 1-amino-2-naphthol-4-sulfonic acid, was evaluated on polyamide (Nylon) fabric. The following table summarizes the key performance indicators. It is important to note that while data for the alternative is based on published findings, the data for the dye from CAS 119-70-0 is projected based on the general behavior of analogous sulfonated azo dyes due to the lack of specific published experimental results for this particular intermediate.

Performance ParameterDye from CAS 119-70-0 (Projected)Dye from 1-amino-2-naphthol-4-sulfonic acid (Reported)[1][2][3]
Dye Class Acid Azo DyeAcid Azo Dye
Target Fabric Polyamide (Nylon), Wool, SilkPolyamide (Nylon), Wool, Silk
Typical Shade Dependent on coupling componentDependent on coupling component (e.g., Reddish-brown with 2-naphthol)
Dye Uptake / Exhaustion (%) Good to Excellent (Expected >70%)40.4% - 72%
Wash Fastness (ISO 105-C06) Good to Very Good (4-5)Very Good (4-5)
Light Fastness (ISO 105-B02) Fair to Good (3-5)Fairly Good to Very Good (3-7)
Rubbing Fastness (ISO 105-X12) Good (4)Good (4)
Optimal Dyeing pH 3.0 - 4.53.0 - 4.5
Optimal Dyeing Temperature 90-100°C90°C

Experimental Protocols

The following protocols outline the general procedures for the synthesis of the azo dyes from their respective intermediates and the subsequent application onto textile substrates.

1. Synthesis of Azo Dyes

The synthesis of azo dyes from aromatic amine intermediates follows a two-step process of diazotization and coupling.

  • Diazotization: The primary aromatic amine (CAS 119-70-0 or 1-amino-2-naphthol-4-sulfonic acid) is dissolved in an acidic solution (e.g., hydrochloric acid and water) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise to the cooled amine solution to form the diazonium salt.[4][5]

  • Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a cooled alkaline solution of a coupling component (e.g., a phenol or another aromatic amine). The reaction mixture is stirred for a period to ensure complete coupling, resulting in the formation of the azo dye.[5] The dye is then isolated, purified, and dried.

2. Textile Dyeing with Synthesized Acid Dyes

This protocol is suitable for dyeing polyamide (Nylon) fabrics with the synthesized acid azo dyes.

  • Dye Bath Preparation: A dye bath is prepared with a specific liquor ratio (e.g., 1:20) containing the synthesized dye (e.g., 2% on weight of fabric), a leveling agent (1 g/L), and acetic acid (1 g/L) to achieve a pH of 4.5-5.5.[6]

  • Dyeing Process: The pre-wetted nylon fabric is introduced into the dye bath at room temperature. The temperature is gradually raised to 90-100°C and maintained for 30-60 minutes with continuous agitation to ensure even dye penetration.[7][8]

  • After-treatment: After dyeing, the fabric is rinsed with cold water until the water runs clear. A subsequent washing with a non-ionic detergent at a moderate temperature (e.g., 60°C) is performed to remove any unfixed dye from the fabric surface.[7] The fabric is then dried.

Visualizing the Chemical Pathways and Workflows

Azo Dye Synthesis Pathway

The following diagram illustrates the general chemical pathway for the synthesis of an azo dye from an aromatic amine intermediate.

Azo_Dye_Synthesis A Aromatic Amine (e.g., CAS 119-70-0) B Diazonium Salt A->B Diazotization (NaNO2, HCl, 0-5°C) D Azo Dye B->D Azo Coupling (Alkaline conditions) C Coupling Component (e.g., Phenol) C->D

Caption: General synthesis pathway of an azo dye.

Textile Dyeing Experimental Workflow

The diagram below outlines the key steps in a typical laboratory-scale exhaust dyeing process for polyamide fibers with acid dyes.

Dyeing_Workflow A Dye Bath Preparation (Dye, Water, Auxiliaries) B Introduce Fabric A->B C Temperature Ramp (to 90-100°C) B->C D Dyeing (30-60 min) C->D E Cooling & Rinsing D->E F Washing E->F G Drying F->G

Caption: Experimental workflow for textile dyeing.

References

Safety Operating Guide

Proper Disposal of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- are paramount. Adherence to established protocols is crucial for maintaining a secure laboratory environment and ensuring full regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, addressing immediate safety precautions and logistical considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to be fully aware of the potential hazards associated with Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- and to utilize appropriate personal protective equipment (PPE).

Hazard Assessment: This compound is a purple solid and may cause irritation.[1] Analogs of this chemical are classified as harmful if swallowed and can cause severe skin burns and eye damage. Therefore, it is imperative to handle it as a hazardous chemical to ensure the highest level of safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Quantitative Data Summary

The following table summarizes the key hazard classifications for compounds structurally similar to Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. This data should be used as a guideline, and the specific Safety Data Sheet (SDS) for the compound in use should always be consulted for definitive information.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Oral ToxicityCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage

Step-by-Step Disposal Protocol

The proper disposal of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- involves careful segregation, clear labeling, and coordination with your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain.

  • Waste Segregation:

    • Collect all waste containing Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, including contaminated solids (e.g., weighing paper, paper towels) and solutions, in a designated hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Container Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-".

    • Include the appropriate hazard pictograms (e.g., corrosive, harmful).

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Disposal of Empty Containers:

    • A container that has held Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- should be treated as hazardous waste unless properly decontaminated.

    • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water or another solvent capable of dissolving the residue).

    • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste in the designated container.

    • Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste after defacing the chemical label. Always confirm this procedure with your local EHS regulations.

  • Arranging for Disposal:

    • Once a waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • Personal Protective Equipment: Before cleaning, don the appropriate PPE as described above.

  • Containment: For a solid spill, gently cover the material to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill Spill Response start Start: Chemical in Use ppe Don Appropriate PPE start->ppe waste_gen Generate Chemical Waste ppe->waste_gen segregate Segregate Waste waste_gen->segregate spill Spill Occurs waste_gen->spill label_container Label Waste Container segregate->label_container store Store in Satellite Accumulation Area label_container->store ehs_pickup Arrange EHS Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end spill_ppe Don Spill PPE spill->spill_ppe contain Contain Spill spill_ppe->contain collect Collect Spill Debris contain->collect collect->segregate Dispose of as hazardous waste decontaminate Decontaminate Area collect->decontaminate

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.